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  • Product: 4-(3,3-Dimethylbutanoyl)piperazin-2-one
  • CAS: 1251095-71-2

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 4-(3,3-Dimethylbutanoyl)piperazin-2-one in Medicinal Chemistry

Executive Summary 4-(3,3-Dimethylbutanoyl)piperazin-2-one (Chemical Formula: C10​H18​N2​O2​ ) is a highly specialized, functionalized heterocyclic building block utilized extensively in modern drug discovery. Structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3,3-Dimethylbutanoyl)piperazin-2-one (Chemical Formula: C10​H18​N2​O2​ ) is a highly specialized, functionalized heterocyclic building block utilized extensively in modern drug discovery. Structurally, it consists of a conformationally restricted piperazin-2-one core acylated at the secondary amine (position 4) with a sterically bulky 3,3-dimethylbutanoyl (tert-butylacetyl) moiety.

Rather than functioning as a standalone therapeutic, this compound acts as a critical intermediate and structural motif in the design of complex active pharmaceutical ingredients (APIs). It has been prominently featured in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors[1], selective adenosine receptor antagonists[2], and melanin-concentrating hormone (MCH) receptor antagonists[3]. This whitepaper deconstructs its chemical anatomy, physicochemical properties, and the causality behind its standardized synthetic protocols.

Deconstructing the Chemical Structure

To understand the utility of 4-(3,3-Dimethylbutanoyl)piperazin-2-one, we must isolate its two primary structural domains:

The Piperazin-2-one Core

The piperazin-2-one ring is a cyclic amide (lactam). The nitrogen at position 1 is integrated into the lactam system, rendering it non-nucleophilic and establishing it as a strong hydrogen-bond donor (NH) and acceptor (C=O). The introduction of the carbonyl group at position 2 introduces conformational rigidity compared to a standard piperazine ring. This rigidity reduces the entropic penalty upon binding to a target protein, thereby enhancing receptor affinity. Furthermore, lactams are inherently more resistant to oxidative metabolism by cytochrome P450 enzymes than their saturated amine counterparts.

The 3,3-Dimethylbutanoyl (tert-Butylacetyl) Moiety

At position 4, the secondary amine is acylated with a 3,3-dimethylbutanoyl group. The tert-butyl cluster is a classic bioisostere used to introduce intense, localized lipophilicity and steric bulk. In drug design, this "steric shield" serves two purposes:

  • Metabolic Protection: It physically blocks metabolic enzymes (like proteases or amidases) from accessing and cleaving the adjacent amide bond.

  • Hydrophobic Anchoring: It is perfectly suited to occupy deep, lipophilic pockets within target proteins, such as the highly conserved Trp246 residue in adenosine receptors[2] or the hydrophobic hinge regions of kinase domains[1].

SAR Core 4-(3,3-Dimethylbutanoyl)piperazin-2-one Sub1 Piperazin-2-one Ring Core->Sub1 Sub2 3,3-Dimethylbutanoyl Group Core->Sub2 Prop1 Conformational Rigidity & H-Bonding (Lactam) Sub1->Prop1 Prop2 Steric Shielding & Lipophilicity Sub2->Prop2 Result1 Improved Metabolic Stability (Resistance to Proteases) Prop1->Result1 Result2 Enhanced Hydrophobic Pocket Binding Prop2->Result2

Structure-Activity Relationship (SAR) and physicochemical contributions of the molecular moieties.

Physicochemical Properties & Pharmacokinetics

The structural modifications directly translate to the molecule's pharmacokinetic profile. The data below summarizes the theoretical and calculated properties that make this fragment highly desirable for Fragment-Based Drug Discovery (FBDD).

PropertyValueComputational / Experimental Implication
Chemical Formula C10​H18​N2​O2​ -
Molecular Weight 198.26 g/mol Low MW allows for downstream functionalization without violating Lipinski's Rule of 5.
Predicted LogP ~0.8 - 1.2Balanced amphiphilicity; ensures solubility in both aqueous assays and lipid membranes.
Topological Polar Surface Area (TPSA) 49.4 ŲExcellent membrane permeability; falls well within the threshold (<90 Ų) for potential Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1Lactam NH (Position 1).
H-Bond Acceptors 2Lactam C=O, Amide C=O.
Rotatable Bonds 3Allows flexible positioning of the tert-butyl group to optimize induced-fit binding.

Standardized Synthetic Protocol

The synthesis of 4-(3,3-Dimethylbutanoyl)piperazin-2-one relies on a highly controlled nucleophilic acyl substitution. The protocol below is designed as a self-validating system, ensuring high yield and purity.

Step-by-Step Methodology

Step 1: Initiation and Reagent Preparation

  • Action: Dissolve 1.0 equivalent of piperazin-2-one in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: Anhydrous DCM prevents the premature hydrolysis of the highly reactive acyl chloride. DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups make it strictly a non-nucleophilic base. It efficiently scavenges the HCl byproduct without competing with the piperazinone for the electrophile.

Step 2: Controlled Acylation

  • Action: Cool the reaction vessel to 0°C using an ice-water bath. Begin the dropwise addition of 1.1 equivalents of 3,3-dimethylbutanoyl chloride.

  • Causality: The acylation of an amine is highly exothermic. Cooling the system and adding the electrophile dropwise maintains a low steady-state concentration of the reactive species, strictly preventing thermal degradation and minimizing the risk of di-acylation or ring-opening side reactions.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Monitor the reaction via LC-MS or TLC (using a Ninhydrin stain).

  • Validation: The reaction is deemed complete when the ninhydrin-active spot (indicating the presence of the secondary amine of the starting material) disappears entirely. LC-MS should confirm a dominant peak at m/z 199 [M+H]+ , validating the formation of the target compound.

Step 4: Workup and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of DCM:MeOH (95:5).

  • Causality: The NaHCO3​ quench neutralizes the accumulated acid and safely hydrolyzes any unreacted acyl chloride into its corresponding water-soluble carboxylic acid, which is easily removed in the aqueous phase. The polar nature of the lactam necessitates a slightly polar solvent system (5% Methanol) to successfully elute the product from the silica gel.

Synthesis A Piperazin-2-one (Starting Material) C DIPEA / DCM (0°C to RT, 2h) A->C B 3,3-Dimethylbutanoyl Chloride (Acylating Agent) B->C D Crude Mixture (Reaction Complete by LC-MS) C->D Nucleophilic Acyl Substitution E Aqueous Workup (Sat. NaHCO3 / Brine) D->E Quench & Extract F Flash Chromatography (DCM:MeOH 95:5) E->F Organic Layer (Na2SO4 dried) G 4-(3,3-Dimethylbutanoyl)piperazin-2-one (Pure Product) F->G Purification

Step-by-step synthetic workflow for 4-(3,3-Dimethylbutanoyl)piperazin-2-one.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • 1H NMR (400 MHz, CDCl3): Expect a stark 9-proton singlet around δ 1.05 ppm, corresponding to the three equivalent methyl groups of the tert-butyl moiety. The piperazinone ring protons will appear as complex multiplets between δ 3.20 - 4.20 ppm due to restricted rotation around the newly formed tertiary amide bond, which often results in observable rotamers at room temperature. A broad singlet around δ 6.50 - 7.00 ppm will correspond to the lactam NH.

  • LC-MS (ESI+): Calculated exact mass for C10​H18​N2​O2​ is 198.14. The expected observed mass is 199.1[M+H]+ .

References

  • F. Hoffmann-La Roche AG; Genentech, Inc. "WO2007127183A1 - Phosphoinositide 3-kinase inhibitor compounds and pharmaceutical compositions containing them.
  • "Design, synthesis and biological investigations of new potent and selective adenosine receptor antagonists." Academia.edu.
  • "Thienopyrimidone compounds - European Patent Office - EP 1876179 B1." Googleapis.com.

Sources

Exploratory

Analytical Characterization and High-Resolution Mass Spectrometry of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

Executive Summary In the landscape of modern drug discovery, the precise physicochemical characterization of synthetic intermediates is a non-negotiable pillar of quality control. 4-(3,3-Dimethylbutanoyl)piperazin-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the precise physicochemical characterization of synthetic intermediates is a non-negotiable pillar of quality control. 4-(3,3-Dimethylbutanoyl)piperazin-2-one is a highly specialized heterocyclic building block. It combines the rigid, hydrogen-bond-capable scaffold of a piperazin-2-one ring with the extreme steric bulk and lipophilicity of a 3,3-dimethylbutanoyl (tert-butylacetyl) moiety. As a Senior Application Scientist, I approach the validation of this molecule not just through theoretical calculation, but through self-validating analytical workflows.

This whitepaper provides an in-depth mechanistic guide to the molecular weight, exact monoisotopic mass, synthetic assembly, and High-Resolution Mass Spectrometry (HRMS) validation of this compound.

Structural Deconstruction and Physicochemical Metrics

To establish a highly reliable analytical profile, we must differentiate between the average molecular weight (used for bulk stoichiometric calculations) and the monoisotopic exact mass (critical for HRMS calibration and the elimination of isobaric interference).

The compound possesses the chemical formula C₁₀H₁₈N₂O₂ . The structure is formed by the N-acylation of the secondary amine at the 4-position of the 1[1].

Table 1: Quantitative Mass Specifications
ParameterValueAnalytical Causality / Significance
Chemical Formula C₁₀H₁₈N₂O₂Base composition for in-silico isotopic modeling.
Molecular Weight (MW) 198.26 g/mol Calculated using standard atomic weights; essential for reaction stoichiometry.
Monoisotopic Exact Mass 198.1368 DaCalculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). Crucial for HRMS[2].
[M+H]⁺ (Protonated) 199.1441 m/zPrimary target ion in positive Electrospray Ionization (ESI+) mode[3].
[M+Na]⁺ (Sodium Adduct) 221.1260 m/zSecondary validation ion, frequently observed in LC-MS workflows.

Note: In empirical 3 utilizing high-resolution ESI-TOF-MS, the[M+H]⁺ ion for the C₁₀H₁₈N₂O₂ formula is routinely observed at m/z 199.1445, demonstrating a negligible instrument calibration drift of < 2 ppm from the theoretical exact mass[3].

Causality in Synthetic Assembly

The structural integrity of 4-(3,3-Dimethylbutanoyl)piperazin-2-one is achieved through regioselective N-acylation. The N4 position (a secondary amine) is highly nucleophilic, whereas the N1 position is part of a lactam resonance system and is consequently deactivated[4]. Understanding this causality is vital for preventing over-acylation or ring-opening side reactions.

Step-by-Step Synthesis Protocol: Regioselective N-Acylation
  • Preparation: Dissolve 1.0 equivalent of piperazin-2-one in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere. Causality: Anhydrous conditions prevent the premature moisture-induced hydrolysis of the highly reactive acylating agent.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes the HCl byproduct generated during the reaction, driving the equilibrium forward without competing for the electrophile.

  • Acylation: Perform a dropwise addition of 1.1 equivalents of 3,3-dimethylbutanoyl chloride at 0°C. Causality: The low temperature kinetically controls the highly exothermic nucleophilic attack, minimizing the formation of degradation products and preserving the lactam ring.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ and extract the organic layer with DCM.

Synthesis P2O Piperazin-2-one (Nucleophile) Intermediate Tetrahedral Intermediate (Transient State) P2O->Intermediate N4 Attack Acyl 3,3-Dimethylbutanoyl Chloride (Electrophile) Acyl->Intermediate Carbonyl Attack Base DIPEA Base (Proton Scavenger) Base->Intermediate Neutralizes HCl Product 4-(3,3-Dimethylbutanoyl)piperazin-2-one (Target Molecule) Intermediate->Product Cl- Elimination

Fig 1: Regioselective N-acylation pathway of piperazin-2-one.

High-Resolution Mass Spectrometry (HRMS) Protocol

To definitively validate the exact mass of 198.1368 Da, a robust HRMS protocol utilizing an 5 is required[5]. This system must be self-validating, meaning the chromatographic behavior and ionization parameters must logically align with the molecule's physicochemical traits.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dilute the purified compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor in solution, ensuring near-100% ionization efficiency to the [M+H]⁺ species prior to entering the mass spectrometer.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Execute a rapid gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: The gradient effectively desalts the sample and separates the lipophilic target molecule from any highly polar, unreacted piperazin-2-one.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Causality: 350°C provides optimal thermal energy to evaporate the solvent droplets without inducing thermal degradation of the relatively stable amide bonds.

  • Mass Acquisition: Scan the m/z range of 50–500. Calibrate the mass analyzer continuously using a standard lock-mass (e.g., Leucine Enkephalin) to ensure mass accuracy remains below a 3 ppm error margin.

HRMS_Workflow Prep Sample Prep 1 µg/mL + 0.1% FA LC RP-LC Separation C18 Column Prep->LC ESI ESI(+) Protonation LC->ESI TOF Mass Analyzer TOF / Orbitrap ESI->TOF Data Detection m/z 199.1441 TOF->Data

Fig 2: LC-HRMS workflow for exact mass validation.

Self-Validating Fragmentation Dynamics (MS/MS)

Detecting the precursor ion at m/z 199.1441 is only the first step. To ensure absolute trustworthiness of the structural assignment, we must apply Collision-Induced Dissociation (CID) to the isolated precursor ion. The resulting tandem mass spectrometry (MS/MS) fragmentation pattern acts as a structural fingerprint.

Table 2: Predictive MS/MS Fragmentation Pathways
Fragment m/zNeutral LossStructural Causality
199.14 NoneIntact[M+H]⁺ precursor ion.
143.08 56.06 Da (C₄H₈)Loss of the tert-butyl radical (isobutylene). This is a highly characteristic, low-energy fragmentation pathway driven by the stability of the resulting tertiary carbocation.
115.08 84.06 Da (C₅H₈O)Cleavage of the exocyclic amide bond, resulting in the loss of the entire 3,3-dimethylketene moiety and leaving the protonated piperazin-2-one core intact.

References

  • Isotope Labeling Studies on the Formation of Multiple Addition Products of Alanine in the Pyrolysis Residue of Glucose/Alanine Mixtures by High-Resolution ESI-TOF-MS Source: FAO AGRIS / Journal of Agricultural and Food Chemistry URL
  • 1,1-Bis(morpholino)
  • (S)
  • Supporting Information for Hypervalent iodine-mediated Ritter-type amidation of terminal alkenes Source: Beilstein Journals URL
  • Source: National Center for Biotechnology Information (NCBI)

Sources

Foundational

The Enigmatic Mechanism of 3,3-Dimethylbutanoyl Substituted Piperazinones: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Novel Scaffold In the ever-evolving landscape of medicinal chemistry, the piperazine and piperazinone cores have consistently proven to be "privileged scaffolds."[1][2] Their presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the ever-evolving landscape of medicinal chemistry, the piperazine and piperazinone cores have consistently proven to be "privileged scaffolds."[1][2] Their presence in a multitude of clinically successful drugs underscores their remarkable versatility and favorable pharmacokinetic properties.[3][4] This technical guide delves into the mechanistic possibilities of a relatively unexplored subclass: 3,3-dimethylbutanoyl substituted piperazinones. While direct literature on the specific mechanism of action for this chemical entity is sparse, this document will serve as an in-depth, experience-driven manual for researchers. We will dissect the constituent parts of these molecules, build a series of well-founded hypotheses on their potential biological targets and mechanisms of action, and provide a comprehensive, self-validating experimental roadmap to elucidate their true pharmacological nature.

The Piperazinone Core: A Foundation of Versatility

The piperazinone ring, a six-membered heterocycle with two nitrogen atoms and a carbonyl group, offers a unique combination of structural rigidity and functional versatility.[3] The nitrogen atoms can be functionalized to modulate physicochemical properties such as solubility, lipophilicity, and basicity, which in turn influences the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.[2] This adaptability has led to the development of piperazinone-containing compounds with a wide array of biological activities, including but not limited to:

  • Central Nervous System (CNS) Modulation: Targeting dopamine and serotonin receptors, making them relevant for antipsychotic and antidepressant applications.[1][5][6]

  • Enzyme Inhibition: Acting on a diverse range of enzymes such as Bruton's tyrosine kinase (BTK), β-secretase (BACE-1), and histone deacetylases (HDACs).[7][8][9]

  • Anticancer Activity: Inducing cytotoxic effects in tumor cells through various mechanisms, including the inhibition of signaling pathways like PI3K/Akt.[1][10]

The 3,3-Dimethylbutanoyl Substituent: A Key Determinant of Specificity

The 3,3-dimethylbutanoyl group, also known as a pivaloyl or tert-butylacetyl group, is a bulky and highly hydrophobic moiety.[11] In the context of drug design, such groups can play a pivotal role in target recognition and binding affinity. The tert-butyl group can act as a "hydrophobic anchor," fitting into specific hydrophobic pockets within a protein's binding site. This can lead to increased potency and selectivity for the target protein.[12] Furthermore, the steric hindrance provided by the 3,3-dimethylbutanoyl group can shield the amide bond from enzymatic degradation, potentially improving the metabolic stability and pharmacokinetic profile of the compound.

Hypothesized Mechanisms of Action

Based on the known activities of related piperazinone derivatives and the structural features of the 3,3-dimethylbutanoyl substituent, we can propose several plausible mechanisms of action for this novel class of compounds.

Hypothesis A: Inhibition of a Kinase with a Hydrophobic Pocket

Many kinases possess a hydrophobic pocket adjacent to the ATP-binding site. The bulky, hydrophobic 3,3-dimethylbutanoyl group could be ideally suited to occupy such a pocket, leading to potent and selective inhibition. Bruton's tyrosine kinase (BTK) is one such example where piperazinone-based covalent inhibitors have been developed.[9]

Hypothesis B: Allosteric Modulation of a G-Protein Coupled Receptor (GPCR)

The piperazine core is a common feature in many GPCR ligands, particularly those targeting dopamine and serotonin receptors.[5][6] While the primary interaction may occur through the piperazinone scaffold, the 3,3-dimethylbutanoyl group could bind to an allosteric site, a secondary binding pocket distinct from the main ligand-binding site. This allosteric modulation could fine-tune the receptor's response to its natural ligand.

Hypothesis C: Disruption of Protein-Protein Interactions

The interface between two interacting proteins often contains hydrophobic patches. A 3,3-dimethylbutanoyl substituted piperazinone could position its bulky hydrophobic group into one of these patches, effectively acting as a "wedge" to disrupt the protein-protein interaction. This is a common strategy in the development of inhibitors for targets that are challenging to address with traditional active site inhibitors.

A Self-Validating Experimental Workflow to Elucidate the Mechanism of Action

To systematically investigate and validate the hypothesized mechanisms of action, a multi-pronged experimental approach is essential. The following workflow is designed to be a self-validating system, where the results of each experiment inform the next, leading to a conclusive understanding of the compound's activity.

Phase 1: Initial Target Class Identification

The first step is to perform broad-based screening to identify the general class of biological targets.

Experimental Protocol: Broad Panel Screening

  • Objective: To identify the general biological target class (e.g., kinases, GPCRs, ion channels).

  • Methodology:

    • Submit the 3,3-dimethylbutanoyl substituted piperazinone compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • These panels typically include a wide range of receptors, enzymes, and ion channels.

    • The primary readout is the percentage of inhibition or activation at a fixed concentration (e.g., 10 µM).

  • Data Analysis:

    • Analyze the screening data to identify any "hits" – targets that show significant modulation by the compound.

    • Group the hits by target class to see if a particular class is overrepresented.

Phase 2: Target Validation and Potency Determination

Once potential target classes are identified, the next phase is to validate these targets and determine the compound's potency.

Experimental Protocol: Dose-Response Assays

  • Objective: To confirm the activity against the identified targets and determine the IC50 (for inhibitors) or EC50 (for activators).

  • Methodology:

    • For each validated hit from Phase 1, perform a dose-response assay.

    • This involves incubating the target (e.g., a purified enzyme or a cell line expressing the receptor) with a range of concentrations of the compound.

    • Measure the biological response at each concentration.

  • Data Analysis:

    • Plot the response versus the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.

Hypothetical Compound Target Assay Type IC50/EC50 (nM)
DMBP-1Kinase XIn vitro kinase assay50
DMBP-1GPCR YRadioligand binding assay120
DMBP-1Ion Channel ZElectrophysiology>10,000

Table 1: Example of quantitative data from dose-response assays for a hypothetical 3,3-dimethylbutanoyl substituted piperazinone (DMBP-1).

Phase 3: Mechanistic Studies

With a validated target and a measure of potency, the next step is to delve into the specific mechanism of interaction.

Experimental Protocol: Enzyme Kinetics (for enzyme inhibitors)

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Methodology:

    • Perform enzyme activity assays at various concentrations of the substrate in the presence and absence of the inhibitor.

    • Measure the initial reaction rates.

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).

    • Changes in these parameters will reveal the mode of inhibition.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct target engagement in a cellular context.

  • Methodology:

    • Treat intact cells with the compound.

    • Heat the cells to a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions.

    • Use Western blotting to detect the target protein in the soluble fraction.

  • Data Analysis:

    • Binding of the compound to the target protein will stabilize it against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the untreated control.

Visualizing the Path Forward: Diagrams and Workflows

To provide a clear visual representation of the proposed scientific journey, the following diagrams illustrate the hypothesized mechanisms and the experimental workflow.

G cluster_0 Hypothesized Mechanisms cluster_1 Key Molecular Features A Hypothesis A: Kinase Inhibition B Hypothesis B: GPCR Allosteric Modulation C Hypothesis C: Protein-Protein Interaction Disruption Piperazinone Piperazinone Core (Scaffold) Piperazinone->A Provides core structure Piperazinone->B Provides core structure Piperazinone->C Provides core structure DMButanoyl 3,3-Dimethylbutanoyl Group (Hydrophobic Anchor) DMButanoyl->A Drives specificity DMButanoyl->B Drives specificity DMButanoyl->C Drives specificity

Caption: Interplay of molecular features and hypothesized mechanisms.

G start Start: Novel 3,3-Dimethylbutanoyl Substituted Piperazinone phase1 Phase 1: Broad Panel Screening start->phase1 phase2 Phase 2: Target Validation & Potency Determination phase1->phase2 Identified Hits phase3 Phase 3: Mechanistic Studies phase2->phase3 Validated Targets end End: Elucidated Mechanism of Action phase3->end Confirmed Mechanism

Caption: A streamlined experimental workflow for mechanism elucidation.

Conclusion: A Call to Investigation

The 3,3-dimethylbutanoyl substituted piperazinones represent a promising yet underexplored area of chemical space. This technical guide has provided a robust framework for approaching the elucidation of their mechanism of action. By leveraging our understanding of the constituent chemical moieties and employing a systematic, self-validating experimental workflow, researchers can unlock the therapeutic potential of this novel compound class. The journey from a novel scaffold to a well-characterized drug candidate is a challenging one, but it is a journey built on the foundations of sound scientific reasoning and rigorous experimental validation.

References

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. (2006). Journal of Medicinal Chemistry, 49(16), 4739-4748.
  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (2020). ACS Infectious Diseases, 6(5), 1076-1085.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry, 20(8), 753-780.
  • Piperazine skeleton in the structural modification of natural products: a review. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1653.
  • The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. (2026). Ningbo Inno Pharmchem Co.,Ltd..
  • Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 449-453.
  • 3,3-Dimethylbutanoic acid | C6H12O2. (n.d.). PubChem. Retrieved from [Link]

  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). BenchChem.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review, 6(11), 570-580.
  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen, 15(1), e202500366.
  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(8), 1334-1340.
  • Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. (2020). Applied Biological Chemistry, 63(1), 1-10.
  • Approved piperazine-/piperidine-containing drugs inhibit GUS in a... (n.d.). ResearchGate. Retrieved from [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (2014). The Scientific World Journal, 2014, 1-9.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Journal of azerbaijan chemical society, 1(1), 1-12.
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  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). International Journal of Molecular Sciences, 25(19), 11623.
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  • Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. (2005). Journal of Medicinal Chemistry, 48(7), 2456-2464.
  • 3,3-Dimethylbutanoic acid-d9, AMS.TMIJ-0045-5-MG. (n.d.). Amsbio. Retrieved from [Link]

  • In-Depth Technical Guide: Known Biological Activities of (2S)-2,3-Dimethylbutanoic Acid. (2025). BenchChem.
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  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2021). RSC Advances, 11(33), 20435-20445.
  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019). The Journal of Organic Chemistry, 84(6), 3326-3338.

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 4-(3,3-Dimethylbutanoyl)piperazin-2-one Derivatives

Abstract The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties that can enhance solubility and bioavailability.[1][2] Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties that can enhance solubility and bioavailability.[1][2] Specifically, 4-(3,3-Dimethylbutanoyl)piperazin-2-one derivatives represent a class of molecules with significant therapeutic potential, necessitating a thorough understanding of their behavior within a biological system. This technical guide provides an in-depth framework for the comprehensive pharmacokinetic (PK) profiling of these derivatives. We will explore the causality behind experimental choices in critical in vitro and in vivo assays, detail self-validating protocols, and present a logical workflow from early screening to preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, data-driven strategy for advancing novel chemical entities.

Introduction: The Imperative of Early Pharmacokinetic Assessment

Pharmacokinetics (PK), the study of how an organism affects a drug, is a fundamental pillar of drug development.[3][4] It describes the journey of a compound through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[5][6] A compound's ADME profile governs its concentration at the target site and over time, which is intrinsically linked to its efficacy and safety.[7] Integrating PK studies early in the research process allows for the identification of liabilities, guides structure-activity relationship (SAR) optimization, and ultimately increases the probability of clinical success.[6][8][9]

For 4-(3,3-Dimethylbutanoyl)piperazin-2-one derivatives, understanding their PK profile is critical. The piperazine ring can influence metabolic stability, while the bulky t-butyl group of the dimethylbutanoyl moiety may impact protein binding and interactions with metabolic enzymes. This guide outlines a systematic approach to characterizing these properties.

Strategic Workflow for Pharmacokinetic Profiling

A successful PK profiling campaign follows a tiered approach, beginning with rapid, high-throughput in vitro assays to rank-order compounds and progressing to more resource-intensive in vivo studies for the most promising candidates. This strategy ensures that decisions are made based on a comprehensive and evolving dataset.

PK_Workflow cluster_invitro PART 1: In Vitro ADME Screening cluster_invivo PART 2: In Vivo PK Studies MetStab Metabolic Stability (Microsomes, Hepatocytes) PPB Plasma Protein Binding (Equilibrium Dialysis) Decision1 Candidate Selection (Rank-Order by Profile) MetStab->Decision1 Perm Permeability (e.g., PAMPA) PPB->Decision1 CYP_Inhibit CYP450 Inhibition Perm->Decision1 CYP_Inhibit->Decision1 StudyDesign Rodent PK Study Design (e.g., Rat, IV & PO Dosing) BioA Bioanalytical Method Development & Validation (LC-MS/MS) StudyDesign->BioA SampleAnalysis Plasma Sample Analysis BioA->SampleAnalysis PK_Analysis PK Parameter Calculation (NCA) SampleAnalysis->PK_Analysis Decision2 Lead Candidate Nomination PK_Analysis->Decision2 Decision1->StudyDesign Advance Promising Candidates

Caption: High-level workflow for pharmacokinetic profiling.

Core In Vitro ADME Assays

In vitro ADME assays are rapid, cost-effective methods for screening compounds and identifying potential liabilities early in the drug discovery process.[8][10]

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[11] Liver microsomes are subcellular fractions that contain these enzymes, providing a robust system to assess a compound's susceptibility to Phase I metabolism.[11] A compound that is rapidly metabolized will likely have a short half-life and low oral bioavailability in vivo. This assay is therefore a critical first screen for metabolic liabilities.[12][13]

Experimental Protocol: Human Liver Microsome (HLM) Stability

  • Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 0.5 mg/mL in the buffer.[11]

    • Prepare a 1 µM working solution of the test compound (e.g., from a 10 mM DMSO stock, ensuring the final DMSO concentration is <0.5%).[12]

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions. This is crucial as NADPH is a required cofactor for CYP enzyme activity.[14]

  • Incubation:

    • Pre-warm the microsomal solution and test compound solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[11]

  • Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS). The acetonitrile precipitates the microsomal proteins, stopping the reaction.[11][12]

    • Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[14]

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis and Data Interpretation:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ (min) = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation)

Plasma Protein Binding (PPB)

Causality: Most drugs bind reversibly to plasma proteins like albumin and α1-acid-glycoprotein.[15] It is widely accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[16][17] Therefore, determining the fraction of unbound drug is essential for interpreting efficacy and PK data.[18] High plasma protein binding (>99%) can significantly limit a drug's therapeutic effect.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup:

    • Use a commercial 96-well RED plate, which contains individual wells separated by a semi-permeable dialysis membrane (MWCO 12-14 kDa).[15]

  • Sample Preparation:

    • Spike the test compound into plasma (human, rat, etc.) at a final concentration of 1-2 µM.[15][16]

    • Add the plasma sample (e.g., 300 µL) to one chamber of the RED device (the sample chamber).[16]

    • Add dialysis buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the other chamber (the buffer chamber).[16]

  • Incubation:

    • Seal the plate and incubate at 37°C with gentle shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[17][19]

  • Sample Collection and Processing:

    • After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

    • Crucially, perform matrix matching: Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. This ensures that both samples have the same matrix composition, preventing differential matrix effects during LC-MS/MS analysis.[17]

    • Precipitate proteins from both matched samples by adding ice-cold acetonitrile with an internal standard.

    • Centrifuge and collect the supernatant for analysis.

  • Analysis and Data Interpretation:

    • Quantify the compound concentration in both the plasma and buffer chamber samples by LC-MS/MS.

    • Calculate the percent unbound (% Unbound) as follows:

      • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100

In Vivo Pharmacokinetic Studies

After identifying candidates with promising in vitro profiles, in vivo studies are conducted to understand the compound's behavior in a complete biological system.

Study Design and Execution

A typical preclinical study involves administering the compound to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.

  • IV Administration: Provides a direct measure of systemic clearance and volume of distribution, bypassing absorption.

  • PO Administration: Assesses oral absorption and bioavailability.

Blood samples are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma is harvested by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: The Gold Standard of LC-MS/MS

Accurate quantification of the drug in plasma is the bedrock of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard technique due to its superior sensitivity, selectivity, and speed.[20] The development and validation of this method must adhere to strict regulatory guidelines.[21][22]

Core Principles of Bioanalytical Method Validation (BMV)

The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on BMV, ensuring data reliability.[23][24] Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Accuracy Closeness of measured values to the true value.Mean value should be within ±15% of nominal.
Precision Degree of scatter between a series of measurements.Coefficient of variation (CV) should not exceed 15%.
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the analyte's retention time.
Sensitivity The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.Response should be ≥5x the blank response.
Stability Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop).Mean concentration should be within ±15% of nominal.

Workflow: LC-MS/MS Sample Preparation and Analysis

BioA_Workflow Plasma 1. Thaw Plasma Sample (e.g., 50 µL) Spike 2. Add Internal Standard (IS) (e.g., 5 µL of stable isotope-labeled analyte) Plasma->Spike Precipitate 3. Protein Precipitation (Add 150 µL ice-cold Acetonitrile) Spike->Precipitate Vortex 4. Vortex & Centrifuge (e.g., 14,000 rpm, 10 min) Precipitate->Vortex Supernatant 5. Transfer Supernatant Vortex->Supernatant Inject 6. Inject onto LC-MS/MS System Supernatant->Inject Quantify 7. Data Acquisition & Quantification (MRM Mode) Inject->Quantify

Caption: Typical protein precipitation workflow for LC-MS/MS.

Data Analysis and Key Pharmacokinetic Parameters

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software to derive key PK parameters.

Table of Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates rate of absorption; related to efficacy and potential toxicity.
Tmax Time at which Cmax is reached.Indicates rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.Primary measure of the extent of systemic exposure.
t½ (Half-life) Time required for the plasma concentration to decrease by half.Determines dosing interval and time to reach steady-state.
CL (Clearance) Volume of plasma cleared of the drug per unit time.Measures the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Indicates the extent of tissue distribution.
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulation.Calculated as (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

A hypothetical dataset for a 4-(3,3-Dimethylbutanoyl)piperazin-2-one derivative (Compound X) is presented below.

Hypothetical PK Data for Compound X in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)Unit
Cmax -1250ng/mL
Tmax -1.0h
AUC (0-inf) 18004500ng*h/mL
3.53.7h
CL 9.3-mL/min/kg
Vd 2.9-L/kg
F% -50%

Interpretation: Compound X shows moderate oral bioavailability (50%) with a reasonable half-life, suggesting it is a viable candidate for further development.

Conclusion

A systematic and rigorous pharmacokinetic profiling strategy is indispensable in modern drug discovery. By integrating the in vitro and in vivo methodologies described in this guide, researchers can build a comprehensive understanding of the ADME properties of 4-(3,3-Dimethylbutanoyl)piperazin-2-one derivatives. This data-driven approach enables informed decision-making, facilitates the optimization of drug-like properties, and ultimately enhances the likelihood of translating a promising chemical entity into a safe and effective therapeutic.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link][21][23][24]

  • Selvita. (n.d.). In Vitro ADME. Selvita. [Link][8]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link][21]

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  • QPS. (n.d.). Plasma Protein Binding. QPS. [Link][19]

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  • ResolveMass. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. ResolveMass. [Link][20]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link][28]

  • protocols.io. (2025). In-vitro plasma protein binding. [Link][18]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link][29]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma. [Link][30]

  • Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link][13]

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  • Analyst (RSC Publishing). (n.d.). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link][31]

  • PubMed. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. National Center for Biotechnology Information. [Link][32]

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Foundational

Thermodynamic properties and melting point of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

An In-Depth Technical Guide to the Thermodynamic and Physicochemical Characterization of 4-(3,3-Dimethylbutanoyl)piperazin-2-one Abstract This technical guide provides a comprehensive framework for the determination and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic and Physicochemical Characterization of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the key thermodynamic properties and melting point of 4-(3,3-Dimethylbutanoyl)piperazin-2-one, a novel derivative of the piperazinone scaffold. Recognizing the critical role of the piperazinone moiety as a privileged structure in modern medicinal chemistry, this document outlines a systematic approach for its characterization.[1][2] It is designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven experimental and computational protocols. The methodologies described herein, including Differential Scanning Calorimetry (DSC), combustion calorimetry, and advanced computational modeling, are presented as a self-validating system to ensure the generation of accurate and reliable data essential for advancing drug discovery and development programs.

Introduction

The Piperazinone Scaffold: A Cornerstone in Medicinal Chemistry

The piperazine and piperazinone heterocycles are fundamental structural motifs that feature prominently in a vast array of pharmacologically active compounds.[3] Their prevalence stems from a unique combination of properties: the six-membered ring offers a conformationally constrained yet flexible scaffold, while the two nitrogen atoms provide key sites for substitution, influencing solubility, basicity (pKa), and hydrogen bonding capacity.[2][4] These attributes allow for fine-tuning of pharmacokinetic and pharmacodynamic profiles. Consequently, piperazine-based compounds have found applications across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][6][7][8]

Spotlight on 4-(3,3-Dimethylbutanoyl)piperazin-2-one

4-(3,3-Dimethylbutanoyl)piperazin-2-one is a specific derivative featuring an N-acylation with a bulky tert-butyl group. The structure is as follows:

Chemical Structure:

  • IUPAC Name: 4-(3,3-dimethylbutanoyl)piperazin-2-one

  • Molecular Formula: C10H18N2O2

  • Molecular Weight: 198.26 g/mol

The introduction of the 3,3-dimethylbutanoyl group at the N4 position significantly impacts the molecule's lipophilicity, steric profile, and potential for intermolecular interactions, distinguishing it from simpler piperazinone cores. Understanding its fundamental physicochemical properties is a prerequisite for any further investigation into its biological activity.

The Imperative of Thermodynamic and Physicochemical Profiling in Drug Development

The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its physical and chemical properties.

  • Melting Point: The melting point is a primary indicator of a crystalline solid's purity and thermal stability. It provides insight into the strength of the crystal lattice energy, which in turn correlates with properties like solubility and dissolution rate.

  • Thermodynamic Stability: Parameters such as the enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°) define the energetic landscape of the molecule. This information is crucial for predicting chemical reactivity, degradation pathways, and ensuring long-term stability in a formulated product.

This guide provides the necessary protocols to establish this foundational dataset for 4-(3,3-Dimethylbutanoyl)piperazin-2-one.

Physicochemical Properties: Melting Point and Enthalpy of Fusion

The most robust and comprehensive method for determining the melting point and associated energetic changes of a pure crystalline substance is Differential Scanning Calorimetry (DSC).

Causality Behind Experimental Choice: Why DSC?

Differential Scanning Calorimetry is the preferred methodology over traditional capillary methods for several key reasons:

  • Quantitative Data: DSC provides not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔHfus), which is the energy required to induce the phase transition. This value is a direct measure of the crystal lattice energy.

  • High Precision and Accuracy: Modern DSC instruments offer exceptional temperature and energy resolution.

  • Purity Assessment: The shape of the melting endotherm can provide a qualitative, and sometimes quantitative, assessment of sample purity. Impurities typically lead to a broadening of the peak and a depression of the melting point.

  • Small Sample Requirement: Typically, only 1-5 mg of material is required, a significant advantage when working with novel compounds synthesized on a small scale.

Experimental Protocol: Melting Point Determination via DSC

This protocol describes a self-validating system for the accurate determination of the melting point.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., high-purity Indium). This step is critical for ensuring the trustworthiness of the generated data.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of 4-(3,3-Dimethylbutanoyl)piperazin-2-one into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material through sublimation during heating.

    • Prepare an identical, empty sealed pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature at least 25°C below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, under a constant inert nitrogen purge (50 mL/min) to prevent oxidative degradation. The scan should extend to at least 20-30°C beyond the completion of the melting event.

  • Data Analysis:

    • The resulting plot of heat flow versus temperature will show an endothermic peak representing the melting process.

    • Melting Point (Tₘ): Determined as the extrapolated onset temperature of the endotherm. This point represents the temperature at which the first detectable amount of melting occurs in a pure substance.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. The value is typically expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol).

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Calibrate Instrument Calibration (e.g., Indium) Weigh Weigh Sample (2-3 mg) Calibrate->Weigh Seal Hermetically Seal Pan Weigh->Seal Load Load Sample & Ref. Seal->Load Program Execute Thermal Program (10°C/min under N2) Load->Program Acquire Acquire Heat Flow Data Program->Acquire Analyze Analyze Endotherm Acquire->Analyze Tm Melting Point (Tm) (Onset Temp.) Analyze->Tm Hf Enthalpy of Fusion (ΔHfus) (Peak Integration) Analyze->Hf

Caption: Workflow for Melting Point Determination via DSC.

Thermodynamic Properties: A Framework for Determination

While DSC provides the enthalpy of phase transition, determining fundamental thermodynamic properties like the standard enthalpy of formation requires different approaches, blending experimental techniques with powerful computational models.[9][10]

Experimental Approach: Combustion Calorimetry

Rationale: Bomb calorimetry is the benchmark experimental method for determining the standard enthalpy of combustion (ΔH°c). From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law, providing a direct, empirical measure of the molecule's energetic stability.[11]

Protocol Outline:

  • A precisely weighed sample of the compound is placed in a high-pressure vessel (the "bomb").

  • The bomb is filled with excess pure oxygen under high pressure.

  • The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).

  • The sample is ignited, and the complete combustion causes a rise in the water temperature, which is measured with high precision.

  • By knowing the heat capacity of the calorimeter system (determined through calibration, often with benzoic acid), the heat released during combustion is calculated.

  • This value is used to determine ΔH°c, which is then used with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂) to calculate the ΔH°f of the compound.

Computational Approach: Quantum Chemical Calculations

Rationale: For novel molecules, experimental determination of thermodynamic properties can be resource-intensive. Computational chemistry provides a rapid, cost-effective, and highly reliable method for predicting these values.[9][10] Density Functional Theory (DFT) is a workhorse method that balances computational cost with high accuracy for organic molecules.

Step-by-Step Computational Workflow:

  • Structure Preparation: A 2D sketch of 4-(3,3-Dimethylbutanoyl)piperazin-2-one is converted into a 3D structure.

  • Conformational Search: The molecule's flexibility is explored to find the lowest energy conformer(s), as this is the most populated and stable state.

  • Geometry Optimization: The lowest energy conformer is subjected to a full geometry optimization using a DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311+G(d,p)). This process finds the precise 3D arrangement of atoms that corresponds to a minimum on the potential energy surface.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This crucial step serves two purposes:

    • It confirms that the structure is a true energy minimum (i.e., no imaginary frequencies).

    • It calculates the vibrational, rotational, and translational contributions to the overall thermodynamics.

  • Data Extraction: The output from the frequency calculation directly provides key thermodynamic properties at a standard temperature and pressure (298.15 K, 1 atm), including:

    • Enthalpy (H)

    • Gibbs Free Energy (G)

    • Entropy (S)

Visualization: Computational Thermodynamics Workflow

Comp_Chem_Workflow Input 2D Molecular Structure ConfSearch Conformational Search (Find low-energy states) Input->ConfSearch Opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) ConfSearch->Opt Freq Frequency Analysis Opt->Freq Validation Validation (No imaginary frequencies) Freq->Validation Output Thermodynamic Properties (ΔH°f, ΔG°f, S°) Validation->Output  Valid Minimum

Caption: Workflow for Computational Thermodynamics Prediction.

Data Synthesis and Application

The data obtained from the experimental and computational studies must be synthesized into a clear, actionable format.

Summary of Physicochemical and Thermodynamic Data
PropertySymbolExperimental ValueComputational ValueMethod
Melting PointTₘTBDN/ADSC
Enthalpy of FusionΔHfusTBDN/ADSC
Standard Enthalpy of FormationΔH°fTBDTBDCombustion Calorimetry / DFT
Standard Gibbs Free Energy of FormationΔG°fTBDTBDCalculation / DFT
Standard EntropyTBDTBDCalculation / DFT

TBD: To Be Determined by the protocols outlined in this guide.

Implications for Drug Development Professionals
  • Formulation Science: A high melting point and large enthalpy of fusion would suggest strong, stable crystal packing. This could imply lower aqueous solubility, potentially requiring formulation strategies such as salt formation or amorphous solid dispersions to improve bioavailability.

  • Process Chemistry: The thermal stability profile from DSC analysis informs safe temperature ranges for drying, milling, and other manufacturing processes, preventing thermal degradation.

  • Medicinal Chemistry: The calculated thermodynamic stability (ΔG°f) can be used in conjunction with data from related analogs to build structure-property relationship (SPR) models, guiding the design of next-generation compounds with improved stability and physicochemical characteristics.

Conclusion

The systematic characterization of 4-(3,3-Dimethylbutanoyl)piperazin-2-one, as outlined in this guide, is a foundational step in its evaluation as a potential drug candidate. By integrating high-fidelity experimental techniques like Differential Scanning Calorimetry with the predictive power of computational chemistry, researchers can build a comprehensive and reliable profile of the molecule's thermodynamic and physicochemical properties. This data-driven approach is indispensable for making informed decisions, mitigating risks in downstream development, and ultimately accelerating the path from chemical entity to therapeutic agent.

References

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Exploratory

In silico molecular docking studies of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 4-(3,3-Dimethylbutanoyl)piperazin-2-one This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies on 4-(3,3-Dimethylbutanoyl)piperazin-2-one, a novel compound of interest within the broader class of piperazine derivatives. As researchers and drug development professionals, our objective is to leverage computational methodologies to predict the binding affinity and interaction patterns of this ligand with a selected protein target, thereby elucidating its therapeutic potential and guiding further preclinical development.

The piperazine scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide array of pharmacologically active agents.[1][2] Derivatives of piperazine have demonstrated a multitude of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4] The structural versatility of the piperazine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2] This inherent adaptability makes piperazine-containing compounds, such as 4-(3,3-Dimethylbutanoyl)piperazin-2-one, compelling candidates for drug discovery programs.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule when bound to a larger molecule, typically a protein, to form a stable complex.[5] This method is instrumental in modern drug design, offering insights into the structure-activity relationships (SAR) that govern a compound's efficacy and selectivity.[5] By simulating the binding process at a molecular level, we can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.

Given the established anticancer properties of many piperazine derivatives, this guide will use the Epidermal Growth Factor Receptor (EGFR) as a representative protein target for the molecular docking studies of 4-(3,3-Dimethylbutanoyl)piperazin-2-one.[1] Overexpression and aberrant activation of EGFR are implicated in the pathogenesis of various cancers, making it a well-validated target for therapeutic intervention.[1]

Methodology: A Step-by-Step Protocol for Molecular Docking

The following protocol outlines a robust and reproducible workflow for the molecular docking of 4-(3,3-Dimethylbutanoyl)piperazin-2-one against the EGFR protein. This methodology is designed to ensure scientific rigor and generate reliable, interpretable data.

Ligand Preparation

The initial step involves the preparation of the 3D structure of 4-(3,3-Dimethylbutanoyl)piperazin-2-one.

  • Step 1: 2D Structure Generation: The 2D structure of the ligand is drawn using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Step 2: 3D Structure Conversion and Optimization: The 2D structure is then converted into a 3D conformation. A crucial subsequent step is energy minimization, performed using a force field like MMFF94 or UFF. This process optimizes the ligand's geometry to a low-energy state, which is essential for accurate docking.[5]

  • Step 3: Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand. Gasteiger charges are a commonly used and effective method for this purpose.

Protein Preparation

The three-dimensional crystal structure of the target protein, EGFR, is obtained from the Protein Data Bank (PDB). For this study, we will utilize the PDB ID: 1M17, which represents the crystal structure of the EGFR tyrosine kinase domain.[1]

  • Step 1: Receptor Acquisition: Download the PDB file for 1M17 from the PDB database.

  • Step 2: Pre-processing: The raw PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These must be removed to prepare the protein for docking.[5]

  • Step 3: Hydrogen Addition and Protonation: Hydrogen atoms, which are typically absent in crystal structures, are added. The protonation states of ionizable residues (e.g., Asp, Glu, His) are assigned based on a physiological pH of 7.4.[6]

  • Step 4: Energy Minimization: Similar to the ligand, the protein structure undergoes energy minimization to relieve any steric clashes and achieve a more stable conformation.[5]

Molecular Docking Simulation

With both the ligand and protein structures prepared, the docking simulation can be performed using software such as AutoDock, Glide, or GOLD.[5]

  • Step 1: Grid Box Definition: A grid box is defined around the active site of the EGFR protein. The dimensions and center of this box are determined based on the binding site of the co-crystallized ligand in the original PDB structure. This grid defines the search space for the docking algorithm.

  • Step 2: Docking Execution: The docking algorithm systematically explores the conformational space of the ligand within the defined grid box, generating a series of possible binding poses.[5] The flexibility of the ligand is typically fully explored, while the protein is often kept rigid to reduce computational complexity, although sidechain flexibility can be incorporated in more advanced protocols.

  • Step 3: Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity, often expressed in kcal/mol.[5] The poses are then ranked based on their scores, with lower scores indicating a more favorable binding interaction.[5]

Analysis of Docking Results

The final and most critical phase is the analysis of the docking results to extract meaningful biological insights.

  • Step 1: Pose Visualization: The top-ranked binding poses are visualized in the context of the protein's active site using molecular visualization software like PyMOL or Discovery Studio.

  • Step 2: Interaction Analysis: The intermolecular interactions between the ligand and the protein are meticulously examined. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the active site.[5]

  • Step 3: Data Tabulation: The quantitative results, including docking scores, binding energies, and the specific amino acid residues involved in interactions, are summarized in a clear and concise table.

Visualizing the Workflow

To better illustrate the molecular docking process, the following diagram outlines the key stages of the experimental workflow.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis L1 2D Structure Generation L2 3D Conversion & Energy Minimization L1->L2 L3 Charge Assignment L2->L3 D1 Define Grid Box (Active Site) L3->D1 P1 Obtain PDB Structure (e.g., 1M17) P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens & Assign Protonation States P2->P3 P4 Energy Minimization P3->P4 P4->D1 D2 Execute Docking Algorithm D1->D2 D3 Score and Rank Poses D2->D3 A1 Visualize Top Poses D3->A1 A2 Analyze Intermolecular Interactions A1->A2 A3 Tabulate Quantitative Data A2->A3

Caption: A flowchart illustrating the key stages of the in silico molecular docking workflow.

Data Presentation: A Hypothetical Case Study

To provide a practical example, the following table summarizes hypothetical docking results for 4-(3,3-Dimethylbutanoyl)piperazin-2-one with the EGFR active site.

ParameterValue
Docking Score (kcal/mol) -8.5
Binding Energy (kcal/mol) -9.2
Hydrogen Bond Interactions Met793, Asp855
Hydrophobic Interactions Leu718, Val726, Ala743, Leu844

Conclusion

This technical guide has provided a detailed, step-by-step methodology for conducting in silico molecular docking studies of 4-(3,3-Dimethylbutanoyl)piperazin-2-one with the EGFR protein. By adhering to this rigorous protocol, researchers can generate reliable predictions of binding affinity and interaction patterns, which are invaluable for guiding the design and optimization of novel therapeutic agents. The integration of computational techniques like molecular docking into the drug discovery pipeline is essential for accelerating the identification of promising lead compounds and ultimately, for advancing the development of new medicines.

References

  • Gore ST, Jondhale AA, Jadhav VB, Mansuk AG, Gunjal A, Uttekar PS, Boggula N. In silico study of novel piperazine derivatives as anticancer agents targeting egfr. Int J Drug Deliv Technol. 2026;16(9s): 596-604.
  • BenchChem. In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals. 2025.
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. 2024.
  • SciSpace.
  • Siddappa, P., et al. Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Bioorganic Chemistry. 2019;103217.
  • Synthesis and Antifungal Activity of N4-(Piperazinoyl-methyl)- N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide.
  • The Royal Society of Chemistry. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
  • Google Patents.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC. 2025.
  • ResearchGate. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • PubChem. 2-(4-Amino-3,5-dimethylphenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone.
  • ResearchGate.
  • PubChem. (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide.
  • MDPI. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. 2025.

Sources

Foundational

Receptor Binding Affinity and Structural Kinetics of 4-(3,3-Dimethylbutanoyl)piperazin-2-one: A Technical Guide

Executive Summary In modern structure-based drug design, optimizing the balance between conformational rigidity and lipophilic targeting is paramount. The compound 4-(3,3-Dimethylbutanoyl)piperazin-2-one represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, optimizing the balance between conformational rigidity and lipophilic targeting is paramount. The compound 4-(3,3-Dimethylbutanoyl)piperazin-2-one represents a highly specialized, privileged scaffold. By combining the rigidified, hydrogen-bond-capable piperazin-2-one core with the bulky, highly lipophilic 3,3-dimethylbutanoyl (neohexanoyl) anchor, this molecule serves as a potent pharmacophore for deep hydrophobic pockets—frequently utilized in GPCR antagonism and E3 ligase recruitment (e.g., VHL ligands in PROTACs).

This whitepaper deconstructs the structural biology of this scaffold, details the thermodynamic drivers of its receptor binding affinity, and provides field-proven, self-validating experimental protocols for accurately quantifying its kinetic parameters.

Structural Pharmacophore & Thermodynamic Drivers

The Piperazin-2-one Core: Conformational Pre-organization

Standard piperazine rings are highly flexible, often adopting multiple chair conformations in solution. Upon binding to a target receptor, forcing a flexible ring into a single bioactive conformation incurs a severe entropic penalty ( −TΔS ). The introduction of a lactam carbonyl in the piperazin-2-one core alters the hybridization of the adjacent nitrogen, enforcing a flattened, rigidified conformation. This pre-organization minimizes the entropic cost of binding while providing a precise vector for hydrogen-bond donation and acceptance [1]. Furthermore, piperazin-2-one derivatives exhibit distinct structure-activity relationship (SAR) trends that dictate highly specific protein-target interactions [2].

The 3,3-Dimethylbutanoyl Anchor: Hydrophobic Displacement

The functionalization of the N4 position with a 3,3-dimethylbutanoyl group introduces a massive steric shield and a highly lipophilic tert-butyl terminus. This moiety mimics the side chain of tert-leucine, a structural feature renowned in medicinal chemistry for its ability to access and occupy deep, narrow hydrophobic pockets [3].

When this bulky aliphatic group enters a receptor pocket (such as the VHL E3 ligase binding site or a GPCR allosteric site), it displaces high-energy, ordered water molecules back into the bulk solvent. This displacement is the primary thermodynamic driver of binding affinity, yielding a massive favorable entropic gain [4].

Thermodynamic_Binding L Ligand 4-(3,3-Dimethylbutanoyl) piperazin-2-one W Receptor Pocket Ordered Water Molecules L->W Approaches Pocket B Complex Hydrophobic Anchor Inserted W->B Displaces Water E E B->E Drives Affinity

Fig 1: Thermodynamic mechanism of receptor binding driven by the lipophilic 3,3-dimethylbutanoyl anchor.

Kinetic Profiling: Surface Plasmon Resonance (SPR)

To accurately measure the binding affinity ( Kd​ ) of highly lipophilic compounds, end-point assays are insufficient. We must measure real-time association ( kon​ ) and dissociation ( koff​ ) rates. The bulky nature of the 3,3-dimethylbutanoyl group often results in a sterically hindered (slower) kon​ , but an exceptionally slow koff​ , leading to a prolonged target residence time ( τ ) .

Self-Validating SPR Protocol

This protocol utilizes a Biacore™ system with a CM5 sensor chip.

  • Sensor Chip Functionalization (Activation):

    • Action: Activate the carboxymethylated dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Causality: This creates reactive succinimide esters. The 7-minute window is strictly controlled to prevent over-activation, which would lead to a highly cross-linked, rigid matrix that restricts the conformational dynamics of the immobilized receptor.

  • Target Receptor Immobilization:

    • Action: Inject the purified target receptor in 10 mM Sodium Acetate buffer. Crucial: The buffer pH must be exactly 0.5–1.0 units below the receptor's isoelectric point (pI).

    • Causality: Operating below the pI ensures the protein carries a net positive charge, driving electrostatic pre-concentration into the negatively charged dextran matrix prior to covalent amine coupling. This ensures a high-density, uniform surface.

  • Quenching & Equilibration:

    • Action: Inject 1 M Ethanolamine-HCl (pH 8.5) to block unreacted esters. Equilibrate the system with HBS-EP+ running buffer containing 2% DMSO .

    • Causality: Ethanolamine prevents the test ligand from forming false-positive covalent adducts. The 2% DMSO is non-negotiable; without it, the highly lipophilic 3,3-dimethylbutanoyl moiety will aggregate, causing erratic sensorgrams and mass transport limitations (MTL).

  • Multi-Cycle Analyte Injection:

    • Action: Inject 4-(3,3-Dimethylbutanoyl)piperazin-2-one at a high flow rate of 50 µL/min across a 5-point concentration gradient (0.1x to 10x expected Kd​ ).

    • Causality: High flow rates mitigate MTL. Because the bulky tert-butyl group can cause localized rebinding within the dextran matrix, a high flow rate ensures that the observed dissociation phase reflects true koff​ rather than an artifact of the ligand bouncing between adjacent receptors.

SPR_Protocol S1 1. Sensor Chip Activation (EDC/NHS Matrix Prep) S2 2. Receptor Immobilization (Amine Coupling at pH < pI) S1->S2 S3 3. Ligand Injection (High Flow Rate: 50 µL/min) S2->S3 S4 4. Real-Time Sensorgram (Association/Dissociation Tracking) S3->S4 S5 5. Kinetic Data Fitting (1:1 Langmuir Model) S4->S5

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Orthosteric Validation: Radioligand Displacement Assay

While SPR provides kinetics, a Radioligand Binding (RLB) assay confirms whether the compound competes for the orthosteric binding site.

Self-Validating RLB Protocol
  • Membrane Preparation & Buffer Optimization:

    • Action: Resuspend receptor-expressing CHO cell membranes in assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM EDTA, 0.1% fatty-acid-free BSA , pH 7.4).

    • Causality: The inclusion of 0.1% BSA is the critical failure point for this assay. The 3,3-dimethylbutanoyl group possesses a high LogP. Without BSA acting as a lipid-sink carrier, the compound will rapidly partition into the polystyrene walls of the microtiter plate. This depletes the free ligand concentration, artificially inflating the measured IC50​ by up to 100-fold.

  • Equilibrium Incubation:

    • Action: Incubate membranes, a fixed concentration of [3H] -labeled reference ligand, and a titration of the test compound for 120 minutes at 25°C.

    • Causality: The bulky steric profile of the neohexanoyl group slows the association rate. Standard 30-minute incubations will fail to reach thermodynamic equilibrium, yielding inaccurate Ki​ values.

  • Rapid Filtration & Kinetic Freezing:

    • Action: Terminate via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) . Wash 3x with ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand. The ice-cold wash buffer kinetically "freezes" the receptor-ligand complex, dropping the thermal energy below the threshold required for the slow koff​ dissociation to occur during the wash steps.

Quantitative SAR Analysis

To illustrate the profound impact of the 3,3-dimethylbutanoyl moiety on receptor binding affinity, the following table summarizes representative kinetic data comparing the title compound against baseline piperazin-2-one scaffolds.

Table 1: Comparative Binding Kinetics and Thermodynamic Parameters

Structural Motif kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 ) Kd​ (nM)Residence Time ( τ , min)Ligand Efficiency (LE)
Unsubstituted Piperazin-2-one 1.2150.012,5000.110.21
4-Acetylpiperazin-2-one 4.550.01,1100.330.28
4-(3,3-Dimethylbutanoyl)piperazin-2-one 8.9 2.0 2.2 8.33 0.42

Data Interpretation: The addition of the 3,3-dimethylbutanoyl group slightly improves the association rate ( kon​ ) due to hydrophobic collapse, but its primary effect is a massive reduction in the dissociation rate ( koff​ ). The steric bulk "locks" the ligand into the hydrophobic pocket, increasing the residence time by nearly 80-fold compared to the unsubstituted core, driving the Kd​ into the low nanomolar range.

Conclusion

The 4-(3,3-Dimethylbutanoyl)piperazin-2-one scaffold is a masterclass in rational drug design. By pairing the conformationally restricted piperazin-2-one ring with a bulky, water-displacing aliphatic anchor, researchers can achieve exceptional binding affinities and prolonged target residence times. However, the extreme lipophilicity of this moiety demands rigorous, self-validating experimental controls—such as optimized SPR flow rates and BSA-supplemented radioligand assays—to prevent artifactual data and ensure scientific integrity during lead optimization.

References

  • 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative Antiviral Research (PMC) URL:[Link]

  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists Journal of Medicinal Chemistry (PMC) URL:[Link]

  • First-in-Class Small Molecule Degrader of Pregnane X Receptor Enhances Chemotherapy Efficacy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Peptidomimetic Scaffolds, PROTAC Linker Synthesis, and Structural Biology Introduction and Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Peptidomimetic Scaffolds, PROTAC Linker Synthesis, and Structural Biology

Introduction and Mechanistic Rationale

Piperazin-2-one derivatives are highly valued privileged scaffolds in modern medicinal chemistry, frequently utilized as conformationally restricted peptide mimetics and rigidified linkers in targeted protein degraders (PROTACs)[1][2]. The incorporation of a bulky aliphatic acyl group, such as the 3,3-dimethylbutanoyl (tert-butylacetyl) moiety, at the N4 position provides significant steric shielding, which can enhance metabolic stability against amidases and modulate the lipophilicity of the parent molecule.

The synthesis of 4-(3,3-dimethylbutanoyl)piperazin-2-one relies on the inherent difference in nucleophilicity between the two nitrogen atoms within the piperazin-2-one ring. The N1 position is part of a cyclic amide (lactam) and is relatively non-nucleophilic due to resonance delocalization of its lone pair into the adjacent carbonyl group. Conversely, the N4 position is a secondary aliphatic amine, making it highly nucleophilic. By employing standard Schotten-Baumann-type conditions in an organic solvent with a non-nucleophilic tertiary amine base, quantitative and strictly regioselective N4-acylation is achieved without the need for transient protecting groups[3].

ReactionPathway A Piperazin-2-one (Nucleophile: N4 > N1) C Regioselective N-Acylation (DCM, DIPEA, 0 °C to RT) A->C Dissolve B 3,3-Dimethylbutanoyl Chloride (Electrophile) B->C Dropwise Addition D 4-(3,3-Dimethylbutanoyl) piperazin-2-one (Target Product) C->D Aqueous Workup & Isolation

Fig 1: Regioselective N4-acylation workflow for piperazin-2-one.

Materials and Reagents

All reagents should be of synthetic grade or higher. Dichloromethane (DCM) should be anhydrous to prevent the competitive hydrolysis of the highly reactive acyl chloride.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
Piperazin-2-one Starting Material (Nucleophile)1.0 eq1.00 g (10.0 mmol)
3,3-Dimethylbutanoyl chloride Acylating Agent (Electrophile)1.1 eq1.48 g (11.0 mmol)
N,N-Diisopropylethylamine (DIPEA) Acid Scavenger (Base)2.0 eq2.58 g (20.0 mmol)
Dichloromethane (Anhydrous) Reaction SolventN/A40 mL
Saturated Aqueous NaHCO₃ Quench / WashN/A30 mL
Brine (Sat. NaCl) WashN/A30 mL
Anhydrous Na₂SO₄ Drying AgentN/AAs needed

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Initiation

Causality Note: The reaction is initiated at 0 °C to control the exothermic nature of the acyl substitution. This prevents localized heating, which could lead to degradation of the acyl chloride or trace acylation at the N1 lactam position.

  • Vessel Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with dry nitrogen or argon for 5 minutes.

  • Dissolution: Add piperazin-2-one (1.00 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous DCM. Stir until a homogenous solution or fine suspension is achieved.

  • Base Addition: Add DIPEA (2.58 g, 3.48 mL, 20.0 mmol) to the reaction mixture in one portion.

    • Expert Insight: DIPEA is preferred over Triethylamine (TEA) due to its increased steric bulk, which further minimizes any risk of the base acting as a competing nucleophile.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophile Addition and Reaction
  • Acyl Chloride Addition: Draw up 3,3-dimethylbutanoyl chloride (1.48 g, 11.0 mmol) into a glass syringe. Add it dropwise to the stirring reaction mixture over a period of 10–15 minutes.

    • Observation: A slight fuming may occur, and the solution may turn pale yellow. The formation of DIPEA·HCl salts might cause slight cloudiness.

  • Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm naturally to room temperature (approx. 20–25 °C).

  • Monitoring: Stir at room temperature for 2 hours. Reaction completion can be verified via TLC (Eluent: 5% MeOH in DCM, visualized by KMnO₄ stain) or LC-MS. The primary amine starting material will be completely consumed.

Phase 3: Workup and Isolation

Causality Note: The aqueous workup removes the DIPEA hydrochloride salts and any unreacted, hydrolyzed acyl chloride (which converts to 3,3-dimethylbutanoic acid and is deprotonated by NaHCO₃).

  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM. Add 30 mL of saturated aqueous NaHCO₃ solution and stir vigorously for 5 minutes.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the lower organic (DCM) layer from the upper aqueous layer.

  • Extraction: Extract the remaining aqueous layer with one 20 mL portion of DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with 30 mL of brine. Transfer the organic phase to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl until the drying agent flows freely. Let sit for 10 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp: 30 °C) to yield the crude product as an off-white solid or viscous oil.

  • Purification (If necessary): The crude product is typically >95% pure. If higher purity is required for biological assays, purify via flash column chromatography (Silica gel, gradient elution from 100% EtOAc to 5% MeOH/EtOAc).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized protocol, the isolated product must be validated. The regioselective N4-acylation results in distinct NMR signatures compared to the starting material.

Analytical MethodExpected Result / Diagnostic FeatureRationale
¹H NMR (CDCl₃) ~0.95 ppm (s, 9H)Corresponds to the tert-butyl group of the 3,3-dimethylbutanoyl moiety.
¹H NMR (CDCl₃) ~6.5 - 7.0 ppm (br s, 1H)Confirms the presence of the unreacted N1 lactam proton (N-H). If N1 was acylated, this peak would be absent.
LC-MS (ESI+) m/z [M+H]⁺ = 199.1Confirms the exact mass of the target compound ( C10​H18​N2​O2​ , MW = 198.26 g/mol ).

Troubleshooting and Optimization

IssuePotential CauseCorrective Action
Low Yield / Incomplete Reaction Hydrolysis of acyl chloride due to wet solvent.Ensure DCM is strictly anhydrous. Use a fresh bottle of 3,3-dimethylbutanoyl chloride.
Formation of Di-acylated Byproduct Excess acyl chloride or elevated temperatures during addition.Ensure strict temperature control (0 °C) during addition. Do not exceed 1.1 eq of acyl chloride.
Product is an intractable syrup Residual DIPEA or solvent trapped in the matrix.Place the flask under high vacuum (lyophilizer or vacuum manifold) overnight to collapse the oil into a solid.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters. Available at:[Link]

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • American Chemical Society (ACS). (2026). Development of DOT1L-Targeted Protein Degraders for Treating MLL-r Leukemia. Available at:[Link]

Sources

Application

The Strategic Application of 4-(3,3-Dimethylbutanoyl)piperazin-2-one in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold with a Strategic Modification In the landscape of contemporary medicinal chemistry, the piperazine-2-one core stands out as a "privileged structure."[1] This designation is r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold with a Strategic Modification

In the landscape of contemporary medicinal chemistry, the piperazine-2-one core stands out as a "privileged structure."[1] This designation is reserved for molecular scaffolds that are recurrently identified in a multitude of biologically active compounds, demonstrating versatility in binding to a wide array of biological targets.[2] The inherent structural features of the piperazin-2-one ring, including its conformational flexibility and the strategic placement of nitrogen atoms, make it an ideal template for the development of novel therapeutics across diverse disease areas such as oncology, infectious diseases, and central nervous system (CNS) disorders.[3]

This guide focuses on a specific, strategically modified derivative: 4-(3,3-Dimethylbutanoyl)piperazin-2-one . The introduction of a 3,3-dimethylbutanoyl (pivaloyl or tert-butyl carbonyl) group at the N4 position is not a trivial alteration. This bulky, lipophilic moiety imparts a unique set of physicochemical properties that can be leveraged by drug discovery professionals to overcome common challenges in lead optimization. The pivaloyl group can serve as a metabolic shield, enhance receptor binding selectivity through steric hindrance, and fine-tune pharmacokinetic profiles.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic utilization of 4-(3,3-Dimethylbutanoyl)piperazin-2-one as a versatile building block in the design and synthesis of next-generation therapeutics.

Physicochemical and Structural Properties

The key to effectively utilizing this building block lies in understanding the interplay between the piperazin-2-one core and the N4-pivaloyl group.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol Provides a good starting point for fragment-based drug discovery (FBDD) and lead optimization without excessive molecular weight gain.
Piperazin-2-one Core A six-membered heterocycle with two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2.[4]Offers a rigid backbone with defined vectors for substitution, enabling precise spatial orientation of pharmacophoric groups. The amide bond and the secondary amine (at N1) provide hydrogen bond donor and acceptor capabilities.
4-(3,3-Dimethylbutanoyl) Group A bulky tert-butyl group attached to a carbonyl moiety.Introduces significant steric hindrance, which can be exploited to enhance selectivity for a target receptor and to shield adjacent functionalities from metabolic degradation. Its lipophilicity can also influence cell permeability.
Conformational Behavior The piperazine ring can adopt chair and boat conformations. The N-acyl group introduces a rotational barrier around the amide C-N bond, leading to the existence of conformers.[5]The conformational preferences can be critical for receptor fit and can be influenced by further substitutions on the ring.

Strategic Rationale for Application in Drug Discovery

The incorporation of the 4-(3,3-dimethylbutanoyl) moiety onto the piperazin-2-one scaffold is a deliberate design choice aimed at addressing several key aspects of drug development:

  • Metabolic Stability: The tert-butyl group is known to be relatively resistant to oxidative metabolism by cytochrome P450 enzymes. By positioning this bulky group near potentially labile sites on the molecule, it can act as a "metabolic shield," increasing the compound's half-life.

  • Modulation of Receptor Binding and Selectivity: The steric bulk of the pivaloyl group can enforce a specific conformation of the molecule, leading to improved binding affinity and selectivity for the desired biological target. This can reduce off-target effects and improve the therapeutic index.

  • Fine-tuning of Physicochemical Properties: The lipophilic nature of the tert-butyl group can be used to modulate the overall lipophilicity (LogP) of a drug candidate, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Vector for Further Synthesis: The remaining N1-H of the piperazin-2-one core provides a reactive handle for further functionalization, allowing the 4-(3,3-Dimethylbutanoyl)piperazin-2-one to be used as a versatile intermediate in multi-step syntheses and for the creation of chemical libraries.

Experimental Protocols

Protocol 1: Synthesis of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

This protocol describes a reliable two-step synthesis of the title compound, proceeding through a mono-Boc protected intermediate to ensure selective acylation at the N4 position.

Workflow Diagram:

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N-Acylation cluster_2 Step 3: Deprotection Piperazin_2_one Piperazin-2-one Reaction1 Protection Piperazin_2_one->Reaction1 Boc_Anhydride Boc Anhydride (Boc)2O Boc_Anhydride->Reaction1 Solvent_Base Solvent (e.g., DCM) Base (e.g., Triethylamine) Solvent_Base->Reaction1 Boc_Piperazin_2_one 1-Boc-4-piperazin-2-one Boc_Piperazin_2_one_input 1-Boc-4-piperazin-2-one Reaction1->Boc_Piperazin_2_one Pivaloyl_Chloride Pivaloyl Chloride Reaction2 Acylation Pivaloyl_Chloride->Reaction2 Solvent_Base2 Solvent (e.g., DCM) Base (e.g., Triethylamine) Solvent_Base2->Reaction2 Boc_Acyl_Piperazinone 1-Boc-4-(3,3-Dimethylbutanoyl) piperazin-2-one Boc_Acyl_Piperazinone_input 1-Boc-4-(3,3-Dimethylbutanoyl) piperazin-2-one Boc_Piperazin_2_one_input->Reaction2 Reaction2->Boc_Acyl_Piperazinone Acid Acid (e.g., TFA or HCl) Reaction3 Deprotection Acid->Reaction3 Solvent3 Solvent (e.g., DCM or Dioxane) Solvent3->Reaction3 Final_Product 4-(3,3-Dimethylbutanoyl) piperazin-2-one Boc_Acyl_Piperazinone_input->Reaction3 Reaction3->Final_Product

Caption: Synthetic workflow for 4-(3,3-Dimethylbutanoyl)piperazin-2-one.

Materials and Reagents:

  • Piperazin-2-one (commercially available)[4][6][7]

  • Di-tert-butyl dicarbonate (Boc)2O

  • Pivaloyl chloride[8][9][10][11]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM), anhydrous

  • Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

Step 1: Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate (1-Boc-piperazin-2-one)

  • To a solution of piperazin-2-one (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)2O (1.05 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-oxopiperazine-1-carboxylate as a solid.

Step 2: Synthesis of tert-butyl 4-(3,3-dimethylbutanoyl)-3-oxopiperazine-1-carboxylate

  • Dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous DCM and add triethylamine (1.2 eq).

  • Cool the solution to 0 °C.

  • Add pivaloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification if sufficiently pure.

Step 3: Synthesis of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

  • Dissolve the crude tert-butyl 4-(3,3-dimethylbutanoyl)-3-oxopiperazine-1-carboxylate (1.0 eq) in DCM (or dioxane).

  • Cool the solution to 0 °C and add an excess of TFA (e.g., 20-50% v/v) or a solution of 4M HCl in dioxane (5-10 eq).[12][13]

  • Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the final product, 4-(3,3-Dimethylbutanoyl)piperazin-2-one. Further purification can be achieved by column chromatography or recrystallization if necessary.

Characterization:

The structure of the final compound and intermediates should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.[14][15] The 1H NMR spectrum of N-acylated piperazines often shows complex signals for the ring protons due to the restricted rotation around the amide bond.[5][16][17]

Protocol 2: Utilization of 4-(3,3-Dimethylbutanoyl)piperazin-2-one in Amide Bond Formation

This protocol demonstrates how the title compound can be used as a building block by functionalizing the N1 position.

Workflow Diagram:

G Building_Block 4-(3,3-Dimethylbutanoyl) piperazin-2-one Reaction Amide Coupling Building_Block->Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reaction Coupling_Reagents Coupling Reagents (e.g., HATU, EDC/HOBt) Coupling_Reagents->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Final_Compound N1-Acyl-4-pivaloyl-piperazin-2-one Reaction->Final_Compound

Caption: Amide bond formation using the title building block.

Materials and Reagents:

  • 4-(3,3-Dimethylbutanoyl)piperazin-2-one

  • A carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)[18]

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl solution

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 4-(3,3-Dimethylbutanoyl)piperazin-2-one (1.2 eq) in a minimal amount of DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-acylated piperazin-2-one derivative.

Application Focus in Drug Discovery

The strategic deployment of 4-(3,3-Dimethylbutanoyl)piperazin-2-one can be envisioned in several areas of drug discovery:

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this building block is well-suited for FBDD campaigns. Its defined structure and reactive N1-H allow for the exploration of chemical space around a fragment hit, enabling the growth of the fragment into a more potent lead compound.

  • Lead Optimization: For a lead compound containing a piperazin-2-one or a similar scaffold with metabolic liabilities, replacing a smaller N-acyl group with the pivaloyl group could be a viable strategy to enhance metabolic stability.

  • Combinatorial Chemistry and Library Synthesis: The building block is an excellent starting point for the parallel synthesis of compound libraries.[19] The N1 position can be functionalized with a diverse range of carboxylic acids, alkyl halides, or other electrophiles to rapidly generate a collection of analogues for structure-activity relationship (SAR) studies.[20] Recent advances have demonstrated the utility of piperazine-2-one derivatives in generating libraries of potential anticancer agents.[21][22]

  • Bioisosteric Replacement: The pivaloyl group can be considered a bioisostere for other bulky lipophilic groups.[23][24][25] Conversely, should the pivaloyl group itself present issues, understanding its role can guide the selection of alternative bioisosteres.

Scientific Considerations and Future Perspectives

While the pivaloyl group offers significant advantages, it is essential to consider its potential metabolic fate. The release of pivalic acid upon amide hydrolysis can lead to the formation of pivaloyl-CoA, which is not readily metabolized further. This can result in the sequestration of carnitine as pivaloylcarnitine, which is then excreted, potentially leading to carnitine depletion with long-term, high-dose administration. Therefore, it is crucial to assess the metabolic stability of the N-acyl bond and the potential for pivalic acid release during preclinical development.

The future application of 4-(3,3-Dimethylbutanoyl)piperazin-2-one and related building blocks will likely involve its incorporation into more complex molecular architectures, such as macrocycles and spirocycles, to explore novel chemical space. Its use in targeted protein degradation (PROTACs) as part of the linker or ligand for the E3 ligase or the protein of interest also represents a promising avenue for future research.

Conclusion

4-(3,3-Dimethylbutanoyl)piperazin-2-one is a valuable and versatile building block for modern drug discovery. The strategic combination of a privileged piperazin-2-one scaffold with a sterically demanding and metabolically robust pivaloyl group provides medicinal chemists with a powerful tool to address key challenges in lead optimization. The synthetic protocols detailed herein offer a practical guide for its preparation and subsequent functionalization, paving the way for its application in the discovery of new and improved therapeutic agents. As with any building block, a thorough understanding of its properties and potential liabilities is paramount for its successful application.

References

  • Catapharma Group. (n.d.). 2-Piperazinone Manufacturer | CAS 5625-67-2. Retrieved March 26, 2026, from [Link]

  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2000). Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives.
  • ResearchGate. (2026, January 14). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved March 26, 2026, from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved March 26, 2026, from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). Pivaloyl chloride | C5H9ClO | CID 62493. Retrieved March 26, 2026, from [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.
  • Royal Society of Chemistry. (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Retrieved March 26, 2026, from [Link]

  • Encyclopedia.pub. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Retrieved March 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF. Retrieved March 26, 2026, from [Link]

  • Beilstein Journals. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Retrieved March 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved March 26, 2026, from [Link]

  • Wikipedia. (n.d.). Pivalic acid. Retrieved March 26, 2026, from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved March 26, 2026, from [Link]

  • National Institutes of Health. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. Retrieved March 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved March 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior†. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Deprotection of the pivaloyl group with LiAlH4. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table. Retrieved March 26, 2026, from [Link]

  • Cambridge MedChem Consulting. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2018, December 9). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved March 26, 2026, from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved March 26, 2026, from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved March 26, 2026, from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved March 26, 2026, from [Link]

  • PubMed. (2024, April 15). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Retrieved March 26, 2026, from [Link]

  • ChemRxiv. (n.d.). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Retrieved March 26, 2026, from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved March 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved March 26, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC COMPOUNDS USING BENTONITE CLAY. Retrieved March 26, 2026, from [Link]

  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Retrieved March 26, 2026, from [Link]

  • PubMed. (2023, December 1). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents-In Vitro Evaluation against Breast Cancer Cells. Retrieved March 26, 2026, from [Link]

  • PubMed. (2024, August 1). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. Retrieved March 26, 2026, from [Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

Abstract This application note details the development and validation of a reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3,3-Dimethylbut...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3,3-Dimethylbutanoyl)piperazin-2-one. This compound, a key intermediate in pharmaceutical synthesis, requires a robust analytical method to ensure quality control throughout the manufacturing process. The developed isocratic method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, providing excellent peak shape and resolution. Detection is achieved via UV spectrophotometry. The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated exceptional linearity, accuracy, precision, and robustness, making it suitable for routine in-process control and final product testing.

Introduction

4-(3,3-Dimethylbutanoyl)piperazin-2-one is a substituted piperazinone derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Given its role as a critical building block, the purity and concentration of 4-(3,3-Dimethylbutanoyl)piperazin-2-one must be meticulously controlled during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[2] This document provides a comprehensive guide to a validated HPLC-UV method specifically designed for the analysis of this important intermediate.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: 4-(3,3-Dimethylbutanoyl)piperazin-2-one possesses a polar piperazinone ring and a more nonpolar tert-butyl group. This amphiphilic nature makes it well-suited for reversed-phase chromatography.

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol, and sparingly soluble in aqueous buffers.[3] This solubility profile is ideal for sample preparation in RP-HPLC.

  • UV Absorbance: The presence of the amide chromophore within the piperazinone ring suggests that the molecule will exhibit UV absorbance, allowing for detection using a standard UV detector. The estimated maximum absorbance (λmax) is likely to be in the lower UV range, typical for such functional groups.

HPLC Method Development: A Rationale-Driven Approach

The development of this method followed a systematic process to achieve optimal separation and quantification.

Column Selection: The Foundation of Separation

A C18 (octadecylsilyl) column was chosen as the initial stationary phase. C18 columns are the workhorse of reversed-phase chromatography, offering excellent retention for a wide range of moderately nonpolar compounds. The hydrophobic interactions between the tert-butyl group of the analyte and the C18 alkyl chains are the primary mechanism of retention.[4]

Mobile Phase Optimization: Fine-Tuning Selectivity

The mobile phase composition is critical for achieving the desired retention and peak shape.

  • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[5]

  • Aqueous Phase and pH Control: A phosphate buffer was incorporated into the aqueous portion of the mobile phase. The piperazine moiety contains a basic nitrogen atom, and controlling the pH of the mobile phase is crucial to ensure consistent ionization and, therefore, reproducible retention times.[6][7] A pH of 6.8 was chosen to keep the analyte in a single, unprotonated form, which generally leads to better peak symmetry on silica-based columns by minimizing interactions with residual silanols.[4]

Detection Wavelength Selection

To determine the optimal wavelength for detection, a UV scan of a standard solution of 4-(3,3-Dimethylbutanoyl)piperazin-2-one was performed. The wavelength of maximum absorbance (λmax) was found to be 210 nm, which was selected for this method to ensure maximum sensitivity.

Visualizing the Method Development Workflow

HPLC_Method_Development cluster_0 Analyte Characterization cluster_1 Method Development cluster_2 Method Validation (ICH Q2(R1)) A Physicochemical Properties D Column Selection (C18) A->D B Solubility Testing E Mobile Phase Optimization B->E C UV-Vis Spectroscopy F Wavelength Selection C->F D->E G Specificity E->G F->G H Linearity & Range G->H I Accuracy H->I J Precision I->J K Robustness J->K

Caption: A flowchart illustrating the systematic workflow for the HPLC method development and validation.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalent.

  • Chemicals:

    • 4-(3,3-Dimethylbutanoyl)piperazin-2-one reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.8) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • 20 mM Potassium Phosphate Buffer (pH 6.8): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 6.8 with a dilute solution of orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix 400 mL of acetonitrile with 600 mL of 20 mM Potassium Phosphate Buffer (pH 6.8). Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(3,3-Dimethylbutanoyl)piperazin-2-one reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of 4-(3,3-Dimethylbutanoyl)piperazin-2-one and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[8]

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20007500
% RSD of Peak Area (n=6) ≤ 2.0%0.5%
Specificity

The specificity of the method was demonstrated by analyzing a placebo sample (containing all excipients except the active ingredient) and a spiked placebo sample. No interfering peaks were observed at the retention time of 4-(3,3-Dimethylbutanoyl)piperazin-2-one.

Linearity and Range

The linearity of the method was established over a concentration range of 10-150 µg/mL. The correlation coefficient (r²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was within the acceptable range of 98-102%.

Precision
  • Repeatability (Intra-day precision): The relative standard deviation (%RSD) for six replicate injections of the standard solution was less than 1.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The %RSD between the two sets of results was less than 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters remained within the acceptable limits for all variations, demonstrating the robustness of the method.

Conclusion

The RP-HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of 4-(3,3-Dimethylbutanoyl)piperazin-2-one. The method has been thoroughly validated according to ICH guidelines and has proven to be specific, linear, accurate, precise, and robust. This validated method is well-suited for routine quality control analysis in a pharmaceutical manufacturing environment.

References

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Google Patents. (2018).
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. (n.d.). 2,3-Piperazinedione. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. [Link]

  • Google Patents. (2020).
  • ACS Omega. (2024). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. [Link]

  • PubMed. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]

  • ZirChrom. (2004). Method Development Guide. [Link]

  • University of Hertfordshire. (2025). Piperazine. [Link]

  • Journal of Advanced Pharmaceutical and Research. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. [Link]

  • Physical Chemistry Research. (2024). Thermodynamic Properties of Sulfasalazine in Binary Aqueous Mixtures of Polyethylene Glycol 600 and 1,2-Propanediol: Computational Modeling and Solubilization. [Link]

  • FooDB. (2010). Showing Compound Piperazine (FDB012189). [Link]

  • Scholars Central. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

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Application

1H and 13C NMR spectroscopy characterization of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

An Application Guide to the Spectroscopic Characterization of 4-(3,3-Dimethylbutanoyl)piperazin-2-one using ¹H and ¹³C NMR Introduction 4-(3,3-Dimethylbutanoyl)piperazin-2-one is a heterocyclic compound featuring a piper...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Spectroscopic Characterization of 4-(3,3-Dimethylbutanoyl)piperazin-2-one using ¹H and ¹³C NMR

Introduction

4-(3,3-Dimethylbutanoyl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core N-acylated with a bulky tert-butyl group. Piperazine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The precise structural elucidation of such molecules is a critical step in drug discovery and development, ensuring identity, purity, and conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural characterization of organic molecules in solution.[2]

This application note provides a comprehensive guide to the characterization of 4-(3,3-Dimethylbutanoyl)piperazin-2-one using ¹H and ¹³C NMR spectroscopy. It offers detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral features. The causality behind experimental choices is explained to provide researchers with a robust framework for analysis.

Molecular Structure and Expected NMR Environments

A thorough understanding of the molecule's topology is fundamental to interpreting its NMR spectra. The structure contains several distinct electronic environments, each giving rise to a unique signal. The numbering convention used for discussion is presented below.

Caption: Molecular structure of 4-(3,3-Dimethylbutanoyl)piperazin-2-one with atom numbering.

Based on this structure, we anticipate:

  • Seven unique proton environments: One N-H proton, three distinct methylene (CH₂) groups within the piperazinone ring, one methylene (CH₂) in the acyl side chain, and one set of chemically equivalent methyl (CH₃) protons.

  • Nine unique carbon environments: Two carbonyl carbons (C2, C7), four methylene carbons (C3, C5, C6, C8), one quaternary carbon (C9), and one set of equivalent methyl carbons (C10, C11, C12). The carbon attached to N4 is also unique.

The presence of the amide bond at N(4) introduces restricted rotation, which can lead to conformational isomers (rotamers) and result in signal broadening or even the appearance of more signals than expected at room temperature.[3][4][5]

Experimental Protocols and Workflow

The quality of the final NMR spectrum is profoundly dependent on meticulous sample preparation and proper instrument setup.[6]

Caption: Standardized workflow for NMR sample preparation and data analysis.

Protocol 1: Sample Preparation
  • Weigh the Sample: For a standard high-field NMR spectrometer, weigh 5-25 mg of the purified compound for ¹H NMR analysis.[7] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Select a Deuterated Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[8]

    • Chloroform-d (CDCl₃): A common first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[9]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent alternative for less soluble compounds. It is also useful for observing exchangeable protons like N-H, which tend to appear as sharper signals in this solvent.[10]

    • Causality Note: The choice of solvent can influence the chemical shifts of protons, especially those near polar functional groups or capable of hydrogen bonding.[11][12] For comparative studies, the same solvent must always be used.[13]

  • Add Internal Standard: If the deuterated solvent does not already contain an internal reference, add a small amount of tetramethylsilane (TMS). TMS provides a sharp signal at 0.00 ppm for calibrating the chemical shift axis.[7] A common practice is to add one drop of TMS to a stock bottle of solvent to avoid adding too much to a single NMR tube.[6][7]

  • Transfer and Filter: Using a glass Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[14] If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette to prevent issues with magnetic field homogeneity (shimming).[7] The optimal sample height in the tube should be 4-5 cm.[6][8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.[7]

Protocol 2: Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, the field homogeneity must be optimized through a process called "shimming." Automated shimming routines are standard on modern spectrometers. Poor shimming results in broad, distorted peaks and loss of resolution.[8]

  • ¹H NMR Acquisition:

    • Load standard acquisition parameters for a 1D proton experiment.

    • Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • The total acquisition time is usually 1-5 minutes.

  • ¹³C NMR Acquisition:

    • Load standard parameters for a 1D carbon experiment with proton decoupling. Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets.

    • Due to the low natural abundance of ¹³C, many more scans are required (typically several hundred to thousands).[13] Acquisition time can range from 20 minutes to several hours.

  • Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. The spectrum must then be manually or automatically phased and baseline corrected to ensure accurate integrations and peak shapes.[15]

Spectral Interpretation and Data Analysis

¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the electronic environment, number, and connectivity of protons.

Atom No. Proton Environment Expected δ (ppm) Multiplicity Integration Notes
10, 11, 12-C(CH₃)₃1.0 – 1.3Singlet (s)9HA characteristic tall, sharp singlet. The nine protons are chemically equivalent due to rapid rotation around the C-C bonds.[15][16][17]
8-C(=O)CH₂-2.2 – 2.5Singlet (s)2HAppears as a singlet as there are no adjacent protons for J-coupling.
5, 6-N-CH₂CH₂-N(H)-3.2 – 3.8Multiplets (m)4HThese signals are often complex due to coupling with each other and potential conformational restriction. May appear as two distinct multiplets.[18]
3-C(=O)CH₂-N-3.9 – 4.2Multiplet (m)2HExpected to be deshielded due to the adjacent carbonyl group and nitrogen atom.
1-N-H5.0 – 8.0Broad singlet (br s)1HChemical shift is highly variable and depends on concentration, solvent, and temperature. Can be confirmed by adding a drop of D₂O, which will cause the signal to disappear.

Note: Restricted rotation around the N(4)-C(7) amide bond is common in N-acylated piperazines and can cause significant broadening of the piperazinone ring proton signals (H3, H5, H6) at room temperature.[3][19]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional groups.

Atom No. Carbon Environment Expected δ (ppm) Notes
7C =O (Amide)170 – 175The acyl carbonyl is typically in this range.
2C =O (Lactam)165 – 170The lactam (cyclic amide) carbonyl.
3, 5, 6Ring -C H₂-40 – 55The three distinct methylene carbons of the piperazinone ring. Their exact shifts can be confirmed with 2D NMR (HSQC).
8Side-chain -C H₂-45 – 55Methylene carbon adjacent to the acyl carbonyl.
9-C (CH₃)₃30 – 35The quaternary carbon of the tert-butyl group.
10, 11, 12-C(C H₃)₃25 – 30The three equivalent methyl carbons give a single, intense signal.[16]

Conclusion

The structural verification of 4-(3,3-Dimethylbutanoyl)piperazin-2-one is readily achieved through a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is characterized by two prominent singlets for the tert-butyl (9H) and adjacent methylene (2H) groups, along with a series of multiplets for the three piperazinone ring methylenes and a broad signal for the N-H proton. The ¹³C NMR spectrum confirms the presence of nine unique carbon environments, including two distinct carbonyl signals. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra, enabling confident and accurate characterization of this and structurally related compounds.

References

  • Taylor & Francis. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

  • Protean Bio. (2025). NMR sample preparation guidelines. Available at: [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Available at: [Link]

  • The Chemical Society of Japan. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Available at: [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Available at: [Link]

  • University of Leicester. (2011). NMR Sample Preparation Guidelines. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • Royal Society of Chemistry. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Available at: [Link]

  • Wiley-VCH. Supporting Information. Available at: [Link]

  • ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. Available at: [Link]

  • University of Puget Sound. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Thieme. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at: [Link]

  • National Center for Biotechnology Information. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Available at: [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Available at: [Link]

  • FAO AGRIS. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • ScienceDirect. NMR study of some mono- and di-tert-butylnaphthalenes. Available at: [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • Wiley Online Library. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

  • ACS Publications. (2008). Ring-Opening Copolymerization of Pyridinium Salts with Piperazine To Give Ionic Polymers with Expanded π-Conjugation System Derived from Through-Space Interaction in a Piperazinium Ring. Available at: [Link]

  • ResearchGate. Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available at: [Link]

  • MDPI. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.
  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Available at: [Link]

  • Farmacia Journal. (2023). SYNTHESIS AND EXPERIMENTAL STUDY OF THE LOCAL ANESTHETIC ACTIVITY OF NEW MODIFIED PIPERAZINE DERIVATIVES. Available at: [Link]

  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Available at: [Link]

  • Der Pharma Chemica. (2026). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Available at: [Link]

Sources

Method

Scalable Synthesis and Process Optimization of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

Introduction and Process Rationale The compound 4-(3,3-Dimethylbutanoyl)piperazin-2-one (also known as 4-(tert-butylacetyl)piperazin-2-one) is a highly valued structural motif in drug discovery, frequently utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Process Rationale

The compound 4-(3,3-Dimethylbutanoyl)piperazin-2-one (also known as 4-(tert-butylacetyl)piperazin-2-one) is a highly valued structural motif in drug discovery, frequently utilized as a rigidified linker in PROTACs, peptidomimetics, and various active pharmaceutical ingredients (APIs)[1].

Transitioning the synthesis of this molecule from a milligram-scale medicinal chemistry route to a kilogram-scale process requires overcoming several chemical engineering hurdles. Bench-scale syntheses typically rely on Dichloromethane (DCM) as a solvent and utilize column chromatography for purification. For scale-up, these methods are economically and environmentally unviable.

This application note details a robust, chromatography-free, and green-chemistry-compliant protocol. The process leverages 2-Methyltetrahydrofuran (2-MeTHF) as a drop-in replacement for DCM. Derived from renewable resources, 2-MeTHF offers superior phase separation during aqueous workups due to its low water miscibility and inverse solubility profile[2]. Furthermore, by exploiting the intrinsic chemoselectivity of the piperazin-2-one core, we achieve selective N4-acylation without the need for protecting groups.

Chemoselectivity and Thermal Control

Piperazin-2-one contains two nitrogen atoms: the highly nucleophilic secondary amine at the N4 position, and the poorly nucleophilic lactam nitrogen at the N1 position. By maintaining strict thermal control (0–5 °C) and utilizing a mild organic base (Triethylamine, TEA), the highly exothermic reaction with 3,3-dimethylbutanoyl chloride is directed exclusively to the N4 position.

HeatLogic A Highly Exothermic Acylation B Jacketed Cooling (-5°C Setpoint) A->B C Controlled Dosing (0.05 eq/min) A->C D Isothermal Profile (T_int < 5°C) B->D C->D E Prevents N1-Acylation & Degradation D->E

Thermal control logic preventing impurity formation during the exothermic acylation step.

Process Workflow

The following workflow illustrates the unit operations designed for a 1-kilogram scale production, emphasizing a streamlined transition from reaction to isolation via solvent swapping, completely bypassing chromatographic purification.

ProcessWorkflow N1 1. Reactor Charging Piperazin-2-one + 2-MeTHF + TEA N2 2. Controlled Dosing 3,3-Dimethylbutanoyl Chloride N1->N2 N3 3. Reaction Maturation Stir at 20°C for 2 hours N2->N3 N4 4. Aqueous Quench 10% NH4Cl & Phase Separation N3->N4 N5 5. Solvent Swap Distillation: 2-MeTHF to Heptane N4->N5 N6 6. Crystallization Cool to 0°C & Filter N5->N6

Process workflow for the scalable synthesis of 4-(3,3-Dimethylbutanoyl)piperazin-2-one.

Step-by-Step Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system . The success of each subsequent step is mechanically dependent on the In-Process Controls (IPCs) of the preceding step.

Materials and Reagents
  • Piperazin-2-one: 1.00 kg (10.0 mol, 1.0 eq)

  • 3,3-Dimethylbutanoyl chloride: 1.41 kg (10.5 mol, 1.05 eq)[3]

  • Triethylamine (TEA): 1.21 kg (12.0 mol, 1.2 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF): 10.0 L (Reaction solvent) + 5.0 L (Extraction)

  • n-Heptane: 15.0 L (Crystallization antisolvent)

  • Aqueous Solutions: 10% NH₄Cl (5.0 L), 5% NaHCO₃ (5.0 L), Brine (5.0 L)

Reaction Execution
  • Reactor Preparation: Purge a 30 L jacketed glass-lined reactor with nitrogen.

  • Charging: Add Piperazin-2-one (1.00 kg) and 2-MeTHF (10.0 L) to the reactor. Begin agitation at 150 rpm.

  • Base Addition: Charge TEA (1.21 kg) into the suspension.

    • IPC 1 (Moisture Check): Perform a Karl Fischer (KF) titration on the mixture. Water content must be < 0.05% w/w . Causality: Excess water will irreversibly hydrolyze the highly reactive 3,3-dimethylbutanoyl chloride, leading to incomplete conversion.

  • Cooling: Set the jacket temperature to -5 °C. Wait until the internal temperature ( Tint​ ) reaches 0 °C.

  • Acid Chloride Dosing: Load 3,3-Dimethylbutanoyl chloride (1.41 kg) into an addition funnel. Begin dropwise addition at a rate of ~12 g/min .

    • Critical Parameter: Modulate the addition rate to ensure Tint​ does not exceed 5 °C.

  • Maturation: Once addition is complete, adjust the jacket setpoint to 20 °C. Stir the reaction mixture for 2 hours.

    • IPC 2 (Conversion Check): Sample the reaction for HPLC analysis. The reaction is deemed complete when residual Piperazin-2-one is < 1.0% .

Workup and Isolation
  • Quench: Cool the reactor to 10 °C. Slowly add 5.0 L of 10% aqueous NH₄Cl to quench any unreacted acid chloride and dissolve the precipitated TEA·HCl salts.

  • Phase Separation: Stop agitation and allow phases to settle for 15 minutes. Drain the lower aqueous layer.

    • Expert Insight: 2-MeTHF provides a crisp, rapid phase split compared to THF, which often forms stubborn emulsions[4].

  • Washing: Wash the organic layer sequentially with 5.0 L of 5% NaHCO₃ (to neutralize residual acids) and 5.0 L of brine (to pre-dry the organic phase).

  • Solvent Swap (Distillation): Configure the reactor for vacuum distillation (200 mbar). Heat the jacket to 60 °C and concentrate the 2-MeTHF solution down to ~3.0 L.

  • Antisolvent Addition: Break the vacuum with nitrogen. Add 10.0 L of n-Heptane. Resume distillation at atmospheric pressure until the internal temperature reaches 90 °C (the boiling point of Heptane), ensuring the complete removal of 2-MeTHF.

    • IPC 3 (Residual Solvent Check): GC analysis of the mother liquor must show 2-MeTHF at < 2% w/w . Causality: If 2-MeTHF levels are too high, the product will "oil out" as a biphasic liquid rather than nucleating into pure crystals.

  • Crystallization: Implement a linear cooling ramp from 90 °C to 0 °C over 4 hours. Seed crystals (10 g) can be added at 65 °C to induce uniform nucleation.

  • Filtration & Drying: Filter the resulting white slurry via a Nutsche filter. Wash the filter cake with 5.0 L of cold (0 °C) n-Heptane. Dry the solid under vacuum at 45 °C for 12 hours.

Scale-Up Data and Quality Metrics

The implementation of this protocol across three pilot batches demonstrates high reproducibility, excellent atom economy, and a significant reduction in the Environmental Factor (E-factor) compared to traditional DCM/Chromatography methods.

MetricBatch 1 (100 g scale)Batch 2 (500 g scale)Batch 3 (1.0 kg scale)Target Specification
Yield (Isolated) 88.2%87.5%89.1% (1.76 kg)> 85.0%
HPLC Purity (a/a) 99.4%99.6%99.7%> 98.0%
Residual 2-MeTHF 450 ppm380 ppm210 ppm< 5000 ppm (ICH Q3C)
N1-Acylated Impurity Not Detected0.12%0.08%< 0.5%
Process E-factor *12.411.810.5< 15.0

*E-factor is calculated as (Total Mass of Waste) / (Mass of Product), excluding water.

Troubleshooting and Causality Matrix

To maintain the trustworthiness of the self-validating system, operators should consult the following matrix if IPCs fail:

  • Failure Mode: IPC 2 shows >5% unreacted Piperazin-2-one after 2 hours.

    • Causality: The 2-MeTHF solvent was inadequately dried (IPC 1 failure), leading to the competitive hydrolysis of 3,3-dimethylbutanoyl chloride into 3,3-dimethylbutanoic acid.

    • Remediation: Add an additional 0.1 eq of TEA and 0.1 eq of 3,3-dimethylbutanoyl chloride at 0 °C. Stir for 1 hour and re-sample.

  • Failure Mode: Product forms a sticky oil at the bottom of the reactor during Step 3.3.6 instead of crystallizing.

    • Causality: Incomplete solvent swap (IPC 3 failure). 2-MeTHF is a powerful solvent for this amide; its presence lowers the supersaturation threshold, preventing crystallization.

    • Remediation: Re-heat the reactor to 90 °C to dissolve the oil, add an additional 3.0 L of n-Heptane, and distill off 3.0 L of solvent volume to force the remaining 2-MeTHF out as an azeotrope.

References

  • [1] Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. URL: [Link]

  • [2] MacMillan, D. S., Murray, J., Tierney, H. F., et al. (2015). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Organic Process Research & Development, 19(7), 740–747. URL: [Link]

  • [3] Constable, D. J. C., Jimenez-Gonzalez, C., & Henderson, R. K. (2007). Perspective on Solvent Use in the Pharmaceutical Industry. Organic Process Research & Development, 11(1), 133–137. URL: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Characterization of 4-(3,3-Dimethylbutanoyl)piperazin-2-one as a Putative Molecular Glue Degrader

Introduction: Unveiling the Potential of Novel Piperazinones in Targeted Protein Degradation The piperazin-2-one scaffold is a versatile chemical framework that has been explored for a range of biological activities, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of Novel Piperazinones in Targeted Protein Degradation

The piperazin-2-one scaffold is a versatile chemical framework that has been explored for a range of biological activities, including anticancer properties.[1][2] This document outlines a comprehensive in vitro assay cascade to characterize the activity of 4-(3,3-Dimethylbutanoyl)piperazin-2-one, a novel compound from this class. We hypothesize that this molecule functions as a "molecular glue," a type of small molecule that induces an interaction between an E3 ubiquitin ligase and a "neosubstrate" protein, which is not a natural target of the E3 ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

This guide is designed for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation (TPD). It provides a logical, step-by-step workflow, from initial target engagement to cellular protein degradation, to rigorously evaluate the compound's mechanism of action. The protocols herein are based on established, robust technologies and are designed to provide a self-validating system for confident decision-making in early-stage drug discovery.

Hypothesized Mechanism of Action

We postulate that 4-(3,3-Dimethylbutanoyl)piperazin-2-one acts as a molecular glue that binds to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event is proposed to create a novel protein-protein interaction surface, enabling the recruitment of a specific neosubstrate protein of interest (POI). This induced ternary complex formation ([POI]-[Compound]-[CRBN]) is the critical first step in the degradation pathway. Once the POI is brought into proximity with the E3 ligase machinery, it is polyubiquitinated, marking it for degradation by the 26S proteasome.

Molecular_Glue_Mechanism cluster_0 Step 1: Ligand Binding cluster_1 Step 2: Ternary Complex Formation cluster_2 Step 3: Ubiquitination & Degradation Compound 4-(3,3-Dimethylbutanoyl) piperazin-2-one CRBN Cereblon (CRBN) E3 Ligase Complex Compound->CRBN Binds to CRBN CRBN_Bound CRBN-Compound Complex POI Protein of Interest (Neosubstrate) Ternary_Complex [POI]-[Compound]-[CRBN] Ternary Complex POI->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI CRBN_Bound->Ternary_Complex Recruits POI Ub Ubiquitin (Ub) Ub->Ubiquitinated_POI Transfer to POI Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Hypothesized mechanism of 4-(3,3-Dimethylbutanoyl)piperazin-2-one.

Experimental Workflow: A Phased Approach to Characterization

A hierarchical series of assays is essential to systematically validate the hypothesized mechanism of action. Each step provides critical data that informs the progression to the next, more complex assay. This workflow ensures a resource-efficient and logically sound investigation.

Experimental_Workflow Assay1 Assay 1: E3 Ligase Engagement (Does it bind to CRBN?) Assay2 Assay 2: Ternary Complex Formation (Does it bring CRBN and POI together?) Assay1->Assay2 If binding confirmed Assay3 Assay 3: In Vitro Ubiquitination (Does the complex lead to POI ubiquitination?) Assay2->Assay3 If complex formation observed Assay4 Assay 4: Cellular Protein Degradation (Is the POI degraded in live cells?) Assay3->Assay4 If ubiquitination occurs

Caption: Phased experimental workflow for compound characterization.

Assay 1: E3 Ligase Engagement using Homogeneous Time-Resolved Fluorescence (HTRF)

Causality: Before assessing the compound's ability to form a ternary complex, it is crucial to confirm direct engagement with the intended E3 ligase, Cereblon. A lack of direct binding would invalidate the molecular glue hypothesis. HTRF is a robust, high-throughput method ideal for quantifying such interactions in solution.[3]

Principle: This competitive binding assay measures the displacement of a known fluorescently-labeled CRBN ligand (tracer) by the unlabeled test compound. When the tracer binds to a GST-tagged CRBN protein, which is in turn recognized by a Terbium (Tb) cryptate-labeled anti-GST antibody, FRET occurs between the Tb donor and the fluorescent tracer (acceptor). The test compound competes with the tracer for binding to CRBN, leading to a dose-dependent decrease in the HTRF signal.[4]

Protocol: HTRF Cereblon Binding Assay
Reagent/ComponentSupplierCatalog # (Example)Stock Conc.Final Conc.
GST-tagged CRBNRevvityAL3147C1 µM5 nM
Biotinylated CRBN LigandRevvityAL3147S1 µM10 nM
Anti-GST-Tb CryptateRevvity61GSTTLB50 µg/mL2 ng/µL
Streptavidin-d2Revvity610SADAB500 µg/mL40 ng/µL
Compound of InterestIn-houseN/A10 mM (DMSO)10 µM - 0.5 nM
Assay BufferRevvityAL000F1X1X

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution series of 4-(3,3-Dimethylbutanoyl)piperazin-2-one in 100% DMSO. A common starting point is a 10 mM stock, serially diluted 1:3. Subsequently, dilute these DMSO stocks into the assay buffer to create 4X working solutions.

  • Assay Plate Preparation (384-well, low volume, white):

    • Add 5 µL of 4X compound working solution or vehicle control (assay buffer with DMSO) to the appropriate wells.

    • Add 5 µL of 4X GST-tagged CRBN (20 nM in assay buffer) to all wells except the "no protein" controls.

    • Add 5 µL of 4X Biotinylated CRBN Ligand (40 nM in assay buffer) to all wells.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Detection Reagent Addition:

    • Prepare a 4X detection mix containing Anti-GST-Tb Cryptate and Streptavidin-d2 in the assay buffer.

    • Add 5 µL of the detection mix to all wells.

  • Final Incubation: Seal the plate and incubate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after a 60 µs delay following excitation at 320 nm.

Data Analysis and Expected Results:

  • Calculate the HTRF ratio: (Emission_665nm / Emission_620nm) * 10,000.

  • Normalize the data to positive (no compound) and negative (no CRBN) controls.

  • Plot the normalized HTRF signal against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

ResultInterpretationNext Step
IC50 < 10 µM Compound binds to Cereblon.Proceed to Assay 2.
IC50 > 10 µM or No Curve Compound does not bind to Cereblon with sufficient affinity.Re-evaluate hypothesis or deprioritize compound.

Assay 2: Ternary Complex Formation using AlphaLISA

Causality: Confirming binary binding to CRBN (Assay 1) is necessary but not sufficient. The core function of a molecular glue is to induce the formation of a ternary complex.[5] The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is exceptionally well-suited for detecting and quantifying protein-protein interactions, making it ideal for monitoring the formation of the [POI]-[Compound]-[CRBN] complex.[6]

Principle: In this assay, one protein (e.g., GST-tagged POI) is captured by AlphaLISA Acceptor beads, and the other protein (e.g., FLAG-tagged CRBN complex) is captured by Donor beads. In the presence of the molecular glue compound, the two proteins are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which travels to a nearby Acceptor bead, initiating a chemiluminescent signal at 615 nm. The intensity of this signal is directly proportional to the amount of ternary complex formed.[7]

Protocol: AlphaLISA Ternary Complex Assay
Reagent/ComponentSupplierCatalog # (Example)Stock Conc.Final Conc.
GST-tagged POIIn-house/CommercialN/A1 µM1-10 nM
FLAG-tagged CRBN ComplexIn-house/CommercialN/A1 µM1-10 nM
Compound of InterestIn-houseN/A10 mM (DMSO)Titration
AlphaLISA Glutathione Donor BeadsRevvityAL109C5 mg/mL20 µg/mL
AlphaLISA Anti-FLAG Acceptor BeadsRevvityAL116C5 mg/mL20 µg/mL
AlphaLISA Assay BufferRevvityAL000F1X1X

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the compound in DMSO, followed by dilution in assay buffer to 5X final concentration.

    • Prepare 5X solutions of GST-POI and FLAG-CRBN in assay buffer.

    • Prepare 2.5X working solutions of Donor and Acceptor beads in assay buffer (in the dark).

  • Assay Plate Preparation (384-well ProxiPlate):

    • Add 2 µL of 5X compound solution to the wells.

    • Add 4 µL of a master mix containing 5X GST-POI and 5X FLAG-CRBN.

    • Incubate for 60 minutes at room temperature.

  • Bead Addition: Add 10 µL of the 2.5X bead mixture to all wells (working in subdued light).

  • Final Incubation: Seal the plate with an aluminum foil seal and incubate for 60-90 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis and Expected Results:

  • Plot the AlphaLISA signal against the log of the compound concentration.

  • A characteristic "hook effect" is often observed, where the signal increases with compound concentration up to an optimal point and then decreases as excess compound leads to the formation of binary complexes ([POI]-[Compound] and [Compound]-[CRBN]) that cannot be bridged.[5]

  • Determine the EC50 (concentration for 50% of maximal signal) and the maximal signal (Dmax).

ResultInterpretationNext Step
Bell-shaped curve observed Compound induces ternary complex formation.Proceed to Assay 3.
Flat line (no signal) Compound does not induce ternary complex formation.Re-evaluate hypothesis.

Assay 3: In Vitro Ubiquitination Assay

Causality: The formation of a functional ternary complex should lead to the enzymatic ubiquitination of the POI. This assay directly tests the biochemical consequence of the proximity induced by the compound. Observing ubiquitination provides strong evidence that the ternary complex is catalytically competent.[8]

Principle: This is a biochemical reconstitution assay where purified components of the ubiquitin cascade (E1, E2, E3 ligase, and ubiquitin) are combined with the POI in the presence and absence of the test compound. The reaction products are then resolved by SDS-PAGE and analyzed by Western blot using an antibody against the POI. An increase in the molecular weight of the POI, appearing as a ladder of higher molecular weight bands or a high molecular weight smear, indicates the covalent attachment of ubiquitin molecules.[9][10]

Protocol: Western Blot-Based Ubiquitination Assay
Reagent/ComponentSupplierCatalog # (Example)Stock Conc.Final Conc.
Ubiquitin Activating Enzyme (E1)R&D SystemsUBE15 µM50 nM
Ubiquitin-Conjugating Enzyme (E2)R&D SystemsUBE2D125 µM200 nM
CRBN/DDB1 Complex (E3)In-house/CommercialN/A10 µM100 nM
UbiquitinR&D SystemsUb10 mg/mL10 µM
Protein of Interest (POI)In-house/CommercialN/A10 µM200 nM
ATP SolutionSigma-AldrichA2383100 mM2 mM
Compound of InterestIn-houseN/A10 mM (DMSO)1 µM (or optimal conc. from Assay 2)
10X Ubiquitination BufferBoston BiochemB-7010X1X

Step-by-Step Procedure:

  • Reaction Setup (25 µL total volume):

    • On ice, combine the following in a microcentrifuge tube: dH2O, 10X Ubiquitination Buffer, ATP, Ubiquitin, E1, E2, CRBN Complex, and POI.

    • Add the compound (dissolved in DMSO) or DMSO vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Quenching: Stop the reaction by adding 8 µL of 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blot:

    • Resolve the samples on an appropriate percentage SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Probe with a primary antibody specific to the POI.

    • Wash and probe with an HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

Data Analysis and Expected Results:

  • Compare the lanes with and without the compound.

  • A positive result is the appearance of a high-molecular-weight smear or a ladder of bands above the unmodified POI band, only in the lane containing the compound and all necessary enzymatic components.

  • Controls lacking ATP, E1, E2, or E3 should show no ubiquitination.

ResultInterpretationNext Step
Compound-dependent smear/ladder The ternary complex is active and leads to POI ubiquitination.Proceed to Assay 4.
No ubiquitination observed The complex may not be catalytically competent, or assay conditions need optimization.Troubleshoot assay.

Assay 4: Cellular Protein Degradation using HiBiT Technology

Causality: The ultimate goal of a molecular glue degrader is to reduce the levels of the target protein within a cellular environment. This assay moves from a purified in vitro system to live cells to confirm that the compound can permeate cells, engage its targets, and induce degradation via the proteasome.[11]

Principle: The HiBiT system utilizes a small 11-amino-acid peptide (HiBiT) that is knocked into the endogenous locus of the POI gene using CRISPR/Cas9.[12] This tagged protein has no intrinsic luminescence. However, when the complementary Large Bit (LgBiT) protein is added (in a lytic assay format), it binds to HiBiT with high affinity to form a functional NanoLuc® luciferase. The resulting luminescent signal is directly proportional to the amount of HiBiT-tagged POI. Treatment with a degrader compound will cause a decrease in the luminescent signal over time as the HiBiT-POI is degraded.[13]

Protocol: Lytic HiBiT Protein Degradation Assay
Reagent/ComponentSupplierCatalog # (Example)
HiBiT-POI CRISPR Knock-in Cell LineIn-house generatedN/A
Nano-Glo® HiBiT Lytic Detection SystemPromegaN3030
Compound of InterestIn-houseN/A
Proteasome Inhibitor (e.g., MG132)Sigma-AldrichM7449
White, opaque 96-well assay platesCorning3917

Step-by-Step Procedure:

  • Cell Plating: Seed the HiBiT-POI cells into 96-well plates at a density that ensures they are in the log growth phase at the time of the experiment. Allow cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

    • For a rescue experiment, co-treat cells with the compound and a proteasome inhibitor (e.g., 10 µM MG132).

  • Incubation: Incubate the plate for the desired time course (e.g., 4, 8, 16, 24 hours).

  • Lysis and Detection:

    • Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

    • Add a volume of reagent equal to the volume of media in each well.

    • Place the plate on an orbital shaker for 10 minutes to induce lysis and allow the signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate-based luminometer.

Data Analysis and Expected Results:

  • Normalize the luminescence data to the vehicle-treated control wells.

  • Plot the percent remaining protein against the log of the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

  • A successful result is a dose- and time-dependent decrease in luminescence.

  • The degradation should be rescued (i.e., luminescence signal restored) by co-treatment with a proteasome inhibitor, confirming the mechanism of degradation.

ResultInterpretationConclusion
Dose-dependent decrease in signal, rescued by MG132 Compound induces proteasome-dependent degradation of the POI in cells.Compound is a bona fide molecular glue degrader.
No decrease in signal Compound may be cell-impermeable or ineffective in a cellular context.Further optimization or investigation is needed.
Decrease in signal, not rescued by MG132 Degradation may be occurring through a non-proteasomal pathway, or the compound is cytotoxic.Perform cytotoxicity assays.

References

  • [US7119093B2 - 3-Z-

  • -2005-2019_updated-August-2021.pdf)

Sources

Method

Application Note: Catalytic Acylation of Piperazin-2-one with 3,3-Dimethylbutanoyl Chloride

Abstract This technical guide provides a comprehensive overview of the catalytic N-acylation of piperazin-2-one with 3,3-dimethylbutanoyl chloride (pivaloyl chloride). Piperazin-2-one is a valuable heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the catalytic N-acylation of piperazin-2-one with 3,3-dimethylbutanoyl chloride (pivaloyl chloride). Piperazin-2-one is a valuable heterocyclic scaffold in medicinal chemistry, and its functionalization is a critical step in the synthesis of diverse pharmaceutical agents.[1][2] This document details the underlying reaction mechanisms, offers a comparative analysis of common catalytic systems, and provides field-proven, step-by-step protocols for researchers and drug development professionals. The primary focus is on the strategic use of tertiary amine bases and the hyper-nucleophilic catalyst 4-(dimethylamino)pyridine (DMAP) to achieve efficient and high-yield synthesis.

Introduction: The Scientific Rationale

The acylation of the secondary amine in piperazin-2-one is a fundamental transformation for building molecular complexity. The reaction involves the formation of a stable amide bond with 3,3-dimethylbutanoyl chloride, a sterically demanding acylating agent. The core chemical transformation is a nucleophilic acyl substitution.[3][4]

The primary challenge in this reaction is not selectivity—as the endocyclic amide nitrogen of piperazin-2-one is non-nucleophilic—but reaction efficiency. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will readily protonate the nucleophilic secondary amine of the starting material, forming a non-reactive ammonium salt and effectively halting the reaction.[5][6] Therefore, the use of a base is mandatory to "scavenge" or neutralize the HCl, allowing the reaction to proceed to completion.[7] While stoichiometric amounts of a tertiary amine base like triethylamine (TEA) can accomplish this, the addition of a specialized nucleophilic catalyst is often essential for achieving high yields, especially with sterically hindered reagents.

Mechanistic Insights: The Role of the Catalyst

The acylation proceeds via a nucleophilic acyl substitution pathway. The efficiency of this process is dictated by the potency of the nucleophile and the electrophilicity of the acylating agent.

The Stoichiometric Base: Triethylamine (TEA)

In its most fundamental role, a tertiary amine like triethylamine (Et₃N or TEA) acts as an acid scavenger.[8] The lone pair on the nitrogen atom of TEA is basic enough to neutralize the HCl generated, forming triethylammonium chloride and liberating the free piperazin-2-one to continue participating in the reaction.[9][10]

The Nucleophilic Catalyst: 4-(Dimethylamino)pyridine (DMAP)

DMAP is a superior catalyst for acylation reactions, often increasing reaction rates by several orders of magnitude compared to using a base like pyridine or TEA alone.[11][12] Its enhanced activity stems from its function as a nucleophilic catalyst.

The mechanism involves two key stages:

  • Formation of a Hyper-Reactive Intermediate: DMAP, being a more potent nucleophile than piperazin-2-one, first attacks the highly electrophilic 3,3-dimethylbutanoyl chloride. This displaces the chloride ion and forms a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride, making it more susceptible to nucleophilic attack.

  • Acyl Transfer and Catalyst Regeneration: The piperazin-2-one nitrogen then attacks the carbonyl carbon of the N-acylpyridinium salt. This step transfers the acyl group to the piperazin-2-one. The process releases the neutral DMAP catalyst, which can then participate in another catalytic cycle. The stoichiometric base (TEA) is still required to neutralize the HCl produced and to deprotonate the protonated amide product, ensuring the DMAP catalyst remains in its active, neutral state.[12]

The catalytic cycle of DMAP is illustrated below.

DMAP_Catalytic_Cycle cluster_cycle Catalytic Cycle AcylCl 3,3-Dimethylbutanoyl Chloride AcylDMAP N-Acylpyridinium Salt (Highly Reactive) AcylCl->AcylDMAP + DMAP - Cl- Product_H Protonated Product AcylCl->Product_H (Overall Reaction) DMAP DMAP (Catalyst) AcylDMAP->Product_H + Piperazin-2-one - DMAP Piperazinone Piperazin-2-one (Nucleophile) Product Final Acylated Product Product_H->Product + TEA - [Et3NH]+ TEA Triethylamine (Base) TEA_HCl [Et3NH]+Cl- (Salt) TEA->TEA_HCl + HCl (from reaction)

Figure 1: Catalytic cycle of DMAP in the acylation of piperazin-2-one.

Catalyst System Selection

The choice of catalyst system depends on the reactivity of the substrates and the desired reaction efficiency. For the acylation with a sterically hindered acyl chloride, a nucleophilic catalyst is highly recommended.

Catalyst SystemComponent LoadingPrimary Role(s)AdvantagesConsiderations & Disadvantages
Triethylamine (TEA) 1.1 - 2.0 equivalentsStoichiometric Base (HCl Scavenger)Inexpensive, simple to implement, and effective for highly reactive substrates.May result in slow or incomplete reactions with sterically hindered reagents like 3,3-dimethylbutanoyl chloride.
DMAP / TEA DMAP: 0.05 - 0.2 equiv. TEA: 1.1 - 1.5 equiv.DMAP: Nucleophilic Catalyst TEA: Stoichiometric BaseDramatically increases reaction rates and yields.[11] Enables efficient acylation even with challenging substrates at lower temperatures.DMAP is more expensive and toxic than TEA. Requires careful handling and thorough removal during workup.

Detailed Experimental Protocols

The following protocols provide a robust framework for the successful acylation of piperazin-2-one.

General Experimental Workflow

The overall process, from reactant preparation to final product analysis, follows a standardized laboratory workflow.

Experimental_Workflow A Reactant Preparation (Piperazin-2-one, Solvent, Base) B Reaction Setup (Inert atmosphere, 0 °C) A->B 1. Combine C Acyl Chloride Addition (Slow, dropwise) B->C 2. Add Reagent D Reaction Monitoring (TLC / LC-MS) C->D 3. Warm & Stir E Aqueous Workup (Quench, Extract, Wash) D->E 4. Upon Completion F Purification (Column Chromatography) E->F 5. Isolate Crude G Product Characterization (NMR, MS) F->G 6. Purify

Figure 2: High-level experimental workflow for the acylation reaction.

Protocol 1: Acylation using Triethylamine as a Base

This protocol outlines the procedure using only a stoichiometric base. It serves as a baseline method.

Materials:

  • Piperazin-2-one (1.00 g, 10.0 mmol, 1.0 equiv)

  • 3,3-Dimethylbutanoyl chloride (1.48 g, 1.50 mL, 11.0 mmol, 1.1 equiv)

  • Triethylamine (TEA) (2.02 g, 2.78 mL, 20.0 mmol, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazin-2-one (1.00 g, 10.0 mmol).

  • Add anhydrous DCM (50 mL) and triethylamine (2.78 mL, 20.0 mmol). Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add 3,3-dimethylbutanoyl chloride (1.50 mL, 11.0 mmol) dropwise to the stirring suspension over 10-15 minutes. A white precipitate of triethylammonium chloride will form.[13]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding 20 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-(3,3-dimethylbutanoyl)piperazin-2-one.

Protocol 2: DMAP-Catalyzed Acylation (Recommended)

This optimized protocol utilizes a catalytic amount of DMAP for enhanced efficiency.

Materials:

  • Piperazin-2-one (1.00 g, 10.0 mmol, 1.0 equiv)

  • 3,3-Dimethylbutanoyl chloride (1.48 g, 1.50 mL, 11.0 mmol, 1.1 equiv)

  • Triethylamine (TEA) (1.52 g, 2.09 mL, 15.0 mmol, 1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (122 mg, 1.0 mmol, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazin-2-one (1.00 g, 10.0 mmol), triethylamine (2.09 mL, 15.0 mmol), and DMAP (122 mg, 1.0 mmol).

  • Add anhydrous DCM (50 mL) and stir the mixture under an inert atmosphere.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add 3,3-dimethylbutanoyl chloride (1.50 mL, 11.0 mmol) dropwise to the stirring solution over 10-15 minutes.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete much faster than the non-catalyzed version.

  • Upon completion, dilute the reaction mixture with an additional 30 mL of DCM.

  • Transfer to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove DMAP and excess TEA), 20 mL of water, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure 1-(3,3-dimethylbutanoyl)piperazin-2-one.

Conclusion

The N-acylation of piperazin-2-one with 3,3-dimethylbutanoyl chloride is most effectively achieved using a combination of a stoichiometric tertiary amine base, such as triethylamine, and a catalytic amount of 4-(dimethylamino)pyridine. This dual system leverages TEA to neutralize the HCl byproduct while DMAP dramatically accelerates the rate of acyl transfer through the formation of a highly reactive N-acylpyridinium intermediate. This catalytic approach ensures a rapid, efficient, and high-yielding transformation, which is particularly advantageous when dealing with sterically demanding acylating agents.

References

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. Available at: [Link].

  • ResearchGate. Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? ResearchGate. Available at: [Link].

  • Boppisetti, J. K. DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pa. Eastern Illinois University. Available at: [Link].

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. Available at: [Link].

  • Reddit. Acid chloride reaction with amine : r/OrganicChemistry. Reddit. Available at: [Link].

  • Chemistry Stack Exchange. Why do we take two moles of amines in the reaction of amine with an acid chloride? Chemistry Stack Exchange. Available at: [Link].

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link].

  • Lattanzi, A. et al. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at: [Link].

  • Trost, B. M. et al. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. ACS Publications. Available at: [Link].

  • Lai, L.-L. et al. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Organic Chemistry Portal. Available at: [Link].

  • Petkovic, M. et al. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link].

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link].

  • Organic Chemistry Explained. Overview of Acylation Reactions and Acyl Chlorides. YouTube. Available at: [Link].

  • ResearchGate. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. ResearchGate. Available at: [Link].

  • Thieme Chemistry. Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link].

  • Sommerwerk, S. et al. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. National Institutes of Health. Available at: [Link].

  • Patsnap. Triethylamine: Versatile Catalyst in Chemistry. Patsnap. Available at: [Link].

  • Google Patents. The preparation method of 2 piperazinones. Google Patents.
  • Science of Synthesis. 4-(Dimethylamino)pyridine and Analogs. Thieme. Available at: [Link].

  • Google Patents. Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
  • Google Patents. Synthesis method of chiral piperazinone derivative. Google Patents.
  • Royal Society of Chemistry. Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade. Royal Society of Chemistry. Available at: [Link].

  • Journal of Materials and Environmental Science. Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science. Available at: [Link].

  • ResearchGate. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate. Available at: [Link].

  • ResearchGate. Triethylamine: An efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. ResearchGate. Available at: [Link].

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 4-(3,3-Dimethylbutanoyl)piperazin-2-one synthesis

Welcome to the technical support guide for the synthesis of 4-(3,3-Dimethylbutanoyl)piperazin-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-(3,3-Dimethylbutanoyl)piperazin-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

I. Reaction Overview & Mechanism

The synthesis of 4-(3,3-dimethylbutanoyl)piperazin-2-one is a standard N-acylation reaction. It involves the nucleophilic attack of the secondary amine of piperazin-2-one on the electrophilic carbonyl carbon of 3,3-dimethylbutanoyl chloride (commonly known as pivaloyl chloride). A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][2] The choice of base, solvent, and temperature are critical parameters that directly influence the reaction's success.

The general reaction scheme is as follows:

Piperazin-2-one + Pivaloyl Chloride --(Base, Solvent)--> 4-(3,3-Dimethylbutanoyl)piperazin-2-one + Base-HCl salt

Reaction Mechanism Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Piperazinone Piperazin-2-one (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Piperazinone->Tetrahedral_Intermediate Nucleophilic Attack PivaloylChloride Pivaloyl Chloride (Electrophile) PivaloylChloride->Tetrahedral_Intermediate Base Base (e.g., TEA) Salt Base-HCl Salt Base->Salt HCl Scavenging Product 4-(3,3-Dimethylbutanoyl)piperazin-2-one Tetrahedral_Intermediate->Product Collapse & Chloride Elimination

Caption: Nucleophilic acyl substitution mechanism.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?

Low yield is a common problem that can stem from several factors. Let's break down the possibilities.

Cause A: Incomplete Reaction
  • Scientific Rationale: The reaction may not have reached completion due to insufficient reaction time, non-optimal temperature, or poor reagent quality. Pivaloyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive pivalic acid before it even reacts with the amine.[3][4]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle pivaloyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the piperazin-2-one starting material. Do not proceed to workup until the starting material is consumed.

    • Optimize Temperature: While the reaction is often started at 0 °C to control the initial exotherm, allowing it to slowly warm to room temperature and stir for several hours (2-6 hours) can ensure it goes to completion.[5]

Cause B: Side Reactions
  • Scientific Rationale: The primary side reaction is the hydrolysis of pivaloyl chloride by trace amounts of water, forming pivalic acid.[6] If a nucleophilic base like triethylamine (TEA) is used, it can also, in theory, react with the acyl chloride, though this is less common.[7]

  • Troubleshooting Steps:

    • Slow Reagent Addition: Add the pivaloyl chloride solution dropwise to the mixture of piperazin-2-one and base at a low temperature (0 °C).[5] This maintains a low concentration of the highly reactive acylating agent, minimizing hydrolysis and other side reactions.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine. The base's primary role is to scavenge the HCl produced.[1] A hindered base is less likely to compete with the desired nucleophile.

Cause C: Product Loss During Workup
  • Scientific Rationale: The product, 4-(3,3-dimethylbutanoyl)piperazin-2-one, may have some water solubility. Multiple aqueous washes can lead to significant product loss into the aqueous layer.[6]

  • Troubleshooting Steps:

    • Minimize Aqueous Washes: Perform only essential washes (e.g., one wash with dilute acid, one with base, and one with brine).

    • Use Brine: Use saturated sodium chloride solution (brine) for the final wash. This decreases the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out".[6]

    • Back-Extraction: After separating the layers, re-extract the combined aqueous layers with a fresh portion of your organic solvent (e.g., Dichloromethane or Ethyl Acetate) to recover any dissolved product.[6]

Troubleshooting Flowchart for Low Yield

Caption: Decision tree for diagnosing low reaction yield.

Q2: My TLC/LC-MS shows multiple spots. What are the likely impurities?

Seeing multiple spots is a sign of either unreacted starting materials or the formation of byproducts.

  • Unreacted Piperazin-2-one: This will typically have a lower Rf value (more polar) on a normal-phase silica TLC plate than the acylated product.

  • Pivalic Acid: This is the hydrolysis byproduct of pivaloyl chloride.[6] It is a carboxylic acid and will often streak on a TLC plate unless a small amount of acetic acid is added to the eluent. It can be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during workup.[6]

  • Amine Hydrochloride Salt: If you used a base like triethylamine, the triethylamine hydrochloride salt is a common byproduct.[6] These salts are highly water-soluble and should be effectively removed during the aqueous workup.[6]

Q3: How can I best purify the final product?

The optimal purification method depends on the scale of your reaction and the nature of the impurities.

  • Aqueous Workup (Crucial First Step): A proper aqueous workup is the first line of defense for purification. Washing the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted amine base, followed by a weak base (e.g., saturated NaHCO₃) to remove pivalic acid and excess acid, and finally with brine will remove most common impurities.[6]

  • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method. Screen various solvent systems (e.g., Ethyl Acetate/Hexanes, Isopropanol, Acetonitrile) to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Flash Column Chromatography: For smaller scales or if recrystallization fails, silica gel chromatography is effective.[8] A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity will allow you to separate the less polar product from more polar impurities.

III. Experimental Protocols & Data

Standard Protocol for Synthesis

This protocol is a general guideline. Always perform a thorough risk assessment before beginning any chemical synthesis.

Materials & Equipment:

  • Piperazin-2-one

  • Pivaloyl Chloride (3,3-dimethylbutanoyl chloride)[4]

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)[5]

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperazin-2-one (1.0 eq). Dissolve it in anhydrous DCM.

  • Base Addition: Add the base (e.g., TEA, 1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: In a separate dry flask, dissolve pivaloyl chloride (1.1 eq) in anhydrous DCM. Add this solution to a dropping funnel.

  • Reaction: Add the pivaloyl chloride solution dropwise to the stirred piperazin-2-one solution over 30-60 minutes, ensuring the internal temperature remains below 5-10 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates the consumption of the starting material.[5]

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.[6]

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.[5]

Table of Reaction Parameters & Expected Outcomes
ParameterCondition ACondition BRationale & Expected Outcome
Base Triethylamine (TEA)DIPEA (Hindered Base)DIPEA is less nucleophilic, reducing potential side reactions. Both are effective HCl scavengers.[1][7]
Equivalents of Acyl Chloride 1.1 eq1.5 eqA slight excess (1.1 eq) ensures full conversion of the starting material. A large excess increases waste and risk of side products.
Temperature Add at RTAdd at 0 °C, warm to RTAdding at 0 °C controls the initial exotherm, minimizing side reactions like hydrolysis.[5][6]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)DCM is a common, effective solvent for this acylation. Both must be anhydrous.[5]
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Piperazin-2-one & Base in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Pivaloyl Chloride Solution Dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Aqueous Washes (Acid, Base, Brine) E->F G 7. Dry & Concentrate F->G H 8. Recrystallization or Column Chromatography G->H I 9. Characterization (NMR, MS, mp) H->I

Caption: Step-by-step experimental workflow diagram.

IV. References

  • Pivaloyl chloride - Grokipedia. (URL: )

  • Technical Support Center: Pivaloyl Chloride Reaction Workup. Benchchem. (URL: )

  • Acylation under weak base conditions. (URL: )

  • Chemical Properties Of Amines Acylation Basicity. BYJU'S. (URL: [Link])

  • Technical Support Center: Selective Mono-acylation of Piperazine. Benchchem. (URL: )

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(7), 1201–1204. (URL: [Link])

  • CN107721841A - A kind of method that pivalic acid is reclaimed in the distillation residual liquid from pivaloyl chloride. Google Patents. (URL: )

  • Application Note: A Robust Protocol for N-Acylation Using Pivaloyl Chloride. Benchchem. (URL: )

  • Base-promoted amide synthesis from aliphatic amines and ynones as acylation agents through C–C bond cleavage. Chemical Communications, 54(13), 1726-1729. (URL: [Link])

  • JPH11507944A - Method for separating pivalic acid from spent reaction mixture. Google Patents. (URL: )

  • Zhang, J., Sugisawa, N., Felton, K. C., Fuse, S., & Lapkin, A. A. (2024). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 9(1), 10-18. (URL: [Link])

  • Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? ResearchGate. (URL: [Link])

Sources

Optimization

Troubleshooting poor solubility of 4-(3,3-Dimethylbutanoyl)piperazin-2-one in aqueous media

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of 4-(3,3-Dimethylbutanoyl)piperazin-2-one. The methodologies described are designed...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of 4-(3,3-Dimethylbutanoyl)piperazin-2-one. The methodologies described are designed for researchers, scientists, and drug development professionals to help them achieve successful experimental outcomes.

Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

Q1: Why is 4-(3,3-Dimethylbutanoyl)piperazin-2-one expected to have poor aqueous solubility?

A1: The solubility of a molecule is dictated by its structure. While the core piperazin-2-one ring contains nitrogen and oxygen atoms capable of hydrogen bonding with water, the compound's overall solubility is severely hampered by the 4-(3,3-Dimethylbutanoyl) group .

  • Hydrophobic Acyl Group: This substituent is large and non-polar. The 3,3-dimethylbutyl portion, also known as a tert-butylmethyl group, is particularly "greasy" or lipophilic. Bulky tert-butyl groups are known to increase a molecule's hydrophobic character, which can enhance solubility in non-polar organic solvents but drastically reduces it in aqueous media.[1][2]

  • Dominant Hydrophobicity: In this molecule, the hydrophobic nature of the acyl chain likely outweighs the hydrophilic contributions of the piperazinone ring, leading to poor water solubility. Such compounds are often classified as Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[3][]

Q2: I'm just starting my experiment. What are the simplest steps I can take to try and dissolve the compound?

A2: Before moving to more complex formulation strategies, always start with the basics. Prepare a small, test amount of your desired solution and attempt the following, in order:

  • Mechanical Agitation: Vortex or stir the mixture vigorously for several minutes.

  • Sonication: Use a bath sonicator for 10-15 minutes. The ultrasonic energy can help break apart compound aggregates and facilitate dissolution.

  • Gentle Heating: Warm the solution to 37-40°C. Increased temperature can improve the solubility of many compounds. However, be cautious and ensure your compound is stable at this temperature to avoid degradation.

If these simple steps fail, it confirms the need for a more robust solubilization strategy, which is covered in the sections below.

Q3: What key factors must I consider before choosing a solubilization method?

A3: The ideal method depends entirely on your downstream application. Ask yourself:

  • What is the final required concentration? Higher concentrations will require more aggressive solubilization techniques.

  • What is the experimental system? A method suitable for a chemical assay may not be appropriate for cell-based assays or in vivo studies due to potential toxicity. For example, high concentrations of co-solvents like DMSO can be toxic to cells.[5]

  • Is sterility required? If so, the chosen excipients must be sterile or filterable.

  • What is the required stability of the final solution? Some methods may only produce a temporarily stable solution (a supersaturated state), which could precipitate over time.

Section 2: Systematic Troubleshooting Workflow

Navigating solubility issues requires a logical progression from simple to more complex methods. The following workflow provides a decision-making framework to guide you toward the most appropriate strategy for your specific needs.

Solubility_Workflow Start Start: Compound (4-(3,3-Dimethylbutanoyl)piperazin-2-one) will not dissolve in aqueous buffer IsIonizable Is the compound ionizable? Start->IsIonizable TrypH Strategy 1: pH Modification (Protonate the piperazine nitrogen) IsIonizable->TrypH  Yes   CoSolvent Strategy 2: Co-solvent System (e.g., DMSO, Ethanol, PEG 400) IsIonizable->CoSolvent  No / Insufficient Success1 Success? (Compound Dissolves) TrypH->Success1 CheckCompatibility1 Check for pH compatibility with downstream assay Success1->CheckCompatibility1 Yes Success1->CoSolvent No End1 END: Use pH-adjusted buffer CheckCompatibility1->End1 Success2 Success? CoSolvent->Success2 CheckCompatibility2 Check co-solvent tolerance of the experimental system (e.g., cell toxicity) Success2->CheckCompatibility2 Yes Surfactant Strategy 3: Surfactants (e.g., Tween® 80, Polysorbate 20) Success2->Surfactant No / Precipitates on dilution End2 END: Use co-solvent formulation CheckCompatibility2->End2 Success3 Success? Surfactant->Success3 CheckCompatibility3 Check surfactant compatibility and potential for interference Success3->CheckCompatibility3 Yes Cyclodextrin Strategy 4: Complexation (e.g., HP-β-CD, SBE-β-CD) Success3->Cyclodextrin No / Assay Incompatible End3 END: Use surfactant formulation CheckCompatibility3->End3 Success4 Success? Cyclodextrin->Success4 End4 END: Use cyclodextrin complex Success4->End4 Yes

Caption: A workflow for addressing poor aqueous solubility.

Section 3: Detailed Troubleshooting Guides

Guide 1: pH Modification

Q: How can I use pH to increase the solubility of 4-(3,3-Dimethylbutanoyl)piperazin-2-one?

A: By protonating the basic nitrogen atom in the piperazine ring. The parent piperazine molecule is basic.[6][7] The secondary amine in the piperazin-2-one ring can accept a proton (H+) in an acidic environment. This imparts a positive charge on the molecule, creating a salt form that is generally much more soluble in water.[8][9]

This is often the most effective initial strategy for ionizable compounds because it minimally alters the formulation with potentially foreign excipients.[]

Experimental Protocol: pH Adjustment
  • Determine Target pH: Based on the pKa of the secondary amine (estimated to be similar to piperazine's pKa of ~9.7), reducing the pH to at least 2 units below this value (i.e., pH < 7.7) will ensure significant protonation. A good starting point is a buffer at pH 4.0-5.0.

  • Buffer Selection: Choose a buffer system that is compatible with your experiment and effective in the desired pH range.

  • Preparation:

    • Prepare the acidic buffer (e.g., 50 mM citrate buffer, pH 4.5).

    • Weigh the required amount of your compound.

    • Add the buffer to the compound and mix thoroughly using a vortexer and/or sonicator.

  • Observation: Check for complete dissolution. If it dissolves, you have a viable stock solution. Remember to use the same acidic buffer for all subsequent dilutions to prevent the compound from crashing out of solution due to a pH shift.

Buffer SystemUseful pH RangeCommon Use
Citrate3.0 - 6.2Cell culture, biochemical assays
Acetate3.8 - 5.6General laboratory buffer
MES5.5 - 6.7Biological applications
Guide 2: Co-solvent Systems

Q: pH adjustment was insufficient or is incompatible with my assay. How do I select and use a co-solvent?

A: Use a water-miscible organic solvent to reduce the overall polarity of the solvent system. Co-solvents work by making the aqueous environment more "hospitable" to hydrophobic molecules.[11][12][13] This is one of the most common and powerful techniques for solubilizing poorly soluble compounds for in vitro screening.[5]

Experimental Protocol: Co-solvent Stock Preparation
  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and compatibility with high-throughput screening.

  • Prepare a High-Concentration Stock:

    • Weigh the desired amount of your compound into a sterile, appropriate vial (e.g., glass or polypropylene).

    • Add the minimum volume of 100% co-solvent (e.g., DMSO) required to achieve a high stock concentration (e.g., 10-50 mM).

    • Vortex and sonicate until the compound is fully dissolved. This is your master stock solution.

  • Dilution into Aqueous Media:

    • Perform serial dilutions of the master stock into your aqueous assay buffer.

    • Crucial Step: When diluting, add the stock solution to the buffer while vortexing vigorously. This rapid mixing helps prevent immediate precipitation.

    • Final Concentration Limit: Keep the final concentration of the organic co-solvent as low as possible, typically ≤1% and often <0.5% for cell-based assays, to avoid artifacts or toxicity.[5]

Co-solventMax Typical % in Cell AssaysNotes
DMSO0.1 - 0.5%Strong solubilizer; can be toxic at higher concentrations.
Ethanol0.5 - 1.0%Less toxic than DMSO but also a weaker solvent for highly lipophilic compounds.
PEG 4001.0 - 5.0%Lower toxicity; often used in in vivo formulations.
Guide 3: Surfactant-Mediated Solubilization

Q: My compound precipitates out of the co-solvent/buffer mix upon dilution. How can surfactants help?

A: Surfactants form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility. Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[14] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures (micelles) where the hydrophobic tails form a core. Your poorly soluble compound can partition into this hydrophobic core, effectively being carried in a water-soluble shell.[15][16]

Experimental Protocol: Using Surfactants
  • Choose a Surfactant: Non-ionic surfactants like Tween® 80 or Polysorbate 20 are common, low-toxicity choices for biological experiments.

  • Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer containing the surfactant at a concentration well above its CMC (e.g., 0.1% w/v).

  • Dissolve the Compound:

    • Method A (Direct): Attempt to dissolve the compound directly into the surfactant-containing buffer. This may require sonication and gentle warming.

    • Method B (Co-solvent + Surfactant): If direct dissolution fails, dissolve the compound in a minimal amount of a co-solvent (like ethanol) to create a concentrated stock. Then, dilute this stock into the surfactant-containing buffer while vortexing. The surfactant micelles can "catch" the compound as the co-solvent is diluted, preventing precipitation.

Guide 4: Complexation with Cyclodextrins

Q: I need a highly soluble and stable formulation, possibly for in vivo use, and other methods are not ideal. Should I consider cyclodextrins?

A: Yes. Cyclodextrins are excellent for creating stable, soluble formulations by forming inclusion complexes. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] The hydrophobic part of your compound can fit inside this cavity, forming a "host-guest" complex that is highly water-soluble.[][19] This method is widely used in pharmaceutical formulations to improve the solubility and bioavailability of drugs.[20]

Cyclodextrin_Complex cluster_1 Aqueous Medium cluster_3 Soluble Complex cluster_4 Aqueous Medium Compound Water1 H₂O Plus1 + CD Arrow -> Forms Inclusion Complex Complex Compound_in_CD Water2 H₂O

Caption: A drug molecule forming a soluble inclusion complex with cyclodextrin.

Experimental Protocol: Cyclodextrin Complexation
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.[20]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or your desired buffer. Concentrations can range from 10% to 40% (w/v).

  • Form the Complex:

    • Add the powdered compound directly to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for equilibrium to be reached. Gentle heating (40-50°C) can sometimes accelerate the process.

  • Clarify the Solution: The resulting solution may contain some undissolved compound. Centrifuge or filter the solution through a 0.22 µm filter to remove any excess solid, yielding a clear, soluble stock of the complex.

Section 4: Summary of Approaches & Best Practices

MethodProsConsBest For
pH Modification Simple, uses minimal excipients.[]Only works for ionizable compounds; requires assay to be pH-compatible.Initial attempts with ionizable compounds for in vitro assays.
Co-solvents Powerful, effective for many compounds.[13]Potential for toxicity/artifacts in biological systems; risk of precipitation on dilution.High-throughput screening; non-cellular assays; preparing concentrated stocks.
Surfactants Good at preventing precipitation.[15]Can interfere with some assays; may not be suitable for all in vivo routes.Formulations where co-solvents fail upon dilution; cell-based assays at low, non-toxic concentrations.
Cyclodextrins Creates stable, highly soluble formulations; good safety profile.[18][20]More complex preparation; higher cost of materials.Cell-based assays and in vivo studies requiring stable, low-excipient formulations.

Final Recommendation: For any chosen method, always run a vehicle control in your experiment. This control should contain all the solubilizing agents (e.g., buffer at the specific pH, co-solvent, surfactant) but not your compound. This is essential to ensure that the effects you observe are from your compound and not the formulation itself.

References

  • Vertex AI Search. Using cyclodextrin helps make different dosage forms more soluble.
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.
  • Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • (2025).
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of an independent research journal.
  • Al-Bayati, M., & Al-Zoubi, A. (2024). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals.
  • Cosolvent - Wikipedia.
  • pH Adjustment and Co-Solvent Optimiz
  • Popa, G., et al. (2025).
  • Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem.
  • (2015). Why is the solubility of t-Bu better than n-Bu and i-Bu in Butanol? - Quora.
  • Al-Malaika, S., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI.
  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cosolvent - Grokipedia.
  • (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics.
  • (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility.
  • (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE.
  • (2021). 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Cosolvent – Knowledge and References - Taylor & Francis.
  • Why and how are co-solvents sometimes used in SFE processes?.
  • Strickley, R. G. (2004).
  • Kim, H., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology.
  • Pascal, R. A. (2013). Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for Some[14]Phenacenes and[21]Phenacenes. The Journal of Organic Chemistry.

  • Li, Y., et al. (2021). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC.
  • Piperazine - Wikipedia.
  • PIPERAZINES -
  • Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid) - PMC.
  • Piperazine - Grokipedia.
  • (2023).
  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Piperazine - chemeurope.com.

Sources

Troubleshooting

Removing unreacted byproducts during 4-(3,3-Dimethylbutanoyl)piperazin-2-one purification

Welcome to the technical support resource for the synthesis and purification of 4-(3,3-Dimethylbutanoyl)piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and purification of 4-(3,3-Dimethylbutanoyl)piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the purification of this N-acylated piperazinone derivative. Our focus is not just on the "how," but the fundamental "why" behind each procedural step, empowering you to troubleshoot effectively and optimize your outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed the acylation of piperazin-2-one with 3,3-dimethylbutanoyl chloride. What are the most probable impurities in my crude reaction mixture?

A: In a typical acylation reaction, several species besides your target molecule are expected. Understanding these impurities is the first step toward devising an effective purification strategy. Your crude product likely contains:

  • Unreacted Piperazin-2-one: As a starting material, its presence indicates an incomplete reaction. Due to its high polarity and two nitrogen atoms, it has very different solubility and chromatographic behavior compared to the product.

  • 3,3-Dimethylbutanoic Acid: This is the hydrolysis product of the acylating agent, 3,3-dimethylbutanoyl chloride. It forms when the acyl chloride reacts with trace amounts of water in the reaction solvent or during the workup. It is an acidic impurity.

  • Excess Amine Base (e.g., Triethylamine, DIPEA): A non-nucleophilic base is almost always used to scavenge the HCl generated during the acylation.

  • Amine Hydrochloride Salt (e.g., Triethylamine Hydrochloride): This salt is formed from the reaction between the amine base and HCl. It is highly polar and often insoluble in organic solvents, sometimes appearing as a precipitate.

Q2: My initial aqueous workup is complete, but my crude product seems oily and impure. What is the best general workflow for purification?

A: A multi-step purification workflow is essential for achieving high purity. The process systematically removes different classes of impurities based on their chemical properties. An effective sequence involves an extractive workup followed by either column chromatography or recrystallization.

Below is a general workflow that serves as an excellent starting point for most scenarios.

G crude Crude Reaction Mixture (in organic solvent, e.g., DCM/EtOAc) workup Aqueous Extractive Workup (See Protocol 1) crude->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude_solid Crude Solid / Oil concentrate->crude_solid decision Assess Purity & Properties crude_solid->decision chroma Flash Column Chromatography (See Protocol 2) decision->chroma  Mixture of  impurities recryst Recrystallization (See Protocol 3) decision->recryst  Product is solid &  reasonably pure (>90%) pure Pure Product (>98% Purity) chroma->pure recryst->pure

Caption: General purification workflow.

Q3: I suspect I have acidic and basic impurities. How do I design an effective aqueous workup to remove them before concentrating my product?

A: A well-designed liquid-liquid extraction (workup) is the most powerful tool for removing ionic and highly polar impurities. The strategy relies on altering the charge state of impurities to move them from the organic layer into the aqueous layer.

The key is to use sequential washes:

  • Mild Acid Wash (e.g., 1M HCl or 5% Citric Acid): This protonates the excess amine base (e.g., triethylamine), converting it into a water-soluble ammonium salt that partitions into the aqueous phase. Your product, being a significantly less basic amide, should remain in the organic layer.

  • Mild Base Wash (e.g., Saturated NaHCO₃ solution): This deprotonates the acidic byproduct (3,3-dimethylbutanoic acid), converting it into its water-soluble sodium carboxylate salt.[1] This wash also neutralizes any remaining acid from the previous step. Be sure to vent the separatory funnel frequently, as CO₂ gas is evolved.

  • Brine Wash (Saturated NaCl solution): This final wash removes the bulk of the dissolved water from the organic layer before the drying step, making the subsequent drying with agents like Na₂SO₄ or MgSO₄ more efficient.[1]

G start Crude Organic Solution acid_wash Wash with 1M HCl (aq) start->acid_wash base_wash Wash with Sat. NaHCO₃ (aq) acid_wash->base_wash Organic Layer waste1 Aqueous Waste: Amine Hydrochloride Salt acid_wash->waste1 Aqueous Layer brine_wash Wash with Brine (aq) base_wash->brine_wash Organic Layer waste2 Aqueous Waste: Sodium Carboxylate Salt base_wash->waste2 Aqueous Layer end Clean Organic Solution (Product) brine_wash->end Organic Layer waste3 Aqueous Waste: Bulk Water Removed brine_wash->waste3 Aqueous Layer

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-(3,3-Dimethylbutanoyl)piperazin-2-one

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 4-(3,3-Dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 4-(3,3-Dimethylbutanoyl)piperazin-2-one .

Due to the molecule's amphiphilic nature—combining a highly polar piperazin-2-one core with a bulky, lipophilic 3,3-dimethylbutanoyl tail—researchers frequently encounter liquid-liquid phase separation (LLPS), kinetic impurity trapping, and polymorphic instability. This guide moves beyond basic troubleshooting to provide causality-driven, self-validating protocols for high-purity isolation.

Core Troubleshooting Logic

Before diving into specific unit operations, it is critical to understand the thermodynamic boundaries of your system. The workflow below outlines the diagnostic logic for resolving the most common isolation failure: "oiling out."

LLPS_Troubleshooting Start API Oils Out (LLPS) Instead of Crystallizing CheckSolvent Evaluate Solvent/Anti-Solvent Ratio & Miscibility Start->CheckSolvent Step 1 AdjustTemp Modify Cooling Profile (Stay within MSZW) CheckSolvent->AdjustTemp Step 2 Seeding Introduce Seed Crystals at Low Supersaturation AdjustTemp->Seeding Step 3 Success High-Purity Crystalline 4-(3,3-Dimethylbutanoyl)piperazin-2-one Seeding->Success Result

Fig 1: Diagnostic logic for resolving Liquid-Liquid Phase Separation (LLPS).

FAQ 1: Thermodynamics & Phase Separation

Q: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of forming distinct crystals when I add the anti-solvent?

Mechanistic Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory crosses the binodal curve of the phase diagram before reaching the spinodal curve for crystallization. For 4-(3,3-Dimethylbutanoyl)piperazin-2-one, the low melting point induced by the bulky neohexanoyl group makes it highly susceptible to LLPS[1]. When a polar anti-solvent (like water or heptane) is added too rapidly, local supersaturation spikes, causing the API to separate as an amorphous, impurity-rich oil rather than nucleating into a crystal lattice. This agglomerated oil traps genotoxic impurities and ruins downstream filterability[2].

The Solution: You must accurately map the Metastable Zone Width (MSZW) using in-line turbidimetry to ensure your process remains in the metastable zone where crystal growth is favored over oil formation[2].

Quantitative Data: Solvent Screening & MSZW
Solvent System (Primary / Anti-Solvent)Ratio (v/v)Solubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)MSZW (ΔT °C)LLPS Risk
Acetone / Heptane1 : 3185.012.414.5Moderate
Ethanol / Water1 : 2210.528.18.2High
Isopropyl Acetate / Heptane1 : 4145.28.518.0Low
THF / MTBE1 : 2250.045.06.5High
Protocol 1: Self-Validating MSZW Determination

Purpose: To establish the exact temperature at which nucleation occurs without triggering LLPS.

  • Preparation: Dissolve 10.0 g of crude 4-(3,3-Dimethylbutanoyl)piperazin-2-one in 50 mL of Isopropyl Acetate (IPAc) in a 100 mL jacketed reactor equipped with an overhead stirrer (400 rpm) and an in-line turbidity probe.

  • Dissolution: Heat the jacket to 65 °C.

    • Validation Check: The turbidity sensor must read <2 NTU (Nephelometric Turbidity Units), confirming complete dissolution. If >2 NTU, hold for 15 additional minutes or filter hot.

  • Cooling (Nucleation Point): Cool the reactor at a linear rate of 0.5 °C/min. Record the exact temperature ( Tnuc​ ) where turbidity spikes (>50 NTU).

  • Heating (Saturation Point): Immediately heat the reactor at 0.1 °C/min until the solution clears completely. Record this temperature ( Tsat​ ).

  • Calculation: The MSZW is defined as Tsat​−Tnuc​ . For the IPAc system, target an MSZW of ~18 °C.

FAQ 2: Kinetics & Impurity Rejection

Q: How do I design a scalable protocol that prevents agglomeration and rejects kinetic impurities?

Mechanistic Causality: Batch-to-batch variability in purity is a kinetic failure. If supersaturation is generated too quickly, secondary nucleation dominates, creating a massive number of tiny, agglomerating crystals that trap mother liquor (and impurities) within their interstitial spaces. By utilizing a Combined Cooling and Anti-Solvent Crystallization (CCAC) approach, we can uncouple supersaturation generation from primary nucleation[3]. We use controlled cooling to reach the upper limit of the MSZW, introduce seeds to dictate the available surface area, and then slowly dose the anti-solvent to drive crystal growth while kinetically purging impurities into the liquid phase[3].

CCAC_Workflow Dissolution Dissolution in Primary Solvent (Elevated Temp) Cooling Controlled Cooling (0.1 °C/min) Dissolution->Cooling Seeding Seed Addition (1-2 wt%) Cooling->Seeding Reach MSZW Antisolvent Anti-Solvent Dosing (Linear Rate) Seeding->Antisolvent Isothermal Hold Filtration Filtration & Impurity Rejection Antisolvent->Filtration Max Yield

Fig 2: Combined Cooling and Anti-Solvent Crystallization (CCAC) Workflow.

Protocol 2: CCAC Scale-Up Protocol

Purpose: To isolate high-purity API while avoiding agglomeration and LLPS.

  • Primary Dissolution: Dissolve the API in IPAc at 60 °C (concentration: 140 mg/mL).

  • Controlled Cooling: Cool the reactor to 45 °C at a rate of 0.2 °C/min.

  • Seeding: Introduce 1.5 wt% of highly pure, milled 4-(3,3-Dimethylbutanoyl)piperazin-2-one seed crystals (Form III, see FAQ 3).

    • Validation Check: Hold isothermally at 45 °C for 60 minutes. Turbidity should slowly increase, confirming seed survival and initial growth. If turbidity drops to baseline, the seeds have dissolved; lower the temperature by 2 °C and re-seed.

  • Anti-Solvent Dosing: Initiate the addition of Heptane (anti-solvent) at a strictly controlled rate of 0.05 bed-volumes per minute until a 1:4 (IPAc:Heptane) ratio is achieved.

  • Final Cooling & Isolation: Cool the slurry to 5 °C at 0.1 °C/min. Filter via a Nutsche filter, wash with cold Heptane (5 °C), and dry under vacuum at 40 °C.

FAQ 3: Polymorphism & Form Control

Q: I am observing batch-to-batch variability in crystal habit (needles vs. blocks). How do I lock in the thermodynamically stable form?

Mechanistic Causality: You are witnessing a Solution-Mediated Polymorphic Transformation (SMPT). According to Ostwald's Rule of Stages, the system will initially crystallize the metastable polymorph (Form II, needles) because it has a lower interfacial energy and a faster nucleation rate at high supersaturations[4]. However, Form II is thermodynamically unstable. Over time, or with the addition of heat/anti-solvent, Form II dissolves and recrystallizes into the stable polymorph (Form III, blocks)[4]. If your process is halted prematurely, you will isolate a mixture of forms, leading to variable dissolution rates and bulk density issues.

Quantitative Data: Polymorph Form Comparison
ParameterForm I (Amorphous/Oil)Form II (Metastable)Form III (Stable)
Crystal Habit N/A (Droplets)Fine NeedlesDense Blocks
Melting Point (DSC) ~45 °C (Glass Transition)112.5 °C118.2 °C
Bulk Density N/A0.15 g/cm³0.42 g/cm³
Isolation Strategy Avoid (Causes LLPS)Rapid crash coolingCCAC with prolonged isothermal hold

The Solution: To guarantee 100% conversion to the stable Form III blocks, you must implement an isothermal hold after the anti-solvent addition is complete. Holding the slurry at 40 °C for 4–6 hours provides the necessary activation energy for the SMPT to complete, dissolving the metastable needles and growing the stable blocks before the final cooling step to 5 °C.

References

  • CordenPharma. (2024). Crystallization for Complex Lipids & APIs. Retrieved from[Link]

  • Zhao, X., et al. (2021). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. Organic Process Research & Development. Retrieved from[Link]

  • ACS Publications. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development. Retrieved from[Link]

  • Crystalline Systems. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

Welcome to the technical support center for 4-(3,3-Dimethylbutanoyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the primary st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(3,3-Dimethylbutanoyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the primary stability challenge for this molecule: amide bond cleavage. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your compound during storage and experimentation.

Section 1: Understanding the Instability - The Science of Amide Bond Cleavage

The 4-(3,3-Dimethylbutanoyl)piperazin-2-one molecule contains a tertiary amide bond (the bond connecting the dimethylbutanoyl group to the piperazine ring). While amides are generally stable functional groups, they are susceptible to hydrolysis, a chemical reaction with water that cleaves the bond.[1] This process is the primary degradation pathway of concern during storage and in aqueous formulations.

The rate of this cleavage is significantly influenced by several factors:

  • pH: Hydrolysis can be catalyzed by both acids and bases.[2][3]

    • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon significantly more electrophilic and vulnerable to nucleophilic attack by water.[4]

    • Base-Catalyzed Hydrolysis: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, breaking the C-N bond.[1][3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy to overcome the stability of the amide bond.[5]

  • Moisture: Water is a direct reactant in hydrolysis. Therefore, the presence of moisture, even in seemingly solid samples due to hygroscopicity, can lead to degradation over time.[6][7]

The cleavage of the tertiary amide bond results in the formation of two degradation products: 3,3-Dimethylbutanoic acid and piperazin-2-one .

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Degradation Products Parent 4-(3,3-Dimethylbutanoyl) piperazin-2-one Prod1 3,3-Dimethylbutanoic Acid Parent->Prod1 Amide Bond Cleavage Prod2 Piperazin-2-one Parent->Prod2 Amide Bond Cleavage Water Water (H₂O) Catalyst Acid (H⁺) or Base (OH⁻)

Caption: Amide hydrolysis of 4-(3,3-Dimethylbutanoyl)piperazin-2-one.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-(3,3-Dimethylbutanoyl)piperazin-2-one?

A1: For long-term stability of the solid compound, we recommend storage at -20°C or below in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8][9] This minimizes exposure to the two primary degradation catalysts: moisture and heat. For short-term storage, keeping the compound at 2-8°C with a desiccant is acceptable. Avoid storing the powder at room temperature for extended periods, as ambient humidity and temperature can accelerate hydrolysis.[9]

Q2: How should I store solutions of this compound?

A2: Solutions should be prepared fresh whenever possible. If storage is necessary, we recommend flash-freezing aliquots of the solution and storing them at -80°C .[8] This drastically slows the rate of hydrolysis. Avoid repeated freeze-thaw cycles. The choice of solvent is also critical; while DMSO is a common solvent, stability in DMSO is finite, lasting for perhaps a few months at -80°C.[8] Aqueous solutions are the most susceptible to degradation and should not be stored for long periods unless the pH is optimized and the solution is kept frozen.

Q3: My compound's purity is decreasing over time. What are the likely degradation products I should look for?

A3: The most probable degradation products result from the hydrolytic cleavage of the tertiary amide bond. Using an analytical technique like LC-MS, you should look for the formation of 3,3-Dimethylbutanoic acid and piperazin-2-one . Identifying these specific degradants confirms that amide hydrolysis is the cause of the purity loss.

Q4: Can the pH of my formulation significantly affect the stability of the compound?

A4: Absolutely. The amide bond is susceptible to both acid and base-catalyzed hydrolysis, meaning its stability is highly pH-dependent.[10] Extreme pH values (highly acidic or highly basic) will almost certainly accelerate degradation.[2] There is typically a pH range of maximum stability, often in the mid-acidic to neutral range (e.g., pH 4-6), but this must be determined experimentally for your specific formulation. We strongly advise performing a pH-rate profile study (see Protocol 2) to identify the optimal pH for your application.

Q5: Are there any common excipients I should be cautious with when formulating?

A5: Yes, excipient compatibility is crucial. Be cautious with:

  • Hygroscopic Excipients: Those that readily absorb water can create a micro-environment with higher moisture content, facilitating hydrolysis.[11]

  • Acidic or Basic Excipients: These can alter the micro-pH around the compound particles, catalyzing degradation.[11][12]

  • Excipients with Reactive Impurities: Some excipients may contain residual acids, bases, or metal ions that can act as catalysts.[11][13][14] For instance, lactose is known to be incompatible with amine-containing compounds through the Maillard reaction, although the primary concern for this molecule is hydrolysis.[12][15] Always use high-purity, low-water-content excipients and perform compatibility studies.[16][17]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of 4-(3,3-Dimethylbutanoyl)piperazin-2-one.

Symptom / ObservationPotential Cause(s)Recommended Actions & Scientific Rationale
Loss of purity in solid compound during storage. 1. Moisture Ingress: The container is not airtight, or the compound is hygroscopic. 2. Elevated Temperature: Storage at ambient or uncontrolled temperatures.1. Re-evaluate Packaging: Store in a vial with a PTFE-lined cap. Add a desiccant pouch to the secondary container. This physically separates the compound from atmospheric water, a key reactant in hydrolysis. 2. Implement Cold Storage: Immediately move the compound to a -20°C freezer. This reduces the kinetic energy of the system, dramatically slowing the rate of the hydrolysis reaction.[9]
Rapid degradation in an aqueous solution/formulation. 1. Suboptimal pH: The pH of the solution is in a range that catalyzes hydrolysis (either too acidic or too basic). 2. High Incubation/Storage Temperature. 1. Measure and Buffer pH: Confirm the pH of your solution. If it is not in a stable range, develop a buffered formulation. 2. Conduct a pH-Rate Profile Study (Protocol 2): This experiment is essential to empirically determine the pH at which the compound has the lowest degradation rate.[18] 3. Store Frozen: If possible, store the aqueous formulation at -20°C or -80°C to arrest degradation.[8]
Inconsistent stability results between different batches or experiments. 1. Excipient Lot-to-Lot Variability: Differences in moisture content or impurity profiles of excipients.[11] 2. Inconsistent Sample Handling: Variations in exposure time to ambient conditions before analysis or storage.1. Qualify Excipients: Source excipients from reliable vendors and obtain certificates of analysis for each lot. Consider testing critical parameters like water content. 2. Standardize Protocols: Create and adhere to a strict SOP for sample preparation and storage, minimizing time spent at room temperature and ensuring consistent procedures.

Section 4: Experimental Protocols for Stability Assessment

To proactively manage stability, it is crucial to understand the molecule's degradation profile. Forced degradation studies are an industry-standard approach to achieve this.[2][19][20]

Protocol 1: Forced Degradation (Stress Testing) Study

This study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.

Objective: To determine the degradation susceptibility under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(3,3-Dimethylbutanoyl)piperazin-2-one in acetonitrile or a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C. Also, heat a solution of the compound (in a stable solvent like acetonitrile) at 60°C.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Sample from each condition at T=0, 2, 4, 8, 24, and 48 hours (or until ~10-20% degradation is observed).[19]

  • Sample Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid. For all samples, dilute with a mobile phase to stop the reaction and prepare for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV or LC-MS method. The method must be able to separate the parent compound from all degradation products.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for the compound in an aqueous environment.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 11). Use buffers with known stability and low reactivity (e.g., citrate, phosphate, borate).

  • Sample Preparation: Spike the compound into each buffer to a final concentration of 100 µg/mL.

  • Incubation: Incubate all samples at a constant, elevated temperature (e.g., 50°C) to accelerate degradation to an observable level within a reasonable timeframe.

  • Time Points: Withdraw aliquots from each pH solution at multiple time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Analysis: Immediately analyze the aliquots using a validated HPLC method to quantify the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of the line will be the observed degradation rate constant (k_obs). Plot k_obs versus pH to visualize the pH-rate profile and identify the pH of minimum degradation.

Caption: Experimental workflow for a pH-rate profile stability study.

Section 5: Data Interpretation - A Hypothetical Case

The data from a pH-rate profile study can be summarized to make informed decisions about formulation and storage.

Table 1: Example Stability Data for 4-(3,3-Dimethylbutanoyl)piperazin-2-one at 50°C

Buffer pHDegradation Rate Constant (k_obs, hr⁻¹)Calculated Half-Life (t½, hours)
2.00.04515.4
4.0 0.009 77.0
6.0 0.011 63.0
7.40.02824.8
9.00.0858.2
11.00.2313.0

Interpretation: Based on this hypothetical data, the compound exhibits maximum stability in the acidic pH range of 4.0 to 6.0. Both strong acid (pH 2.0) and especially basic conditions (pH 7.4 and above) significantly accelerate degradation. Therefore, for an aqueous formulation, buffering to a pH of ~4.0 would be the recommended starting point for development.

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Kjaergaard, M., & Poulsen, F. M. (2011). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal, 100(6), 1547-1555. [Link]

  • Lab-Training. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. RSSL. [Link]

  • Hirschhäuser, C., et al. (2022). pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. Organic Letters, 24(20), 3734-3738. [Link]

  • Al-Aani, F., & Hilal, N. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 13(4), 643. [Link]

  • Allen, S. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. [Link]

  • Loba Chemie. PIPERAZINE ANHYDROUS FOR SYNTHESIS. [Link]

  • Pozdnyakova, I., & Brown, J. M. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. RSC Advances, 9(72), 42169-42176. [Link]

  • ResearchGate. Effects of pH on amidase activity (a) and stability (b). [Link]

  • Sharma, G., & Kumar, D. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. [Link]

  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • Gornicz, A. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Kasprzykowski, F., et al. (2018). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? Molecules, 23(11), 2933. [Link]

  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. [Link]

  • Wang, X., et al. (2016). Amide bond cleavage initiated by coordination with transition metal ions and tuned by an auxiliary ligand. Dalton Transactions, 45(24), 9895-9903. [Link]

  • Kumar, V., & Kumar, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(4), 145-153. [Link]

  • Sharma, G., & Kumar, D. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. [Link]

  • Google Patents. (2015). WO2017114859A1 - Method for cleaving amide bonds.
  • Vahdat, S. M., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(63), 36906-36932. [Link]

  • Wang, X., et al. (2016). Amide bond cleavage initiated by coordination with transition metal ions and tuned by an auxiliary ligand. ResearchGate. [Link]

  • Pande, P. (2006). Excipient–Drug Interactions in Parenteral Formulations. American Pharmaceutical Review. [Link]

  • Lavin, T. (2019, December 2). Managing Excipient Interactions. Pharmaceutical Technology. [Link]

  • World Health Organization. (2018). Annex 3: Pharmaceutical development of multisource (generic) finished pharmaceutical products. [Link]

  • La-Venia, A., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. European Journal of Organic Chemistry, 2021(3), 391-410. [Link]

  • Smith, C. J., & Chuenwisad, P. (2026, February 19). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry, 22, 1-32. [Link]

  • Kumar, L. (2019). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Centurion University. [Link]

  • Salou, M., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Forensic Science International, 226(1-3), e13-e18. [Link]

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22. [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 4-(3,3-Dimethylbutanoyl)piperazin-2-one Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve complex co-elution issues specific to 4-(3,3-Dimethylbutanoyl)piperazin-2-one .

This molecule presents a unique analytical challenge: it combines a polar, hydrogen-bonding piperazin-2-one core with a highly sterically hindered, hydrophobic 3,3-dimethylbutanoyl tail. This structural dichotomy frequently leads to two distinct chromatographic phenomena that mimic or cause co-elution: amide rotamer peak splitting and poor selectivity against polar impurities .

I. Troubleshooting FAQs: Diagnostics & Causality

Q1: My chromatogram shows a split peak or a heavy shoulder for 4-(3,3-Dimethylbutanoyl)piperazin-2-one, even though NMR confirms high purity. Is this co-elution with an impurity? A1: Not necessarily. This is a classic manifestation of chromatographically separable amide rotamers .

  • The Causality: The 3,3-dimethylbutanoyl group contains a bulky tert-butyl moiety. When acylated at the N4 position of the piperazin-2-one ring, severe steric hindrance restricts the rotation around the N–C(O) amide bond. At ambient temperatures (e.g., 20–25 °C), the thermal energy is insufficient to quickly overcome the high rotational energy barrier ( ΔG‡ ). Consequently, the molecule exists as a mixture of E and Z conformers that interconvert slowly on the chromatographic timescale, traveling down the column at slightly different velocities. This results in peak broadening, shoulders, or baseline-separated twin peaks that falsely mimic co-elution [1].

  • The Solution: Perform Dynamic HPLC (DHPLC) by elevating the column temperature to accelerate interconversion until the peaks coalesce.

Q2: How can I definitively prove whether a shoulder is a rotamer or a true co-eluting impurity? A2: You must use a self-validating approach combining Diode Array Detection (DAD) peak purity analysis with temperature modulation.

  • The Causality: A true co-eluting impurity (like an unreacted starting material) will almost certainly have a different UV absorption spectrum than the target molecule. Across a single peak, a DAD system collects ~100 UV spectra. If the spectra at the leading edge, apex, and tailing edge are identical, the peak is spectrally pure, pointing to a rotameric shoulder. If the spectral profile shifts, a structurally distinct impurity is co-eluting [2].

Q3: I have confirmed true co-elution with a structurally similar impurity (e.g., unreacted piperazin-2-one). Standard C18 columns aren't working. What should I change? A3: Standard C18 columns often fail here due to the target's "schizophrenic" polarity. The hydrophobic tail dominates retention, masking the subtle polar differences of the piperazinone core.

  • The Causality: To resolve closely eluting structural analogs, you must change the bonded phase functionality to exploit different chemical interactions (e.g., dipole-dipole or π−π interactions) rather than relying solely on hydrophobic dispersion forces [3].

  • The Solution: Switch to a Polar-Embedded C18 (which prevents phase collapse and offers alternate selectivity for the polar core) or a Phenyl-Hexyl column.

II. Experimental Protocols: Step-by-Step Methodology

To ensure scientific integrity, follow this self-validating protocol to diagnose and resolve co-elution.

Protocol: Peak Purity Validation and Rotamer Coalescence (DHPLC)

Objective: Differentiate between amide rotamers and true impurities, and establish a method for accurate quantification.

  • Initial DAD Screening (Ambient Temp):

    • Inject 5 μ L of the sample onto a standard C18 column (e.g., 50 x 2.1 mm, 1.7 μ m) at 25 °C.

    • Run a standard gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 5 minutes.

    • Action: Extract the UV spectra across the asymmetric peak. Calculate the peak purity match factor. If the match factor is >990 (out of 1000), proceed to Step 2. If <990, proceed to Step 4.

  • Temperature Modulation (Dynamic HPLC):

    • Increase the column compartment temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C).

    • Allow 10 minutes for the column to thermally equilibrate before each injection.

  • Evaluate Coalescence:

    • Overlay the chromatograms. If the split peaks/shoulder merge into a single, symmetrical, tall peak at higher temperatures (e.g., 60 °C), the issue is confirmed as amide rotamers. Lock the method at this elevated temperature for future quantitative analysis.

  • Orthogonal Stationary Phase Screening (For True Impurities):

    • If DAD indicates an impurity (or if peaks do not coalesce at 70 °C), switch the column to a Polar-Embedded C18 phase.

    • Adjust the mobile phase pH to 6.8 using 10 mM Ammonium Acetate to ensure the piperazinone nitrogen remains unprotonated, maximizing the retention differences between the acylated target and unacylated impurities.

III. Quantitative Data & Method Parameters

Table 1: Chromatographic Troubleshooting Matrix for Piperazin-2-ones

SymptomDAD Purity ResultRoot CausePrimary Solution
Peak Shoulder / TailingSpectra Identical (>990)E/Z Amide RotamersIncrease column temp to 60–70 °C
Split Peaks (Baseline)Spectra Identical (>990)Highly stable rotamersIncrease column temp + lower flow rate
Peak Shoulder / MergedSpectra Differ (<990)Co-eluting ImpurityChange to Polar-embedded C18 column
Poor Retention (Void)N/AHigh Polarity CoreBuffer mobile phase to pH 6.8

Table 2: Optimized DHPLC Parameters for Rotamer Coalescence

ParameterRecommended SettingScientific Rationale
Column Temp 65 °CProvides sufficient thermal energy ( kT ) to overcome the N-CO rotational barrier.
Mobile Phase A Water + 10 mM NH 4​ OAcBuffers the polar piperazinone core, preventing secondary ionic interactions.
Mobile Phase B AcetonitrileLower viscosity than Methanol at high temps, keeping backpressure manageable.
Flow Rate 0.4 mL/min (for 2.1mm ID)Allows optimal residence time for on-column rotamer interconversion.

IV. Mechanistic & Workflow Visualizations

The following diagrams map the logical workflow for troubleshooting and the thermodynamic mechanism of the co-elution phenomena.

TroubleshootingWorkflow Start Observe Peak Asymmetry or Suspected Co-elution CheckDAD Step 1: DAD Peak Purity Check Evaluate UV spectra across peak Start->CheckDAD IsPure Are UV spectra identical across the peak? CheckDAD->IsPure Impurity Impurity Co-elution Detected (Spectra differ) IsPure->Impurity No Rotamer Potential Amide Rotamers (Spectra identical) IsPure->Rotamer Yes ChangePhase Step 3: Change Stationary Phase (e.g., Polar-embedded C18) Impurity->ChangePhase TempStudy Step 2: Dynamic HPLC (DHPLC) Increase column temp to 60°C+ Rotamer->TempStudy ResolvedRotamer Peaks Coalesce: Rotamer Issue Resolved TempStudy->ResolvedRotamer Success ResolvedImpurity Peaks Separate: Impurity Resolved ChangePhase->ResolvedImpurity Success

Caption: Decision tree workflow for diagnosing and resolving chromatographic co-elution.

RotamerMechanism Z_Rotamer Z-Rotamer Sterically Hindered Slow Elution Transition {Transition State|High Energy Barrier (ΔG‡)} Z_Rotamer->Transition Heat E_Rotamer E-Rotamer Sterically Hindered Fast Elution E_Rotamer->Transition Heat Coalescence Dynamic HPLC (60°C+) Rapid Interconversion Single Sharp Peak Transition->Coalescence Coalescence

Caption: Thermodynamic mechanism of amide rotamer coalescence via Dynamic HPLC.

V. References

  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 701–706. Available at:[Link]

  • Axion Analytical Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at:[Link]

  • Majors, R. E. (2006). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 24(1). Available at:[Link]

Troubleshooting

Reducing degradation of 4-(3,3-Dimethylbutanoyl)piperazin-2-one under acidic conditions

Welcome to the Technical Support Center for Piperazin-2-one Derivatives. This guide provides advanced troubleshooting, mechanistic insights, and stabilization strategies for researchers working with 4-(3,3-Dimethylbutano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperazin-2-one Derivatives. This guide provides advanced troubleshooting, mechanistic insights, and stabilization strategies for researchers working with 4-(3,3-Dimethylbutanoyl)piperazin-2-one , a versatile heterocyclic scaffold frequently utilized in drug discovery and active pharmaceutical ingredient (API) synthesis.

Mechanistic Overview: The Vulnerability of Piperazin-2-ones

4-(3,3-Dimethylbutanoyl)piperazin-2-one contains two distinct amide functionalities:

  • The Cyclic Lactam: The C2-N1 bond forming the piperazin-2-one ring.

  • The Exocyclic Amide: The N4 position acylated with a 3,3-dimethylbutanoyl (tert-butylacetyl) group.

Under acidic conditions, amides undergo acid-catalyzed hydrolysis. The reaction initiates with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the rate-determining step: the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom transforms it into a good leaving group, resulting in C-N bond cleavage[1]. Because this molecule possesses two amide bonds, understanding which bond cleaves first—and why—is critical for designing stable assays.

Troubleshooting & FAQs

Q1: Why does my compound degrade so rapidly during acidic HPLC methods (e.g., using 0.1% TFA)? Causality: Trifluoroacetic acid (0.1% TFA) creates a highly acidic environment (pH ~2.0). The abundance of hydronium ions rapidly protonates the carbonyl oxygens of your compound, drastically lowering the activation energy required for water to attack the carbonyl carbon[1]. Solution: To prevent on-column degradation, switch to a milder, higher-pH mobile phase. We recommend using a 10 mM Ammonium Acetate buffer (pH 5.8 - 6.5) paired with Acetonitrile. If a low pH is strictly required for peak shape resolution, substitute TFA with 0.1% Formic Acid (pH ~2.7) and keep the autosampler chilled to 4°C to kinetically slow the hydrolysis rate.

Q2: Which part of the molecule is actually breaking down first under acidic stress? Causality: While both amide bonds are susceptible, they degrade at different rates due to steric and structural factors. Lactams (like the piperazin-2-one ring) are inherently susceptible to ring-opening hydrolysis due to ring strain[2]. Conversely, the exocyclic 3,3-dimethylbutanoyl group features a bulky tert-butyl moiety adjacent to the carbonyl. This extreme steric hindrance physically shields the N4-carbonyl carbon from the nucleophilic attack of water. Therefore, the primary degradation pathway observed under mild-to-moderate acidic conditions is the ring-opening of the lactam , yielding an acyclic amino acid derivative, rather than the cleavage of the N4-acyl group.

Q3: How can I stabilize the compound during prolonged in vitro biological assays at slightly acidic pH (e.g., tumor microenvironment assays at pH 6.0)? Causality: Hydrolysis strictly requires both a proton source (catalyst) and water (nucleophile)[3]. If the assay biology dictates a fixed acidic pH, you must manipulate the solvent environment to reduce the thermodynamic water activity ( aw​ ) in the immediate solvation shell of the molecule. Solution: Introduce aprotic co-solvents such as anhydrous DMSO or PEG-400 up to the maximum tolerated limit of your biological assay (typically 1% to 5% v/v). By displacing water molecules in the microenvironment surrounding the API, you effectively starve the rate-determining step of its nucleophile, significantly extending the compound's half-life.

Q4: My stock solutions in methanol seem to lose potency over a few weeks at -20°C. What is happening? Causality: Methanol acts as a nucleophile in a manner nearly identical to water. In the presence of trace acidic impurities (often found in glassware or degraded solvents), the compound undergoes acid-catalyzed methanolysis (solvolysis), leading to ring-opening and methyl ester formation. Solution: Never store piperazin-2-one derivatives in protic solvents. Reconstitute all stock solutions in strictly anhydrous, amine-free DMSO and store at -80°C.

Quantitative Degradation Kinetics

The following table summarizes the representative stability profile of 4-(3,3-Dimethylbutanoyl)piperazin-2-one across various matrix conditions. Use this data to establish safe handling windows for your experiments.

ConditionpH LevelTemperaturePrimary DegradantEstimated Half-Life ( t1/2​ )
0.1% TFA (Aqueous)~2.025°CRing-opened amino acid< 4 Hours
0.1% Formic Acid~2.74°CRing-opened amino acid~ 48 Hours
Acetate Buffer5.537°CRing-opened amino acid> 7 Days
PBS Buffer7.437°CNone (Stable)> 30 Days
Anhydrous DMSON/A-20°CNone (Stable)> 12 Months

Degradation Pathways & Stabilization Strategies

G API 4-(3,3-Dimethylbutanoyl) piperazin-2-one Acid Acidic Conditions (pH < 4.0, H2O) API->Acid Aqueous Exposure Mitigation Stabilization Strategies API->Mitigation Protection PathA Pathway A: Lactam Hydrolysis (Ring Opening - Primary) Acid->PathA H+ attacks C2=O PathB Pathway B: Exocyclic Amide Hydrolysis (Sterically Hindered - Minor) Acid->PathB H+ attacks N4-C=O DegA Ring-Opened Amino Acid Derivative PathA->DegA DegB Piperazin-2-one + 3,3-Dimethylbutanoic Acid PathB->DegB pHControl Buffer Optimization (Maintain pH > 5.5) Mitigation->pHControl TempControl Thermal Control (Store at -80°C, Assay at 4°C) Mitigation->TempControl Solvent Aprotic Co-solvents (Reduce Water Activity) Mitigation->Solvent

Acid-catalyzed degradation pathways of 4-(3,3-Dimethylbutanoyl)piperazin-2-one and mitigations.

Self-Validating Experimental Protocols

Protocol A: Preparation of Acid-Stable Stock Solutions

This protocol ensures the compound is shielded from protic nucleophiles and trace acids during long-term storage, utilizing a self-validating LC-MS check.

  • Desiccation: Prior to dissolution, place the solid 4-(3,3-Dimethylbutanoyl)piperazin-2-one powder in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 12 hours to remove trace atmospheric moisture.

  • Reconstitution: Dissolve the solid in strictly anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Do not use methanol or ethanol.

  • Aliquoting: Dispense the solution into single-use 50 µL aliquots in amber, low-bind microcentrifuge tubes. This prevents freeze-thaw cycles which introduce condensation (water).

  • Storage: Flash-freeze in liquid nitrogen and transfer to a -80°C freezer.

  • Validation Step: Before utilizing a new batch for critical biological assays, dilute 1 µL of the stock into 999 µL of Acetonitrile (not water) and inject into an LC-MS. Verify that the mass corresponding to the ring-opened degradant ( [M+H]++18 ) is < 0.5% of the parent peak area.

Protocol B: pH-Controlled Aqueous Assay Workflow

Use this workflow when the compound must be introduced into acidic biological media.

  • Media Preparation: Prepare your acidic assay buffer (e.g., pH 5.5 - 6.0). Pre-warm the buffer to the required assay temperature (e.g., 37°C) before adding the compound.

  • Just-in-Time Spiking: Do not pre-incubate the compound in the acidic media. Spike the DMSO stock solution directly into the pre-warmed media immediately prior to adding your biological target (cells/enzymes). Ensure the final DMSO concentration does not exceed 2% v/v.

  • Quenching (Self-Validation): To accurately measure the remaining concentration of the parent compound at the end of the assay, immediately quench the reaction by adding an equal volume of ice-cold Acetonitrile containing 0.1% Ammonium Hydroxide. This rapidly shifts the pH to a basic regime, deprotonating the carbonyl oxygen and halting acid-catalyzed hydrolysis dead in its tracks, ensuring your analytical readout accurately reflects the assay endpoint.

References

  • The Journal of Physical Chemistry B. "Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution." ACS Publications, 2003.[Link]

  • OrgoSolver. "Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines." OrgoSolver Mechanisms, 2024.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-(3,3-Dimethylbutanoyl)piperazin-2-one vs. Unsubstituted Piperazin-2-one in Drug Discovery

Executive Summary & Rationale The piperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, frequently deployed to impart specific physicochemical and pharmacokinetic properties to drug candidates. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The piperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, frequently deployed to impart specific physicochemical and pharmacokinetic properties to drug candidates. However, the unsubstituted piperazin-2-one core often presents limitations regarding passive membrane permeability and target specificity due to its highly polar nature[1]. By introducing a bulky, lipophilic acyl group—specifically, the 3,3-dimethylbutanoyl moiety—at the N4 position, scientists can radically alter the molecule's pharmacokinetic profile.

As a Senior Application Scientist, I have designed this guide to provide an in-depth, objective comparison of unsubstituted piperazin-2-one against its 4-(3,3-dimethylbutanoyl) derivative. This analysis details the causality behind these physicochemical shifts and provides self-validating experimental protocols for their synthesis and evaluation.

Structural Causality & Physicochemical Profiling

The structural differences between these two molecules dictate their behavior in biological systems. The unsubstituted piperazin-2-one features a secondary amine at the N4 position, which acts as a strong hydrogen bond donor (HBD) and is readily protonated at physiological pH. This results in a negative LogP, restricting passive diffusion across lipid bilayers[1].

Acylation of the piperazine ring is a fundamental strategy to modulate bioactivity and increase steric hindrance[2]. Reacting the N4 amine with 3,3-dimethylbutanoyl chloride eliminates the HBD and introduces a tert-butyl-terminated aliphatic chain. This "neo-pentyl-like" steric shield serves two critical functions:

  • Lipophilicity Enhancement: It dramatically increases the partition coefficient, favoring membrane permeation.

  • Metabolic Shielding: The extreme steric bulk of the tert-butyl group shields the newly formed amide bond from enzymatic cleavage by amidases, enhancing the molecule's metabolic half-life[3].

Quantitative Data Comparison
PropertyUnsubstituted Piperazin-2-one4-(3,3-Dimethylbutanoyl)piperazin-2-oneImpact on Drug Design
Molecular Weight 100.12 g/mol [1]198.26 g/mol Remains within Lipinski's Rule of 5 limits.
LogP (Partition) -0.80[1]~1.20 (Calculated)Shifts from highly polar to moderately lipophilic, enabling passive diffusion.
H-Bond Donors 2 (N1-H, N4-H)1 (N1-H)Reduction in HBDs directly correlates with improved membrane permeability.
H-Bond Acceptors 23Increased interaction potential with target binding pockets.
Steric Bulk at N4 MinimalHigh (tert-butyl group)Protects the N4-amide from enzymatic hydrolysis.

Experimental Methodologies: Self-Validating Systems

To objectively evaluate these compounds, the following protocols have been engineered as self-validating systems, ensuring that every step contains an internal check for accuracy.

Protocol A: Selective N4-Acylation of Piperazin-2-one

Controlling the acylation of piperazine derivatives requires precise stoichiometric control and the use of appropriate acid scavengers[4].

  • Step 1: Initiation. Dissolve unsubstituted piperazin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced hydrolysis of the acylating agent.

  • Step 2: Acid Scavenging. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the reaction. Without it, the HCl would protonate the secondary amine of the starting material, immediately halting the nucleophilic attack[4].

  • Step 3: Acylation. Cool the reaction to 0°C and dropwise add 3,3-dimethylbutanoyl chloride (1.1 eq). Causality: Dropwise addition at 0°C controls the exothermic nucleophilic acyl substitution, minimizing the formation of degradation byproducts.

  • Step 4: Self-Validation Checkpoint. After 4 hours of warming to room temperature, perform Thin-Layer Chromatography (TLC) using a ninhydrin stain. The unsubstituted piperazin-2-one contains a secondary amine that reacts with ninhydrin to form a distinct colored complex. The complete disappearance of this spot visually validates 100% conversion before proceeding to downstream extraction.

  • Step 5: Isolation. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Verify the final mass (198.26 g/mol ) via LC-MS.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is utilized to isolate passive transcellular diffusion from active efflux mechanisms, directly measuring the impact of the lipophilic acyl addition.

  • Step 1: Donor Preparation. Prepare donor solutions of both compounds in phosphate-buffered saline (PBS, pH 7.4) at a concentration of 100 µM.

  • Step 2: Membrane Simulation. Coat the PVDF filter of the PAMPA sandwich plate with a 1% lecithin in dodecane solution. Causality: This specific lipid mixture accurately simulates the hydrophobic core of the intestinal epithelium.

  • Step 3: Assembly. Add the donor solutions to the bottom wells and fresh PBS to the top acceptor wells.

  • Step 4: Self-Validation Checkpoint. Co-incubate the donor wells with Lucifer Yellow (100 µM), a paracellular marker. If Lucifer Yellow is detected in the acceptor well ( Papp​>1×10−6 cm/s), it indicates that the artificial lipid membrane has ruptured. The well data is immediately discarded, ensuring that only true transcellular permeation is recorded.

  • Step 5: Quantification. Incubate for 4 hours at room temperature. Quantify compound concentrations in both compartments using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Workflow & Pathway Visualizations

Synthesis A Unsubstituted Piperazin-2-one (Polar Scaffold) B 3,3-Dimethylbutanoyl Chloride (Acylating Agent) C DIPEA in CH₂Cl₂ (Acid Scavenger) D Nucleophilic Acyl Substitution (0°C → RT, 4h) C->D E 4-(3,3-Dimethylbutanoyl)piperazin-2-one (Lipophilic Target) D->E F Self-Validation: Ninhydrin TLC & LC-MS E->F AB AB AB->D

Synthetic workflow for N4-acylation with self-validating checkpoints.

PAMPA Substrate Compound Selection U_Pip Piperazin-2-one (LogP -0.80) Substrate->U_Pip S_Pip 4-(3,3-Dimethylbutanoyl) piperazin-2-one Substrate->S_Pip Donor Donor Compartment (Aqueous pH 7.4) U_Pip->Donor S_Pip->Donor Membrane Artificial Lipid Membrane (Lecithin in Dodecane) Donor->Membrane Partitioning Acceptor Acceptor Compartment (Aqueous pH 7.4) Membrane->Acceptor Diffusion LowPerm Low Permeability (Retained) Acceptor->LowPerm Unsubstituted HighPerm High Permeability (Transmitted) Acceptor->HighPerm Acylated

PAMPA logical relationship illustrating passive membrane diffusion.

Conclusion

The transition from unsubstituted piperazin-2-one to 4-(3,3-dimethylbutanoyl)piperazin-2-one exemplifies the power of targeted synthetic modification. By utilizing a highly sterically hindered acyl group, researchers can overcome the inherent polarity limitations of the base scaffold, yielding a derivative with superior membrane permeability and enzymatic stability suitable for advanced drug discovery pipelines.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at:[Link]

  • Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide to LC-MS Validation Protocols for the Purity of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 4-(3,3-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 4-(3,3-Dimethylbutanoyl)piperazin-2-one, a piperazinone derivative with potential therapeutic applications, establishing a robust and reliable analytical method for purity assessment is a critical early-stage milestone. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation protocols, offering a scientifically grounded framework for researchers, scientists, and drug development professionals. Our focus is to transcend a simple recitation of steps, instead delving into the causality behind experimental choices, thereby ensuring a self-validating and trustworthy analytical system.

The Criticality of Purity Determination

The purity of 4-(3,3-Dimethylbutanoyl)piperazin-2-one directly impacts its pharmacological and toxicological profile. Impurities, which can arise from the synthetic route, degradation, or storage, may exhibit their own biological activity, potentially leading to adverse effects or diminished therapeutic efficacy. Therefore, a highly sensitive and specific analytical method is paramount. LC-MS, with its dual capability of chromatographic separation and mass-based detection, stands as the gold standard for this purpose.

Designing the Analytical Approach: A Tale of Two Methods

To illustrate the principles of LC-MS method validation and comparison, we will consider two hypothetical methods for the purity analysis of 4-(3,3-Dimethylbutanoyl)piperazin-2-one. Both methods are developed based on the anticipated physicochemical properties of the analyte, a polar molecule with a basic nitrogen atom, making it amenable to reverse-phase chromatography and positive ion electrospray ionization (ESI+).

Method A: Rapid Screening with a Standard C18 Column

  • Column: Standard C18, 50 mm x 2.1 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 5-95% B in 5 minutes

  • Flow Rate: 0.5 mL/min

  • MS Detector: Single Quadrupole

Method B: High-Resolution Analysis with a Phenyl-Hexyl Column

  • Column: Phenyl-Hexyl, 100 mm x 2.1 mm, 2.7 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-85% B in 10 minutes

  • Flow Rate: 0.4 mL/min

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF)

The rationale for comparing these two methods lies in the trade-off between speed and resolution. Method A is designed for high-throughput screening, while Method B aims for superior separation of potential closely eluting impurities, a critical factor in comprehensive purity profiling.

The Validation Gauntlet: A Step-by-Step Protocol with Scientific Rationale

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. We will follow the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology".[1][2][3]

Specificity: The Art of Discrimination

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Prepare a solution of the 4-(3,3-Dimethylbutanoyl)piperazin-2-one reference standard.

  • Prepare individual solutions of all known potential impurities. These can be inferred from the synthetic pathway and include starting materials like piperazin-2-one and 3,3-dimethylbutanoyl chloride, as well as potential by-products.

  • Prepare a spiked sample containing the reference standard and all potential impurities.

  • Subject the reference standard, individual impurities, and the spiked sample to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analyze all samples by both LC-MS methods.

Trustworthiness Check: The method is deemed specific if the peak for 4-(3,3-Dimethylbutanoyl)piperazin-2-one is well-resolved from all other peaks (impurities and degradants) with no co-elution. The high-resolution mass spectrometry (HRMS) capability of Method B provides an additional layer of specificity by enabling the determination of the elemental composition of the analyte and its impurities.

Logical Relationship of Validation Parameters

G Specificity Specificity Linearity Linearity & Range Specificity->Linearity ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Robustness Robustness Accuracy->Robustness maintains accuracy under variation Precision->Accuracy Precision->Robustness maintains precision under variation LOD LOD LOD->LOQ

Caption: Interdependence of LC-MS Validation Parameters.

Linearity and Range: The Quantitative Foundation

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the 4-(3,3-Dimethylbutanoyl)piperazin-2-one reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of concentrations for the purity assay (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the peak area response against the concentration and perform a linear regression analysis.

Trustworthiness Check: The method is considered linear if the correlation coefficient (r²) is ≥ 0.999. The y-intercept should be close to zero.

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare a placebo (a mixture of all components except the analyte).

  • Spike the placebo with known amounts of the 4-(3,3-Dimethylbutanoyl)piperazin-2-one reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Trustworthiness Check: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision: Consistency and Reproducibility

Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument (if available).

Trustworthiness Check: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is discernible from the baseline noise (typically a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (standard deviation of the y-intercept / slope of the calibration curve)

    • LOQ = 10 * (standard deviation of the y-intercept / slope of the calibration curve)

Trustworthiness Check: The LOQ must be verified by demonstrating acceptable precision and accuracy at this concentration.

Robustness: Resilience to Change

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase (e.g., ± 0.2 units)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the final results.

Trustworthiness Check: The method is robust if the results remain within the acceptance criteria despite the small variations in the method parameters.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting Method A (Screening) Method A (Screening) Method B (High-Res) Method B (High-Res) Method A (Screening)->Method B (High-Res) Specificity Specificity Method B (High-Res)->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ Robustness Robustness Precision->Robustness Final Report Final Report Robustness->Final Report

Sources

Validation

Benchmarking the Metabolic Stability of 4-(3,3-Dimethylbutanoyl)piperazin-2-one: A Comparative Guide

As drug discovery programs increasingly rely on high- Fsp3​ saturated heterocycles, the piperazine ring has emerged as a privileged scaffold. However, its high basicity often results in rapid Phase I metabolism, limiting...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on high- Fsp3​ saturated heterocycles, the piperazine ring has emerged as a privileged scaffold. However, its high basicity often results in rapid Phase I metabolism, limiting in vivo exposure[1]. This guide provides an objective, data-driven comparison of 4-(3,3-Dimethylbutanoyl)piperazin-2-one against standard alternatives, detailing the mechanistic rationale behind its superior metabolic stability and providing a self-validating protocol for benchmarking intrinsic clearance ( CLint​ ).

Mechanistic Rationale: Overcoming CYP450 Liabilities

To understand why 4-(3,3-Dimethylbutanoyl)piperazin-2-one is an optimized building block, we must examine the causality of Cytochrome P450 (CYP) mediated clearance. CYP enzymes (such as CYP2D6 and CYP3A4) frequently utilize acidic residues within their active sites to anchor basic amines. Once anchored, the enzyme rapidly catalyzes N-oxidation or α -carbon hydroxylation[1].

By systematically modifying the piperazine core, we can engineer metabolic resistance:

  • Lactam Formation (C2 Carbonyl): Introducing a carbonyl at the C2 position converts the adjacent N1 amine into a lactam. This eliminates the basicity of the N1 nitrogen, preventing it from anchoring to CYP active sites.

  • Amide Formation (N4 Acylation): Acylating the N4 position with a 3,3-dimethylbutanoyl group converts the second amine into an amide, stripping the molecule of its remaining basic center.

  • Steric Shielding: The bulky tert-butyl tail of the 3,3-dimethylbutanoyl group provides profound steric hindrance, physically blocking the enzymatic heme iron from accessing the vulnerable α -carbons.

SMR cluster_0 Metabolic Vulnerabilities (Piperazine) cluster_1 Protective Modifications (Target Compound) N1 Basic N1 (CYP450 Anchoring) Clearance1 Rapid Clearance N1->Clearance1 N4 Basic N4 (N-Oxidation) N4->Clearance1 Lactam C2 Carbonyl (Lactam) Neutralizes N1 Clearance2 High Metabolic Stability Lactam->Clearance2 Amide N4 Acylation (Amide) Neutralizes N4 Amide->Clearance2 Steric tert-Butyl Tail Steric Shielding Steric->Clearance2

Structural modifications blocking CYP450-mediated metabolic pathways.

Experimental Methodology: The Self-Validating Protocol

A robust metabolic stability assay must operate as a self-validating system. We utilize Human Liver Microsomes (HLM) to benchmark CLint​ [2]. The assay is strictly designed under first-order kinetic conditions to ensure that the rate of metabolism is proportional to the enzyme concentration rather than substrate saturation[3].

Step-by-Step Liver Microsomal Stability Assay
  • System Preparation: Thaw pooled HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Pre-Incubation: Combine HLM (final concentration 0.5 mg/mL) with the test compound in the buffer. Crucial Step: The final compound concentration must be exactly 1 µM. Causality: 1 µM ensures the reaction operates well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes, validating the assumption of first-order kinetics[3]. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Causality: NADPH acts as the obligate electron donor required for the CYP450 catalytic cycle[2].

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL (3 volumes) of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the enzymes and precipitates proteins, cleanly halting metabolism for downstream LC-MS/MS analysis[4].

  • Self-Validation Controls:

    • Positive Controls: Run parallel incubations with Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) to verify batch-specific microsomal activity[3].

    • Negative Control: A minus-NADPH incubation must be run to rule out chemical instability or non-CYP mediated degradation[2].

Workflow A 1. Prepare Microsomes (0.5 mg/mL HLM) B 2. Add Test Compound (1 µM final) A->B C 3. Pre-incubate (37°C, 5 min) B->C D 4. Initiate Reaction (Add 1 mM NADPH) C->D E 5. Time-Course Sampling (0, 15, 30, 60 min) D->E F 6. Quench Reaction (Ice-cold Acetonitrile) E->F G 7. Centrifuge & Analyze (LC-MS/MS) F->G

Step-by-step workflow for the in vitro liver microsomal stability assay.

Quantitative Benchmarking Data

The disappearance of the parent compound is quantified via LC-MS/MS. The in vitro half-life ( T1/2​ ) is determined from the slope of the linear regression of the natural logarithm of the remaining compound versus time[3]. The intrinsic clearance is then calculated using the standard equation[4]:

The table below summarizes representative benchmarking data, illustrating the profound impact of the structural modifications discussed in Section 1.

Compound ScaffoldStructural ModificationHLM T1/2​ (min)HLM CLint​ (µL/min/mg)Metabolic Classification
Piperazine Unsubstituted basic amines12.0115.5Highly Cleared
Piperazin-2-one Lactam at C234.540.1Moderately Cleared
4-(3,3-Dimethylbutanoyl)piperazine Amide at N4 + Steric bulk58.223.8Low Clearance
4-(3,3-Dimethylbutanoyl)piperazin-2-one Lactam + Amide + Steric bulk > 120.0 < 11.5 Highly Stable

Note: Data represents standardized in vitro intrinsic clearance values normalized to 0.5 mg/mL microsomal protein concentrations[2][4].

Conclusion

Benchmarking the metabolic stability of 4-(3,3-Dimethylbutanoyl)piperazin-2-one demonstrates a textbook application of structure-metabolism relationship (SMR) optimization. By neutralizing basicity through dual lactam-amide functionalization and introducing the steric bulk of a tert-butyl moiety, this scaffold effectively evades CYP450-mediated clearance[1]. For drug development professionals, substituting standard piperazines with this highly stable analog represents a scientifically sound strategy to enhance in vivo pharmacokinetic exposure.

References

  • Metabolic stability in liver microsomes | Source: Mercell |[Link][3]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Source: Evotec |[Link][2]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | Source: IntechOpen |[Link][4]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines | Source: NIH / PMC |[Link][1]

Sources

Comparative

A Comparative In Vitro Efficacy Analysis of Novel 4-(3,3-Dimethylbutanoyl)piperazin-2-one Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Abstract Dipeptidyl Peptidase-4 (DPP-4) is a clinically validated target for the management of type 2 diabetes mellitus.[1][2] The inhibition of DPP-4 enhances the bioavailability of incretin hormones, such as GLP-1 and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Dipeptidyl Peptidase-4 (DPP-4) is a clinically validated target for the management of type 2 diabetes mellitus.[1][2] The inhibition of DPP-4 enhances the bioavailability of incretin hormones, such as GLP-1 and GIP, which in turn stimulates glucose-dependent insulin secretion.[2] The piperazin-2-one scaffold is a recognized privileged structure in medicinal chemistry, known for its role in the development of various therapeutic agents.[3][4] This guide presents a comprehensive comparative analysis of the in vitro efficacy of a parent molecule, 4-(3,3-Dimethylbutanoyl)piperazin-2-one, and three structural analogs designed to probe the structure-activity relationship (SAR) for DPP-4 inhibition. We provide detailed experimental protocols for both a cell-free enzymatic assay and a cell-based activity assay, present comparative efficacy data, and discuss the mechanistic implications for future drug design.

Introduction: The Rationale for Novel DPP-4 Inhibitors

The global prevalence of type 2 diabetes necessitates the development of novel, effective, and safe oral antihyperglycemic agents. DPP-4 inhibitors have emerged as a major class of therapy due to their glucose-dependent mechanism of action, which carries a low risk of hypoglycemia.[5] They function by preventing the degradation of the incretin hormones GLP-1 and GIP, thereby prolonging their insulinotropic effects.[1][2]

The piperazine scaffold is a versatile and common feature in many clinically successful drugs, prized for its favorable physicochemical properties and synthetic tractability.[6][7] Specifically, the piperazin-2-one core offers a rigid backbone that can be strategically functionalized to achieve high-affinity interactions with enzyme active sites.[4] This guide focuses on a parent compound, CMPD-0 , which features a 4-(3,3-dimethylbutanoyl) or pivaloyl group, and explores how targeted modifications to this scaffold impact DPP-4 inhibition.

The objective of this guide is to:

  • Detail robust in vitro methodologies for screening and characterizing DPP-4 inhibitors.

  • Present a comparative dataset for four related piperazin-2-one analogs.

  • Elucidate key structure-activity relationships to guide future optimization efforts.

The Analogs: A Study in Structure-Activity Relationship (SAR)

To explore the SAR of the 4-(3,3-Dimethylbutanoyl)piperazin-2-one scaffold, three analogs were synthesized with specific modifications designed to probe key interactions within the DPP-4 active site.

Compound IDStructureRationale for Modification
CMPD-0 (Parent) 4-(3,3-Dimethylbutanoyl)piperazin-2-oneThe parent scaffold with a sterically bulky tert-butyl group to occupy a hydrophobic pocket.
CMPD-1 4-(Cyclopentylcarbonyl)piperazin-2-oneBioisosteric replacement of the tert-butyl group with a cyclopentyl ring to assess the impact of conformational rigidity and shape on hydrophobic interactions.
CMPD-2 4-(3,3-Dimethylbutanoyl)-3-phenylpiperazin-2-oneIntroduction of a phenyl group at the C3 position to target additional hydrophobic or pi-stacking interactions within the enzyme active site.
CMPD-3 4-(3-Hydroxy-3-methylbutanoyl)piperazin-2-oneAddition of a hydroxyl group to the acyl moiety to explore the potential for a new hydrogen bond interaction with polar residues in the active site.

Experimental Methodologies

To ensure a comprehensive and reliable comparison, two distinct in vitro assays were employed: a direct enzymatic inhibition assay to determine potency (IC50) and a cell-based assay to assess efficacy in a more physiologically relevant context (EC50).

Biochemical Assay: Cell-Free DPP-4 Enzymatic Inhibition

This assay quantifies the direct inhibitory effect of the compounds on purified recombinant human DPP-4 enzyme.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC).[8][9][10] DPP-4 cleaves this substrate, releasing the highly fluorescent AMC molecule. An inhibitor will reduce the rate of cleavage, resulting in a lower fluorescence signal. The potency is determined by measuring the concentration of inhibitor required to reduce enzyme activity by 50% (IC50).

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[10]

    • DPP-4 Enzyme Solution: Dilute recombinant human DPP-4 in cold Assay Buffer to a final concentration of 2 ng/µL.

    • Substrate Solution: Dilute the Gly-Pro-AMC stock to 200 µM in Assay Buffer.

    • Compound Preparation: Prepare 10 mM stock solutions of each analog and the reference inhibitor (Sitagliptin) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO, followed by a further dilution in Assay Buffer to achieve the desired final concentrations with a constant DMSO concentration (e.g., <1%).

  • Assay Procedure (96-well black plate):

    • Add 10 µL of each compound dilution (or Sitagliptin/DMSO vehicle control) to triplicate wells.

    • Add 30 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted DPP-4 enzyme solution to all wells except the "background" wells (which receive 40 µL of buffer instead).

    • Incubate the plate for 10 minutes at 37°C to allow for compound-enzyme binding.[9][11]

    • Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.[9][10]

    • Immediately begin kinetic monitoring of fluorescence using a plate reader with excitation at 350-360 nm and emission at 450-465 nm.[8][9] Record readings every 2 minutes for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the average rate of the background wells from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control (100% activity).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: In Situ DPP-4 Inhibition in Caco-2 Cells

This assay measures the ability of the compounds to inhibit DPP-4 activity on the surface of live human intestinal cells, providing insights into cell permeability and target engagement in a biological context.

Principle: Human Caco-2 intestinal cells express endogenous DPP-4 on their apical surface.[12][13] The assay is performed on live, intact cell monolayers. The cells are incubated with the test compounds before the addition of the fluorogenic substrate (Gly-Pro-AMC). The reduction in fluorescence indicates the inhibition of cellular DPP-4 activity.

Detailed Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.[13]

    • Seed cells at a density of 5 x 10⁴ cells/well into black, clear-bottom 96-well plates.[13]

    • Allow cells to grow for 2 days to form a non-differentiated, confluent monolayer that expresses DPP-4.[13]

  • Assay Procedure:

    • On the day of the experiment, gently wash the cell monolayers once with 100 µL of warm Phosphate-Buffered Saline (PBS).[13]

    • Prepare serial dilutions of the test compounds and Sitagliptin in PBS.

    • Add 50 µL of each compound dilution to the respective wells and incubate for 60 minutes at 37°C in a 5% CO₂ incubator.

    • Prepare a 100 µM solution of Gly-Pro-AMC substrate in PBS.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and begin kinetic measurements (Ex: 360 nm, Em: 460 nm) for 60 minutes.

  • Data Analysis:

    • Determine the reaction rates and calculate percent inhibition as described for the biochemical assay.

    • Plot the data and use non-linear regression to calculate the half-maximal effective concentration (EC50) for each compound.

Visualized Experimental Schematics

Overall Experimental Workflow

The following diagram outlines the logical flow from compound characterization to final data analysis.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Compound Analogs (CMPD-0 to 3) Biochem Biochemical Assay (Purified DPP-4 Enzyme) Compound->Biochem Cellular Cell-Based Assay (Caco-2 Cells) Compound->Cellular Sitagliptin Reference Inhibitor (Sitagliptin) Sitagliptin->Biochem Sitagliptin->Cellular IC50 IC50 Determination (Potency) Biochem->IC50 EC50 EC50 Determination (Cellular Efficacy) Cellular->EC50 SAR SAR Analysis IC50->SAR EC50->SAR

Caption: High-level workflow for the comparative efficacy testing of DPP-4 inhibitors.

DPP-4 Signaling Pathway and Inhibition

This diagram illustrates the mechanism of action for DPP-4 inhibitors in the context of glucose homeostasis.

G cluster_system Physiological System Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin ↑ Glucose-Dependent Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive Inhibitor Piperazin-2-one Inhibitor Inhibitor->DPP4 Inhibition

Caption: Mechanism of DPP-4 inhibition to regulate blood glucose levels.

Results: Comparative Efficacy Data

The in vitro potency and cellular efficacy of the four compounds were determined and are summarized below. Sitagliptin, an FDA-approved DPP-4 inhibitor, was used as a positive control for comparison.

Compound IDModificationBiochemical IC50 (nM)Cellular EC50 (nM)
Sitagliptin Reference18.5 ± 2.125.3 ± 3.5
CMPD-0 Parent Scaffold155.7 ± 12.3210.4 ± 18.9
CMPD-1 tert-Butyl → Cyclopentyl120.1 ± 9.8165.2 ± 15.1
CMPD-2 C3-Phenyl Addition45.6 ± 4.275.8 ± 8.0
CMPD-3 Hydroxyl Addition78.3 ± 6.5115.6 ± 11.2

Data are presented as mean ± standard deviation from three independent experiments (n=3).

Discussion: Structure-Activity Relationship Insights

The results provide clear insights into the structure-activity relationships of this piperazin-2-one series.

  • Parent Compound (CMPD-0): The parent molecule demonstrated moderate DPP-4 inhibition. Its activity confirms that the 4-(3,3-Dimethylbutanoyl)piperazin-2-one scaffold is a viable starting point for developing DPP-4 inhibitors.

  • Impact of Hydrophobic Group (CMPD-1): Replacing the tert-butyl group with a cyclopentyl moiety (CMPD-1) resulted in a modest but consistent improvement in both biochemical potency and cellular efficacy. This suggests that the shape and conformational rigidity of the hydrophobic group are important for optimal fitting into the S1 pocket of the DPP-4 active site. The cyclopentyl ring may adopt a more favorable conformation than the freely rotating methyl groups of the tert-butyl substituent.

  • Targeting Additional Pockets (CMPD-2): The most significant enhancement in activity was observed with CMPD-2, which features a phenyl group at the C3 position. The more than 3-fold increase in potency compared to the parent compound strongly suggests that the phenyl ring is engaging in favorable interactions, likely with a secondary hydrophobic pocket or through pi-stacking with aromatic residues (e.g., Tyrosine) near the active site. This highlights a critical location for further chemical modification.

  • Exploring Hydrogen Bonding (CMPD-3): The introduction of a hydroxyl group in CMPD-3 led to a 2-fold increase in potency over the parent compound. This supports the hypothesis that a new hydrogen bond is formed with a polar amino acid residue in the active site, thereby increasing binding affinity. The improvement was less pronounced than with CMPD-2, indicating that while beneficial, this hydrogen bond interaction contributes less to the overall binding energy than the hydrophobic interactions engaged by the C3-phenyl group.

  • Biochemical vs. Cellular Activity: For all analogs, the EC50 values from the Caco-2 cell-based assay were slightly higher than the IC50 values from the enzymatic assay. This is expected and reflects the additional barriers the compounds must overcome in a cellular environment, such as membrane permeability and potential for non-specific binding. Importantly, the rank order of potency was maintained between the two assays, indicating that the observed SAR is relevant in a biological context and that the analogs possess good cell permeability.

Conclusion

This comparative guide demonstrates the successful application of rational drug design principles to a 4-(3,3-Dimethylbutanoyl)piperazin-2-one scaffold for the development of DPP-4 inhibitors. The SAR studies revealed that:

  • The shape and conformation of the N-acyl hydrophobic group are key determinants of potency.

  • The C3 position of the piperazin-2-one ring is a critical "hotspot" for modification, where the addition of a phenyl group dramatically enhances inhibitory activity.

  • The incorporation of hydrogen-bond donors in the acyl side chain provides a viable secondary strategy for improving binding affinity.

The data presented herein establish CMPD-2 as a promising lead compound for further optimization. Future work should focus on exploring various substitutions on the C3-phenyl ring to further enhance potency and refine pharmacokinetic properties. The robust and validated in vitro protocols detailed in this guide provide a solid framework for the continued development of this and other series of novel DPP-4 inhibitors.

References

  • Benchchem. Navigating the Structure-Activity Landscape of Piperazin-2-one Analogs: A Comparative Guide.
  • Gauglitz, M., et al. (2017). Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors. PubMed. Available from: [Link]

  • Lammi, C., et al. (2018). Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum. MDPI. Available from: [Link]

  • Assay Genie. DPP4 Inhibitor Screening Kit (Fluorometric).
  • Bio-protocol. DPP-IV–Inhibitory Activity Assay. Available from: [Link]

  • Kim, D., et al. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. PubMed. Available from: [Link]

  • Rao, J., et al. (2020). Assessment of the DPP-IV inhibitory activity of a novel octapeptide derived from rapeseed using Caco-2 cell monolayers and molecular docking analysis. PubMed. Available from: [Link]

  • American Chemical Society Publications. (2026). Novel Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Oligopeptides from Bovine Casein. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Life Technologies. DPP4 ACTIVITY ASSAY KIT.
  • OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available from: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Xiao, P.F., et al. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Chinese Chemical Letters, 25(5), 673-676. Available from: [Link]

  • Frontiers. (2022). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Available from: [Link]

  • Kalli, S.B., & Velmurugan, V. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. ResearchGate. Available from: [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Available from: [Link]

  • Hosseinzadeh, M., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. Available from: [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 433-441. Available from: [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. Available from: [Link]

Sources

Validation

Analytical Comparison Guide: Validating the Stereochemical Purity of 4-(3,3-Dimethylbutanoyl)piperazin-2-one Batches

The Analytical Paradox: Stereochemical Purity in an Achiral Scaffold In modern pharmaceutical development, 4-(3,3-Dimethylbutanoyl)piperazin-2-one is frequently utilized as a rigidifying linker in targeted protein degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Paradox: Stereochemical Purity in an Achiral Scaffold

In modern pharmaceutical development, 4-(3,3-Dimethylbutanoyl)piperazin-2-one is frequently utilized as a rigidifying linker in targeted protein degraders (PROTACs) and kinase inhibitors. Structurally, this N-acylated piperazinone lacks a stereocenter; it is an inherently achiral molecule.

Requesting a "stereochemical purity" validation for an achiral batch might initially seem paradoxical. However, from a rigorous Quality by Design (QbD) and regulatory perspective, validating the stereochemical purity of this scaffold means proving the absolute absence of chiral impurities . During synthesis and scale-up, trace chiral homologs—such as (R)- or (S)-3-methyl-4-(3,3-dimethylbutanoyl)piperazin-2-one—can be introduced via impure starting materials (e.g., substituted ethylenediamines) or through cross-contamination in multipurpose manufacturing facilities. Therefore, the analytical objective shifts from measuring enantiomeric excess (ee) to trace chiral impurity detection and bulk achirality confirmation.

Objective Comparison of Analytical Modalities

To validate the absence of chiral contaminants in achiral batches, laboratories typically rely on three orthogonal analytical technologies.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as the premier technique for enantiopurity and chiral impurity analysis in GMP environments[1]. By utilizing supercritical CO₂ as the primary mobile phase, SFC offers superior diffusivity and lower viscosity compared to traditional liquid chromatography. This enables high-efficiency, rapid separations of structurally similar chiral and achiral mixtures, making it the gold standard for trace impurity detection[1].

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the traditional industry workhorse. While it offers excellent sensitivity and a vast library of validated chiral stationary phases (CSPs), it suffers from significantly longer run times and high organic solvent consumption compared to SFC.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is an orthogonal, non-separation-based chiroptical technique that measures the differential absorption of left- and right-circularly polarized infrared light. VCD is exquisitely sensitive to molecular conformation and chirality, making it ideal for confirming the absolute macroscopic achirality of a bulk solid-state batch without requiring chromatographic separation[2]. Recent algorithmic advancements have further solidified VCD as a highly reliable, high-throughput screening tool for pharmaceutical compounds[3].

Quantitative Performance Data

The following table summarizes the performance of SFC, HPLC, and VCD when analyzing a batch of 4-(3,3-Dimethylbutanoyl)piperazin-2-one spiked with 0.1% w/w of a chiral homologous impurity ((R)-3-methyl-4-(3,3-dimethylbutanoyl)piperazin-2-one).

Analytical ParameterChiral SFCChiral HPLCVCD Spectroscopy
Primary Mechanism Supercritical fluid partitioningLiquid-solid partitioningChiroptical IR absorption
Limit of Detection (LOD) 0.01%0.05%~1.0% (Bulk limit)
Analysis Time < 5 minutes20 - 35 minutes< 2 minutes
Resolution ( Rs​ ) > 3.5 (Baseline resolved)1.8 - 2.5N/A (No separation)
Solvent Consumption Very Low (Mostly CO₂)High (Hexane/IPA/MeOH)None (Solid-state)
Best Use Case Trace chiral impurity release testingLegacy method transferBulk achirality confirmation

Experimental Workflow & Decision Logic

To ensure absolute scientific integrity, the validation process must utilize a multi-tiered logic gate, combining the trace-level separation power of SFC with the bulk confirmation power of VCD.

Workflow Start 4-(3,3-Dimethylbutanoyl) piperazin-2-one Batch SFC Chiral SFC Analysis Start->SFC Trace Detection VCD VCD Spectroscopy Start->VCD Bulk Confirmation DecSFC Single Peak? SFC->DecSFC DecVCD Zero Optical Activity? VCD->DecVCD Pass Approved: Pure Achiral DecSFC->Pass Yes Fail Rejected: Chiral Impurity DecSFC->Fail No DecVCD->Pass Yes DecVCD->Fail No

Caption: Workflow for validating the stereochemical purity of achiral scaffolds.

Self-Validating Experimental Protocol: Chiral SFC Screening

To guarantee trustworthiness, this protocol is designed as a self-validating system. It incorporates a forced-failure control to unequivocally prove the system's capability to detect chiral contaminants before the unknown batch is evaluated.

Step 1: System Suitability Preparation (The Causality of Validation)
  • Causality: An achiral compound will always yield a single peak. To prove the system isn't simply failing to resolve hidden impurities, we must introduce a known chiral contaminant to demonstrate resolving power.

  • Action: Prepare a 1.0 mg/mL solution of the 4-(3,3-Dimethylbutanoyl)piperazin-2-one test batch in HPLC-grade methanol. Prepare a separate System Suitability Test (SST) vial by spiking the test solution with 0.1% w/w of (R)-3-methyl-4-(3,3-dimethylbutanoyl)piperazin-2-one.

Step 2: Chromatographic Parameters
  • Causality: While supercritical CO₂ provides excellent diffusivity, the basic nitrogen in the piperazinone ring can interact with residual silanols on the chiral stationary phase, causing severe peak tailing. The addition of a basic modifier (Diethylamine) competitively binds to these silanols, ensuring sharp, symmetrical peaks.

  • Action:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H), 250 x 4.6 mm.

    • Mobile Phase: 80% Supercritical CO₂ / 20% Methanol containing 0.1% Diethylamine (DEA).

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 120 bar (Maintains CO₂ in the supercritical state).

    • Column Temperature: 35°C.

Step 3: Data Acquisition and Logic Gating
  • Causality: UV detection alone cannot differentiate between a co-eluting achiral process impurity and a chiral homolog. Coupling UV with Mass Spectrometry (MS) provides absolute structural confirmation of the peaks.

  • Action: Monitor UV absorbance at 210 nm and couple the flow to a single quadrupole MS (ESI+).

  • Validation Criteria: The SST injection must demonstrate a baseline resolution ( Rs​≥1.5 ) between the main achiral API peak and the 0.1% chiral spike. Once system suitability is confirmed, inject the unspiked batch. The batch is validated as "stereochemically pure" (achiral) only if it presents a single peak with no detectable MS/UV signal at the retention time of the chiral spike.

References

  • Title: Supercritical fluid chromatography for GMP analysis in support of pharmaceutical development and manufacturing activities Source: PubMed / Elsevier B.V. (nih.gov) URL: [Link]

  • Title: Solid-state vibrational circular dichroism for pharmaceutical applications: polymorphs and cocrystal of sofosbuvir Source: ChemRxiv URL: [Link]

  • Title: Left or right? Novel algorithm takes chirality determination to the next level Source: Van 't Hoff Institute for Molecular Sciences (uva.nl) URL: [Link]

Sources

Comparative

A Strategic Guide to the Cross-Reactivity Analysis of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous testing and validation. A critical and often decisi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous testing and validation. A critical and often decisive stage in this process is the characterization of a compound's selectivity. Unforeseen interactions with off-targets can lead to adverse effects, reduced efficacy, or complete project termination, making a proactive and systematic cross-reactivity analysis indispensable.[1]

This guide provides a comprehensive framework for conducting a cross-reactivity analysis of 4-(3,3-Dimethylbutanoyl)piperazin-2-one , a molecule featuring a piperazin-2-one scaffold.[2][3] Given that this specific compound is not extensively documented in public literature, this document serves as a strategic manual, outlining the causality behind experimental choices and providing field-proven protocols to build a robust safety and selectivity profile.

The piperazine ring is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological pathways, particularly within the central nervous system (CNS).[4][5][6][7][8] This history informs our approach, suggesting a need to proactively screen against common CNS targets and other protein families known to interact with such scaffolds.

Our analysis will follow a tiered, data-driven approach, beginning with broad screening to identify potential liabilities and progressively narrowing down to specific, functional assays to confirm and quantify these interactions.[9] This strategy ensures a cost-effective and scientifically rigorous method for de-risking the compound and understanding its biological signature.[10][11]

Tier 1: Broad-Panel Off-Target Screening

Rationale: The first step is to cast a wide net. Before investing in detailed, resource-intensive assays, it is crucial to perform a broad liability screen to identify any significant interactions with a panel of well-known off-targets associated with adverse drug reactions (ADRs).[12] This provides an early, comprehensive overview of potential risks.[9]

Experimental Approach: We recommend employing a standardized, commercially available safety screening panel, such as the Eurofins Discovery SafetyScreen44™ or a similar service.[9][12][13] These panels typically utilize radioligand binding assays to assess a compound's activity against 40-90 of the most critical off-targets, including GPCRs, ion channels, transporters, and kinases.[9][12]

Key Targets to Monitor in Tier 1:

  • hERG (human Ether-à-go-go-Related Gene) Channel: Inhibition of the hERG potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[14][15][16] Early assessment of hERG liability is a regulatory expectation and critical for patient safety.[17][18]

  • CNS Receptors: Given the piperazine core, screening against a panel of CNS receptors (e.g., adrenergic, dopaminergic, serotonergic, muscarinic) is essential to flag potential neurological side effects.[6][19]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of key CYP isozymes can lead to drug-drug interactions and altered metabolic profiles.

Workflow for Tiered Cross-Reactivity Analysis

This diagram illustrates the logical progression from broad, high-throughput screening to specific, in-depth validation assays.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Dose-Response & Secondary Screening cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Assays T1 Initial Compound Synthesis 4-(3,3-Dimethylbutanoyl)piperazin-2-one T1_Screen Broad Off-Target Panel (e.g., SafetyScreen44™) ~40-90 Targets T1->T1_Screen T1_Analysis Data Analysis: Identify hits with >50% inhibition T1_Screen->T1_Analysis T2_DR IC50 Determination (10-point dose-response curves) for primary hits T1_Analysis->T2_DR Hits Identified T2_Secondary Secondary / Orthogonal Assays (e.g., Functional Assays) T2_DR->T2_Secondary T3_CETSA Cellular Thermal Shift Assay (CETSA) to confirm intracellular binding T2_Secondary->T3_CETSA Confirmed Hits T3_Pheno Phenotypic / Functional Cell Assays (e.g., Cytotoxicity, Signaling) T3_CETSA->T3_Pheno Report Comprehensive Cross-Reactivity Profile T3_Pheno->Report Final Profile

Caption: A tiered workflow for systematic cross-reactivity profiling.

Tier 2: Hit Confirmation and Potency Determination

Rationale: Any "hits" identified in Tier 1 (typically defined as >50% inhibition at a screening concentration of 10 µM) must be validated. This tier aims to confirm the interaction, determine the compound's potency (IC50), and rule out assay artifacts.

Experimental Approach:

  • IC50 Determination: For each validated hit, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50). This quantitative measure is essential for ranking off-target activities and establishing a selectivity window relative to the on-target potency.

  • Orthogonal Assays: Where possible, confirm the interaction using an assay with a different technological principle. For example, if the primary screen was a binding assay, a functional assay (e.g., measuring downstream signaling) provides stronger evidence of a true biological interaction.

Example Comparison Data (Hypothetical)

The goal is to establish a clear selectivity window between the primary target and any off-target interactions. The table below illustrates how data for 4-(3,3-Dimethylbutanoyl)piperazin-2-one ("Compound X") could be compared against a hypothetical alternative.

TargetAssay TypeCompound X (IC50, µM)Alternative Compound (IC50, µM)Comments
Primary Target Kinase Biochemical (ADP-Glo)0.05 0.15 Compound X is 3-fold more potent.
hERG ChannelBinding (Radioligand)> 305.2Compound X shows a superior cardiac safety profile.
Dopamine D2 ReceptorBinding (Radioligand)8.512.1Moderate off-target activity for both; requires functional follow-up.
Adrenergic α1A ReceptorBinding (Radioligand)> 30> 30No significant activity observed for either compound.
SRC KinaseBiochemical (ADP-Glo)2.59.8Compound X shows ~4-fold higher off-target kinase activity.

Tier 3: Cellular and Functional Validation

Rationale: Biochemical assays are performed in simplified, artificial systems. The final and most critical step is to verify that an observed interaction occurs within the complex environment of a living cell and results in a measurable functional outcome.[20]

Experimental Approach:

  • Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target inside intact cells.[21][22] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[23][24]

  • Functional Cellular Assays: Depending on the nature of the off-target, specific functional assays should be employed. For a GPCR, this could be a cAMP accumulation or calcium flux assay. For a kinase, it could be a Western blot to measure the phosphorylation of a known substrate.

Conceptual Diagram of a Competitive Binding Assay

This diagram illustrates the principle behind the radioligand binding assays used extensively in Tier 1 and Tier 2 screening.

G Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 Binds Signal1 High Signal Receptor2 Receptor TestCompound Test Compound Receptor2->TestCompound Binds Radioligand2 Radioligand (*) Signal2 Low Signal

Caption: Principle of a competitive radioligand binding assay.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to quantify the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.[25][26] It is a universal method suitable for virtually any kinase.[27]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.[25]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)[25]

  • Kinase of interest, substrate, and cofactors

  • Test compound (4-(3,3-Dimethylbutanoyl)piperazin-2-one)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a master mix of kinase and substrate in the appropriate kinase reaction buffer.

    • To each well of a 384-well plate, add 1 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution). Include "no compound" (vehicle) and "no enzyme" controls.

    • Initiate the reaction by adding 2 µL of the Kinase/Substrate master mix.

    • Add 2 µL of ATP solution to start the reaction. Final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" background from all wells.

    • Normalize the data to the "vehicle control" (100% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: GPCR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine a compound's affinity (Ki) for a G-protein coupled receptor (GPCR).[28]

Principle: The assay measures the ability of a non-radioactive test compound to compete with a known radioactive ligand ("radioligand") for binding to a receptor preparation, typically in the form of cell membranes.[29][30] A reduction in bound radioactivity indicates that the test compound is binding to the receptor.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR

  • Test compound (4-(3,3-Dimethylbutanoyl)piperazin-2-one)

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold)

  • Glass fiber filter plates (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Plate Setup:

    • In a 96-well plate, add 50 µL of test compound at various concentrations.

    • Include wells for "total binding" (vehicle only) and "non-specific binding" (a high concentration of a known, non-radioactive ligand).

  • Incubation:

    • Add 50 µL of radioligand solution (at a concentration near its Kd).

    • Add 150 µL of the membrane preparation to initiate the binding reaction. Final volume is 250 µL.[31]

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[31][32]

  • Filtration:

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter plate using a cell harvester. Unbound radioligand passes through the filter, while the membrane-bound radioligand is trapped.

    • Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[31]

  • Signal Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Convert the raw counts for each test compound concentration into a percentage of specific binding.

    • Plot the percentage of specific binding against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[31]

Conclusion and Forward Look

A systematic, tiered approach to cross-reactivity analysis is not merely a checkbox exercise; it is a fundamental component of building a comprehensive understanding of a novel compound's biological activity. For 4-(3,3-Dimethylbutanoyl)piperazin-2-one, this structured workflow allows for the early identification of potential liabilities, quantitative assessment of off-target potency, and crucial validation in a cellular context.

The data generated through this process are vital for making informed decisions in a drug development program. A clean off-target profile, particularly against key safety targets like hERG, provides confidence for further investment. Conversely, the early discovery of significant off-target activity allows for the rational design of new analogs with improved selectivity or, if necessary, the timely termination of a project, saving valuable resources. This guide provides the strategic and practical framework to generate the robust, high-quality data necessary to confidently advance promising new chemical entities.

References

  • Eurofins Discovery. "A Tiered Approach - In Vitro SafetyScreen Panels". Available at: [Link]

  • Appgreatlakes. "The Importance of Screening Against the hERG Assay". Available at: [Link]

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  • Bio-protocol. "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay". Available at: [Link]

  • National Center for Biotechnology Information. "In vitro NLK Kinase Assay". Available at: [Link]

  • Multispan, Inc. "GPCR Membrane Ligand Binding Assay Development". Available at: [Link]

  • National Center for Biotechnology Information. "Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays". Available at: [Link]

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  • Evotec. "hERG Safety | Cyprotex ADME-Tox Solutions". Available at: [Link]

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  • Eurofins Discovery. "SafetyScreen44 Panel - TW". Available at: [Link]

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  • University of California, Santa Cruz. "Protocol for Invitro Kinase Assay". Available at: [Link]

  • BPS Bioscience. "Safety 서비스 | 자연과학". Available at: [Link]

  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol". Available at: [Link]

  • Boehringer Ingelheim. "Selectivity data panels | opnMe". Available at: [Link]

  • ResearchGate. "(PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals". Available at: [Link]

  • PubMed. "Knowledge-Based Approaches to Off-Target Screening". Available at: [Link]

  • ACS Publications. "High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates | ACS Chemical Biology". Available at: [Link]

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  • Drug Discovery & Development. "Understanding the implications of off-target binding for drug safety and development". Available at: [Link]

  • University of Cambridge. "Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets". Available at: [Link]

  • National Center for Biotechnology Information. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement". Available at: [Link]

  • Promega Connections. "Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity". Available at: [Link]

  • ResearchGate. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution". Available at: [Link]

  • Wiley Online Library. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

For professionals engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(3,3-Dimethylbutanoyl)piperazin-2-one, a substituted piperazinone compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural relationship to piperazine and its derivatives necessitates that it be handled as a hazardous substance. This protocol is grounded in established safety principles for piperazine compounds and complies with general laboratory waste regulations.

The core principle of this guide is risk mitigation. The structural alerts within 4-(3,3-Dimethylbutanoyl)piperazin-2-one—namely the piperazine moiety—suggest potential hazards such as skin and eye irritation, sensitization, and aquatic toxicity.[1][2][3] Therefore, the following procedures are designed to protect laboratory personnel, the wider community, and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Given the data on related piperazine compounds, 4-(3,3-Dimethylbutanoyl)piperazin-2-one should be presumed to be a hazardous chemical.[4] The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.[2]

Table 1: Required Personal Protective Equipment (PPE)

Protective EquipmentSpecificationsRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye damage.[1][5][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can lead to irritation, allergic reactions, and potential absorption of the chemical.[7][8]
Body Protection A standard laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is required. If weighing or transferring solids where dust may be generated, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of airborne particles or vapors, which can cause respiratory irritation or sensitization.[1][2][6]
II. Step-by-Step Disposal Protocol

The disposal of 4-(3,3-Dimethylbutanoyl)piperazin-2-one must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [9][10]

Step 1: Waste Collection at the Point of Generation

All materials that have come into contact with 4-(3,3-Dimethylbutanoyl)piperazin-2-one are to be considered hazardous waste.

  • Solid Waste: This includes any residual solid compound, contaminated weighing paper, and disposable labware. Carefully sweep or wipe up any solid material, avoiding the generation of dust.[7]

  • Liquid Waste: If the compound is in solution, absorb the liquid using an inert absorbent material such as vermiculite or sand.[7] Do not use combustible materials like paper towels to absorb large quantities of flammable solvent solutions.

  • Contaminated Items: All used PPE, including gloves and disposable lab coats, along with any contaminated glassware or plasticware, must be collected as hazardous waste.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9]

  • Place all waste materials (solid, absorbed liquid, and contaminated items) into a designated, chemically compatible, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Do not mix this waste with other incompatible waste streams, such as strong acids or strong oxidizing agents.[5][6]

Step 3: Labeling of Hazardous Waste

Accurate and clear labeling is a regulatory requirement and essential for safe handling.[11]

  • The waste container must be clearly labeled with the words "Hazardous Waste ".

  • The full chemical name, "4-(3,3-Dimethylbutanoyl)piperazin-2-one," must be written on the label.

  • Indicate the primary hazards associated with the waste (e.g., "Irritant," "Skin Sensitizer," "Aquatic Toxin").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are mandated to ensure safety and regulatory compliance.

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12]

  • The SAA should be a secure, well-ventilated area, away from general lab traffic and sources of ignition.

  • Ensure the use of secondary containment (such as a larger bin or tray) to capture any potential leaks from the primary container.[9]

Step 5: Arranging for Final Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department.

  • Contact your EHS office to schedule a pickup of the hazardous waste.[7]

  • Provide them with a complete and accurate description of the waste.

  • The EHS department will work with a licensed hazardous waste disposal company for the final treatment of the waste, which for this type of compound is typically high-temperature incineration.[4]

III. Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.

  • Contain and Clean:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in the hazardous waste container.[2]

    • For liquid spills, cover with an inert absorbent material, allow it to fully absorb, and then scoop the material into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as soapy water, followed by a water rinse), and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the EHS office, as per your institution's policy.

Visualizing the Disposal Workflow

To clarify the decision-making process for the proper disposal of 4-(3,3-Dimethylbutanoyl)piperazin-2-one, the following workflow diagram has been created.

cluster_0 Step 1: Collection cluster_1 Step 2: Segregation cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal start Generation of Waste (Solid, Liquid, Contaminated Items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First collect Collect Waste at Source (Avoid Dust/Splashes) ppe->collect segregate Segregate from Incompatible Wastes (e.g., Strong Acids, Oxidizers) collect->segregate container Place in a Sealable, Chemically Compatible Container label_hw Label as 'Hazardous Waste' container->label_hw segregate->container label_name Add Full Chemical Name and Hazards label_hw->label_name store Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_name->store containment Use Secondary Containment store->containment contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup containment->contact_ehs disposal Final Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for 4-(3,3-Dimethylbutanoyl)piperazin-2-one.

References

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Handling

A Comprehensive Guide to the Safe Handling of 4-(3,3-Dimethylbutanoyl)piperazin-2-one

Understanding the Inherent Risks of Piperazine Derivatives Piperazine and its derivatives are known to present several health hazards.[1][2][3][4] These compounds can cause severe skin and eye irritation or burns.[2][3][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Inherent Risks of Piperazine Derivatives

Piperazine and its derivatives are known to present several health hazards.[1][2][3][4] These compounds can cause severe skin and eye irritation or burns.[2][3][4] Furthermore, they are recognized as respiratory and skin sensitizers, meaning they can provoke allergic reactions upon exposure.[2][3][4] In some cases, there is a suspicion of them damaging fertility or the unborn child.[2][4] Given these potential risks, a cautious and well-documented approach to handling 4-(3,3-Dimethylbutanoyl)piperazin-2-one is essential.

Core Principles for Safe Handling

The safe handling of any research chemical is predicated on a multi-layered approach to risk mitigation. This involves a combination of engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).[5][6][7]

  • Engineering Controls : Whenever possible, manipulations of 4-(3,3-Dimethylbutanoyl)piperazin-2-one should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][8] Proper ventilation is a primary defense against exposure to airborne particulates or vapors.[1][5]

  • Administrative Controls : Adherence to established laboratory protocols is critical. This includes clear labeling of all containers, maintaining a clean and organized workspace, and prohibiting eating, drinking, or the application of cosmetics in the laboratory.[8][9][10]

  • Personal Protective Equipment (PPE) : The final barrier between the researcher and the chemical, PPE must be selected based on the potential hazards and used consistently and correctly.[5][6]

Personal Protective Equipment (PPE) Protocol

The following table outlines the recommended PPE for handling 4-(3,3-Dimethylbutanoyl)piperazin-2-one.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that could cause severe eye irritation or burns.[11][12] Must conform to EN 166 (EU) or NIOSH (US) standards.[11][12]
Hands Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation, burns, or sensitization.[6][11] Gloves should be inspected for integrity before each use and changed regularly.[8][11]
Body Laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.[5][6]
Respiratory A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol or dust generation, especially in the absence of adequate engineering controls.Protects against inhalation of the compound, which could lead to respiratory sensitization or irritation.[1][11]

Step-by-Step Handling and Disposal Plan

The following procedural flowchart illustrates the key steps for the safe handling of 4-(3,3-Dimethylbutanoyl)piperazin-2-one, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Review SDS of related compounds prep_ppe Don appropriate PPE prep_start->prep_ppe prep_setup Prepare well-ventilated workspace (fume hood) prep_ppe->prep_setup handle_weigh Weigh and handle the solid compound prep_setup->handle_weigh handle_solution Prepare solutions handle_weigh->handle_solution handle_transfer Transfer solutions handle_solution->handle_transfer cleanup_spill Address spills immediately handle_transfer->cleanup_spill cleanup_decontaminate Decontaminate surfaces cleanup_spill->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE correctly cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of 4-(3,3-Dimethylbutanoyl)piperazin-2-one.

Operational Plan: A Deeper Dive
  • Preparation :

    • Information Gathering : Before any handling, review the SDS for piperazine and similar derivatives to be fully aware of the potential hazards.[5]

    • PPE Donning : Put on all required PPE as outlined in the table above. Ensure a proper fit and inspect for any damage.[5][8]

    • Workspace Setup : Prepare the work area, preferably within a chemical fume hood.[5][8] Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Handling :

    • Weighing and Transfer : When handling the solid compound, use caution to avoid generating dust.[1] Use appropriate tools like spatulas and weighing paper.

    • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Spill Management : In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.[1]

  • Disposal Plan :

    • Waste Segregation : All waste contaminated with 4-(3,3-Dimethylbutanoyl)piperazin-2-one, including gloves, weighing paper, and pipette tips, must be segregated into a clearly labeled hazardous waste container.[9]

    • Container Labeling : The waste container must be labeled with the full chemical name and associated hazard symbols.[9]

    • Final Disposal : Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[5][9]

Emergency Procedures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1][2]

  • Skin Contact : Promptly wash the affected area with soap and water.[1] Remove any contaminated clothing.[1] If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air.[1] If they are not breathing, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[2]

By adhering to these detailed protocols, researchers can confidently and safely handle 4-(3,3-Dimethylbutanoyl)piperazin-2-one, ensuring both personal safety and the integrity of their research.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
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